Stat3-IN-15
Description
Properties
Molecular Formula |
C20H17F3N2O3S |
|---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
(1,1-dioxo-1-benzothiophen-2-yl)-[4-[(2,4,5-trifluorophenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H17F3N2O3S/c21-15-11-17(23)16(22)9-14(15)12-24-5-7-25(8-6-24)20(26)19-10-13-3-1-2-4-18(13)29(19,27)28/h1-4,9-11H,5-8,12H2 |
InChI Key |
MSOPUAJZYRMAJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C(C=C2F)F)F)C(=O)C3=CC4=CC=CC=C4S3(=O)=O |
Origin of Product |
United States |
Foundational & Exploratory
Stat3-IN-15: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular processes including proliferation, survival, differentiation, and angiogenesis.[1] Its aberrant activation is a hallmark of numerous pathologies, particularly in cancer and fibrotic diseases, making it a compelling target for therapeutic intervention. Stat3-IN-15 is a potent and orally active small molecule inhibitor of STAT3. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and preclinical efficacy.
Core Mechanism of Action: Inhibition of STAT3 Phosphorylation and Dimerization
This compound exerts its inhibitory effects by directly targeting the STAT3 protein, preventing its activation and subsequent downstream signaling. The canonical activation of STAT3 involves phosphorylation of a critical tyrosine residue (Tyr705) by upstream kinases, such as Janus kinases (JAKs).[2] This phosphorylation event triggers the homodimerization of STAT3 monomers through a reciprocal interaction between the SH2 domain of one monomer and the phosphotyrosine motif of the other.[3] The activated STAT3 dimer then translocates to the nucleus, where it binds to specific DNA response elements in the promoters of target genes, driving their transcription.[4]
This compound functions as a competitive inhibitor by binding to the Src Homology 2 (SH2) domain of STAT3.[5] This binding event physically obstructs the interaction between the SH2 domain and the phosphotyrosine residues required for dimerization.[3] By preventing dimerization, this compound effectively halts the STAT3 signaling cascade, leading to the suppression of STAT3-mediated gene transcription.[4]
Molecular Interactions:
Structural insights indicate that this compound occupies the pY (phosphotyrosine) subpocket of the STAT3 SH2 domain. Its binding is stabilized by the formation of hydrogen bonds with key amino acid residues, specifically Lys591 and Ser636.[5] This specific interaction underscores the targeted nature of this compound's inhibitory action.
Quantitative Data
While comprehensive quantitative data for this compound is not extensively available in the public domain, the following table summarizes the key reported values. Further studies are required to establish a complete profile of its binding affinity and selectivity.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Cell Proliferation) | 0.47 µM | NIH-3T3 fibroblasts | [5] |
| Effective Concentration (Fibroblast Activation) | 0-100 nM (72 h) | NIH-3T3 fibroblasts | [5] |
| Effective Concentration (TGF-β1 induced EMT) | 200 nM (24 h) | A549 cells | [5] |
Note: Kd values for the direct binding of this compound to STAT3 and a comprehensive selectivity profile against other STAT family members and a broader kinase panel are not currently available in the public literature.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the STAT3 signaling pathway and a typical experimental workflow for evaluating STAT3 inhibitors.
Cellular and In Vivo Effects
Inhibition of Fibroblast Activation and Proliferation: this compound has been shown to inhibit the activation and proliferation of fibroblasts in a dose-dependent manner.[5] In NIH-3T3 fibroblasts, treatment with this compound at concentrations ranging from 0 to 100 nM for 72 hours resulted in a significant reduction in cell viability.[5] This anti-proliferative effect is consistent with the known role of STAT3 in promoting cell cycle progression through the upregulation of genes like Cyclin D1.
Inhibition of Epithelial-Mesenchymal Transition (EMT): Epithelial-mesenchymal transition is a cellular process implicated in fibrosis and cancer metastasis. This compound has demonstrated the ability to block TGF-β1-induced EMT in A549 lung carcinoma cells.[5] Treatment with 200 nM of this compound for 24 hours was sufficient to inhibit the morphological changes associated with EMT.[5] This effect is likely mediated by the inhibition of STAT3-dependent transcription of EMT-associated genes.
In Vivo Efficacy in a Pulmonary Fibrosis Model: The therapeutic potential of this compound has been evaluated in a preclinical model of idiopathic pulmonary fibrosis (IPF). In a bleomycin-induced pulmonary fibrosis mouse model, intragastric administration of this compound (at doses of 30 and 60 mg/kg) led to a significant alleviation of lung fibrosis.[5] The treatment resulted in the recovery of lung structure, a reduction in hydroxyproline content (a marker of collagen deposition), and a decrease in the expression of phosphorylated STAT3 (Tyr705) in lung tissue.[5] Furthermore, this compound treatment was observed to improve the imbalance of the immune microenvironment induced by bleomycin.[5]
Experimental Protocols
1. STAT3 Phosphorylation Assay (Western Blot)
-
Cell Culture and Treatment: Plate cells (e.g., A549 or NIH-3T3) and grow to 70-80% confluency. Treat cells with this compound at desired concentrations for a specified time. Stimulate with an appropriate agonist (e.g., IL-6 or TGF-β1) to induce STAT3 phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
2. Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cells (e.g., NIH-3T3) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
3. TGF-β1-Induced EMT Inhibition Assay
-
Cell Culture: Seed A549 cells on coverslips in a 6-well plate.
-
Treatment: Pre-treat the cells with this compound (e.g., 200 nM) for 1-2 hours.
-
Induction of EMT: Add TGF-β1 (e.g., 5 ng/mL) to the media and incubate for 24-48 hours.
-
Morphological Analysis: Observe and capture images of the cells using a phase-contrast microscope to assess morphological changes from epithelial (cobblestone) to mesenchymal (spindle-shaped).
-
Immunofluorescence/Western Blot for EMT Markers: Analyze the expression and localization of epithelial markers (e.g., E-cadherin) and mesenchymal markers (e.g., Vimentin, N-cadherin) using immunofluorescence staining or Western blotting.
4. In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
-
Animal Model: Use C57BL/6 mice.
-
Induction of Fibrosis: Anesthetize the mice and intratracheally instill a single dose of bleomycin (e.g., 1.5-3.0 U/kg).
-
Compound Administration: Begin intragastric administration of this compound (e.g., 30 and 60 mg/kg) at a specified time point post-bleomycin instillation (e.g., daily from day 8 to day 21).
-
Efficacy Assessment (at endpoint, e.g., day 21 or 28):
-
Histology: Harvest the lungs, fix in formalin, and embed in paraffin. Stain sections with Masson's trichrome or Sirius red to visualize collagen deposition and assess the extent of fibrosis using the Ashcroft scoring system.
-
Hydroxyproline Assay: Hydrolyze a portion of the lung tissue and measure the hydroxyproline content as a quantitative measure of collagen.
-
Western Blot: Analyze lung tissue homogenates for the levels of phospho-STAT3 (Tyr705) and total STAT3.
-
Conclusion
This compound is a promising, orally active inhibitor of STAT3 with demonstrated efficacy in preclinical models of fibrosis. Its mechanism of action is centered on the direct inhibition of STAT3 phosphorylation and dimerization by binding to the SH2 domain. This targeted approach effectively blocks the downstream signaling cascade, leading to the observed anti-proliferative, anti-fibrotic, and anti-inflammatory effects. While the available quantitative data is limited, the existing evidence strongly supports the potential of this compound as a therapeutic agent for diseases driven by aberrant STAT3 activation. Further research is warranted to fully elucidate its binding kinetics, selectivity profile, and efficacy in a broader range of disease models, which will be crucial for its clinical translation.
References
- 1. Terpenoid-Mediated Targeting of STAT3 Signaling in Cancer: An Overview of Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Constitutive Activation of JAK3/STAT3 in Colon Carcinoma Tumors and Cell Lines: Inhibition of JAK3/STAT3 Signaling Induces Apoptosis and Cell Cycle Arrest of Colon Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Stat3-IN-15: A Technical Guide to its Biological Activity and Therapeutic Potential in Idiopathic Pulmonary Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in a myriad of cellular processes, including cell proliferation, differentiation, survival, and inflammation. Its aberrant and persistent activation is a hallmark of various diseases, notably cancer and chronic inflammatory conditions. In the context of idiopathic pulmonary fibrosis (IPF), a progressive and fatal lung disease, the STAT3 signaling pathway has emerged as a key driver of fibrosis. Stat3-IN-15, a novel benzo[b]thiophene 1,1-dioxide derivative, has been identified as a potent and orally active inhibitor of STAT3 phosphorylation, showing significant promise as a therapeutic agent for IPF. This technical guide provides an in-depth overview of the biological activity of this compound, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols.
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the phosphorylation of STAT3. Phosphorylation at the tyrosine 705 (Tyr705) residue is a critical step for the activation of STAT3, leading to its dimerization, nuclear translocation, and subsequent regulation of target gene expression. By preventing this phosphorylation event, this compound effectively blocks the downstream signaling cascade mediated by STAT3. This inhibition has been shown to interfere with key pathological processes in IPF, including the transforming growth factor-beta 1 (TGF-β1)-induced fibrotic response and the epithelial-mesenchymal transition (EMT).
Signaling Pathway
The following diagram illustrates the canonical STAT3 signaling pathway and the point of intervention for this compound.
Caption: STAT3 signaling pathway and inhibition by this compound.
Quantitative Data Summary
The biological activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key findings.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Parameter | Value |
| Cell Proliferation | NIH-3T3 | IC50 | 0.47 µM |
| TGF-β1-induced Fibrotic Response | NIH-3T3 | Inhibition | Dose-dependent |
| Epithelial-Mesenchymal Transition (EMT) | A549 | Inhibition | Superior to Stattic |
Table 2: In Vivo Efficacy of this compound in Bleomycin-Induced Pulmonary Fibrosis Model
| Model | Parameter | Treatment Group | Result |
| Prevention | Hydroxyproline Content | This compound | Significant reduction |
| Prevention | Lung Histology | This compound | Alleviation of fibrosis |
| Treatment | Hydroxyproline Content | This compound | Significant reduction |
| Treatment | Lung Histology | This compound | Alleviation of fibrosis |
| Both | Immune Microenvironment | This compound | Improvement of imbalance |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.
In Vitro Cell Proliferation Assay (MTT Assay)
-
Cell Culture: NIH-3T3 mouse embryonic fibroblast cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: The plates are incubated for 72 hours.
-
MTT Addition: 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The IC50 value is calculated from the dose-response curve.
Western Blot Analysis for STAT3 Phosphorylation
-
Cell Culture and Treatment: A549 human lung carcinoma cells are cultured in F-12K Medium with 10% FBS. Cells are serum-starved for 24 hours and then pre-treated with this compound for 2 hours before stimulation with TGF-β1 (10 ng/mL) for 30 minutes.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by 10% SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-STAT3 (Tyr705), total STAT3, and GAPDH.
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Bleomycin-Induced Pulmonary Fibrosis Mouse Model
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used for the study.
-
Induction of Fibrosis: On day 0, mice are anesthetized, and a single intratracheal instillation of bleomycin (5 mg/kg) in sterile saline is administered to induce pulmonary fibrosis. Control mice receive sterile saline only.
-
Treatment Regimens:
-
Prevention Model: Oral administration of this compound (30 or 60 mg/kg) or vehicle is initiated on the same day as bleomycin administration and continued daily for 21 days.
-
Treatment Model: Oral administration of this compound (30 or 60 mg/kg) or vehicle is initiated on day 7 after bleomycin administration and continued daily until day 21.
-
-
Endpoint Analysis (Day 21):
-
Histology: Lungs are harvested, fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess inflammation and collagen deposition, respectively. The severity of fibrosis is scored using the Ashcroft scoring system.
-
Hydroxyproline Assay: The right lung is hydrolyzed, and the hydroxyproline content, a measure of collagen deposition, is determined using a colorimetric assay.
-
Immunohistochemistry and Western Blot: Lung tissue lysates are analyzed for the expression of fibrosis markers such as α-smooth muscle actin (α-SMA), collagen I, and p-STAT3.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for the in vivo evaluation of this compound.
Caption: In vivo experimental workflow for this compound.
Conclusion
This compound is a promising, orally active small molecule inhibitor of STAT3 phosphorylation with demonstrated efficacy in preclinical models of idiopathic pulmonary fibrosis. Its ability to attenuate the pro-fibrotic signaling cascade driven by TGF-β1 and to reverse established fibrosis highlights its therapeutic potential. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and development of this compound and other STAT3 inhibitors for the treatment of IPF and other fibrotic diseases.
Stat3-IN-15: A Technical Guide to its Function and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor involved in a myriad of cellular processes, including proliferation, differentiation, survival, and immune responses.[1][2][3] In normal physiology, STAT3 activation is a transient process, tightly regulated by cytokines and growth factors. However, the persistent or constitutive activation of STAT3 is a hallmark of numerous pathologies, including various cancers and fibrotic diseases.[2][4][5] This aberrant signaling drives the expression of genes that promote cell growth, prevent apoptosis, stimulate angiogenesis, and foster metastasis, making STAT3 a compelling target for therapeutic intervention.[6][7] Stat3-IN-15 has emerged as a potent, orally active inhibitor specifically targeting STAT3, with significant therapeutic potential, particularly in the context of idiopathic pulmonary fibrosis (IPF).
Mechanism of Action
This compound exerts its inhibitory effect by directly preventing the phosphorylation of STAT3.[8] The activation cascade of STAT3 is initiated by the phosphorylation of a critical tyrosine residue (Tyr705) by receptor-associated Janus kinases (JAKs).[1][9] This phosphorylation event is essential for the subsequent homodimerization of STAT3 monomers via their SH2 domains.[7] These activated dimers then translocate to the nucleus, bind to specific DNA response elements, and initiate the transcription of target genes.[7][10]
This compound physically obstructs this initial activation step. It occupies the pY (phosphotyrosine) subpocket of the STAT3 protein, forming hydrogen bonds with key amino acid residues Lys591 and Ser636.[8] This binding prevents JAK-mediated phosphorylation, thereby halting the entire downstream signaling cascade.
Caption: STAT3 signaling pathway and the inhibitory action of this compound.
Core Functions and Therapeutic Effects
Experimental evidence demonstrates that this compound has potent anti-fibrotic and anti-proliferative properties, primarily investigated in the context of pulmonary fibrosis.
-
Inhibition of Fibrosis: this compound effectively counteracts key processes in the development of fibrosis. It inhibits the activation and proliferation of fibroblasts, the primary cell type responsible for excessive extracellular matrix deposition.[8] Specifically, it downregulates the expression of α-smooth muscle actin (α-SMA) and collagen I, two critical markers of fibroblast activation.[8]
-
Inhibition of Epithelial-Mesenchymal Transition (EMT): The compound blocks the EMT process induced by Transforming Growth Factor-beta 1 (TGF-β1), a potent pro-fibrotic cytokine.[8] This prevents epithelial cells from transitioning into migratory, matrix-producing mesenchymal cells, a crucial step in fibrotic disease progression.
-
Anti-proliferative Activity: this compound has been shown to inhibit the proliferation of NIH-3T3 cells, a fibroblast cell line commonly used in fibrosis research.[8]
-
Modulation of the Immune Microenvironment: In animal models of bleomycin-induced pulmonary fibrosis, treatment with this compound improved the imbalance of the immune microenvironment within the lung tissue.[8]
Quantitative Data
The efficacy of this compound has been quantified in both in vitro and in vivo settings.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Parameter | Value | Reference |
|---|---|---|---|---|
| Cell Proliferation | NIH-3T3 | IC₅₀ | 0.47 µM | [8] |
| Fibroblast Activation Inhibition | NIH-3T3 | Effective Concentration | 50 nM (24h) | [8] |
| Fibroblast Proliferation Inhibition | NIH-3T3 | Effective Concentration Range | 0-100 nM (72h) | [8] |
| EMT Blockade | A549 | Effective Concentration | 200 nM (24h) |[8] |
Table 2: In Vivo Efficacy of this compound in Bleomycin-Induced Pulmonary Fibrosis Mouse Model
| Dosage | Administration Route | Key Outcomes | Reference |
|---|---|---|---|
| 30 mg/kg | Intragastric | Alleviated pulmonary fibrosis, recovered lung structure, reduced hydroxyproline content, reduced p-Stat3^Tyr705 expression. | [8] |
| 60 mg/kg | Intragastric | Alleviated pulmonary fibrosis, recovered lung structure, reduced hydroxyproline content, reduced p-Stat3^Tyr705 expression. |[8] |
Experimental Protocols
The following are methodologies for key experiments used to characterize the function of this compound.
1. Western Blot for Phospho-STAT3 (Tyr705) Inhibition
-
Cell Culture and Treatment: Plate cells (e.g., A549 or NIH-3T3) and grow to 70-80% confluency. Serum-starve cells for 12-24 hours. Pre-treat cells with various concentrations of this compound or vehicle control (DMSO) for 1-2 hours.
-
Stimulation: Stimulate cells with a known STAT3 activator, such as TGF-β1 (5 ng/mL) or Interleukin-6 (IL-6), for 15-30 minutes.[8]
-
Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Quantify protein concentration in the supernatant using a BCA assay.
-
Electrophoresis and Transfer: Denature protein lysates in Laemmli buffer and separate 20-40 µg of protein per lane on an 8-10% SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detection: Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Normalize p-STAT3 levels to total STAT3.
2. Bleomycin-Induced Pulmonary Fibrosis Mouse Model
-
Animal Model: Use 8-10 week old C57BL/6 mice. Anesthetize mice and intratracheally instill a single dose of bleomycin (e.g., 2.5 U/kg) in saline to induce lung injury. Control animals receive saline only.
-
Treatment Protocol: Beginning on a set day post-bleomycin administration (e.g., day 7 or day 14), administer this compound (30 and 60 mg/kg) or vehicle control daily via intragastric gavage for a specified period (e.g., 14 days).[8]
-
Endpoint Analysis (Day 21 or 28):
-
Histology: Euthanize mice, perfuse the lungs, and fix in 4% paraformaldehyde. Embed lung tissue in paraffin, section, and perform Hematoxylin and Eosin (H&E) and Masson's Trichrome staining to assess lung architecture and collagen deposition.
-
Hydroxyproline Assay: Hydrolyze a portion of the lung tissue and measure the hydroxyproline content, a quantitative index of collagen, using a colorimetric assay.[8]
-
Protein Analysis: Homogenize lung tissue to extract protein for Western blot analysis of p-STAT3, total STAT3, α-SMA, and Collagen I.[8]
-
Caption: Workflow for the bleomycin-induced pulmonary fibrosis mouse model.
References
- 1. STAT3 - Wikipedia [en.wikipedia.org]
- 2. jebms.org [jebms.org]
- 3. STAT3 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. The Multifaced Role of STAT3 in Cancer and Its Implication for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. STAT3 in Cancer—Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. JCI - What does Stat3 do? [jci.org]
- 10. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Stat3-IN-15: A Technical Guide to its Discovery and Synthesis for Idiopathic Pulmonary Fibrosis Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Signal Transducer and Activator of Transcription 3 (STAT3) is a well-validated therapeutic target for a variety of diseases, including cancer and inflammatory conditions.[1][2] Its role in promoting fibrosis has led to the exploration of STAT3 inhibitors as a potential treatment for idiopathic pulmonary fibrosis (IPF), a progressive and fatal lung disease.[3] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Stat3-IN-15, a potent and orally active STAT3 inhibitor. This compound, also known as compound 10k, emerged from a focused drug discovery campaign targeting IPF.[1] This document details the quantitative biological data, experimental methodologies, and key signaling pathways associated with this compound, serving as a resource for researchers in the field of drug discovery and fibrosis.
Discovery of this compound (Compound 10k)
This compound was identified through a rational drug design and synthesis program aimed at discovering novel inhibitors of STAT3 for the treatment of idiopathic pulmonary fibrosis.[1] The discovery process involved the synthesis of a library of 48 novel compounds based on a benzo[b]thiophene 1,1-dioxide scaffold.[1] Among this series, compound 10k, now known as this compound, was identified as the most promising candidate due to its excellent inhibitory activity against STAT3 phosphorylation.[1]
The selection of this compound was based on its superior performance in a panel of in vitro assays designed to assess its anti-fibrotic potential.[1] Subsequent in vivo studies in a bleomycin-induced pulmonary fibrosis mouse model confirmed its efficacy, positioning it as a promising candidate for further development.[1][3]
Logical Workflow of Discovery and Evaluation
Synthesis of this compound
This compound belongs to the benzo[b]thiophene 1,1-dioxide class of compounds. While the specific, step-by-step synthesis protocol for this compound is detailed in the primary literature, the general approach for this class of compounds involves the construction of the core benzo[b]thiophene ring system, followed by functionalization to introduce the necessary pharmacophoric elements for STAT3 inhibition. The synthesis is a multi-step process that allows for the generation of a diverse library of analogs for structure-activity relationship (SAR) studies.
Note: The detailed synthetic protocol is proprietary to the discovering institution and is not publicly available in its entirety. For research purposes, custom synthesis by a qualified contract research organization (CRO) is recommended.
Biological Activity and Data Presentation
This compound has demonstrated potent inhibitory activity against STAT3 phosphorylation and downstream anti-fibrotic effects in various cellular and animal models.
In Vitro Activity
| Assay | Cell Line | Key Parameter | Result | Reference |
| Cell Proliferation | NIH-3T3 | IC50 | 0.47 µM | [1] |
| Fibroblast Activation | NIH-3T3 | Inhibition of TGF-β1-induced activation | Effective at 50 nM | [4] |
| Epithelial-Mesenchymal Transition (EMT) | A549 | Inhibition of TGF-β1-induced EMT | Effective at 200 nM | [4] |
In Vivo Efficacy
| Model | Treatment | Dosing | Key Findings | Reference |
| Bleomycin-induced Pulmonary Fibrosis (Mouse) | This compound | 30 and 60 mg/kg (intragastric) | - Alleviated pulmonary fibrosis- Recovered lung structure- Reduced hydroxyproline content- Reduced p-STAT3 (Tyr705) expression in lung tissue- Improved immune microenvironment | [4] |
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effects by directly inhibiting the phosphorylation of STAT3.[4] STAT3 is a key transcription factor that, upon activation by phosphorylation, translocates to the nucleus and promotes the expression of genes involved in cell proliferation, survival, and inflammation.[1][2] In the context of IPF, aberrant STAT3 activation contributes to the proliferation of fibroblasts and their differentiation into myofibroblasts, leading to excessive extracellular matrix deposition and fibrosis.[3] By blocking STAT3 phosphorylation, this compound interrupts this pathological signaling cascade.
STAT3 Signaling Pathway
Experimental Protocols
The following are generalized protocols for key experiments used in the evaluation of this compound. For specific details, it is recommended to consult the primary literature.
STAT3 Phosphorylation Assay (Western Blot)
-
Cell Culture and Treatment: Plate cells (e.g., NIH-3T3 or A549) and allow them to adhere. Starve cells in serum-free media before stimulating with an appropriate agonist (e.g., TGF-β1 or IL-6) in the presence or absence of this compound for a specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
TGF-β1-Induced Epithelial-Mesenchymal Transition (EMT) in A549 Cells
-
Cell Seeding: Seed A549 cells at a low density to allow for morphological changes.
-
Treatment: Treat cells with TGF-β1 (typically 5-10 ng/mL) with or without various concentrations of this compound for 48-72 hours.
-
Morphological Assessment: Observe changes in cell morphology using phase-contrast microscopy. EMT is characterized by a transition from a cobblestone-like epithelial morphology to an elongated, spindle-shaped mesenchymal morphology.
-
Marker Analysis: Analyze the expression of epithelial (e.g., E-cadherin) and mesenchymal (e.g., N-cadherin, Vimentin) markers by Western blot or immunofluorescence.
Bleomycin-Induced Pulmonary Fibrosis Mouse Model
-
Animal Model: Use C57BL/6 mice, a commonly used strain for this model.
-
Induction of Fibrosis: Administer a single intratracheal or intraperitoneal dose of bleomycin to induce lung injury and subsequent fibrosis.
-
Treatment: Administer this compound or vehicle control orally (e.g., by gavage) at predetermined doses and schedules (prophylactic or therapeutic).
-
Assessment of Fibrosis: After a specified period (typically 14-21 days), sacrifice the mice and harvest the lungs.
-
Histology: Stain lung sections with Masson's trichrome to visualize collagen deposition and assess the extent of fibrosis using a scoring system (e.g., Ashcroft score).
-
Hydroxyproline Assay: Quantify the total collagen content in lung homogenates as a biochemical marker of fibrosis.
-
Immunohistochemistry/Western Blot: Analyze the expression of p-STAT3, α-smooth muscle actin (α-SMA), and other fibrotic markers in lung tissue.
-
Conclusion
This compound is a potent, orally bioavailable small molecule inhibitor of STAT3 phosphorylation with demonstrated efficacy in preclinical models of idiopathic pulmonary fibrosis. Its discovery through a rational design and synthesis approach highlights the potential of targeting the STAT3 signaling pathway for the treatment of fibrotic diseases. The data presented in this guide provide a solid foundation for further research and development of this compound and related compounds. This technical guide serves as a valuable resource for scientists and researchers dedicated to advancing the field of anti-fibrotic drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. STAT-3 contributes to pulmonary fibrosis through epithelial injury and fibroblast-myofibroblast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Stat3-IN-15: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of Stat3-IN-15, a potent and orally active inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). This document consolidates key data and methodologies to support further research and development of this compound.
Chemical Properties and Structure
This compound is a small molecule inhibitor with the chemical formula C20H17F3N2O3S and a molecular weight of 422.42 g/mol .[1] Its primary mechanism of action is the inhibition of STAT3 phosphorylation, a critical step in the activation of the STAT3 signaling pathway.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C20H17F3N2O3S | [1] |
| Molecular Weight | 422.42 | [1] |
| Description | Potent and orally active STAT3 inhibitor | [2] |
| Mechanism of Action | Inhibits STAT3 phosphorylation | [2] |
Biological Activity and Quantitative Data
This compound has demonstrated potent inhibitory activity against STAT3 in cellular assays. It effectively inhibits the proliferation of NIH-3T3 cells with a half-maximal inhibitory concentration (IC50) of 0.47 μM.[2] The inhibitor is known to interact with key residues within the SH2 domain of STAT3, forming hydrogen bonds with Lys591 and Ser636, thereby occupying the phosphotyrosine (pY) subpocket and preventing STAT3 dimerization and subsequent downstream signaling.[2]
Table 2: In Vitro Biological Activity of this compound
| Assay | Cell Line | Endpoint | IC50 / Concentration | Result | Reference |
| Cell Proliferation | NIH-3T3 | Inhibition of cell proliferation | 0.47 μM | Potent inhibition | [2] |
| Fibroblast Activation | NIH-3T3 | Inhibition of fibroblast activation and proliferation | 0-100 nM (72h) | Dose-dependent inhibition | [2] |
| TGF-β1-induced Activation | NIH-3T3 | Inhibition of activation | 50 nM (24h) | Inhibition of TGF-β1 induced activation | [2] |
| Epithelial-Mesenchymal Transition (EMT) | A549 | Blockade of EMT process | 200 nM (24h) | Blockade of TGF-β1 induced EMT | [2] |
Signaling Pathways
The canonical JAK/STAT3 signaling pathway is a primary target for this compound. This pathway is crucial for transducing signals from cytokines and growth factors, which regulate fundamental cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer and idiopathic pulmonary fibrosis.[2][3]
Caption: The JAK/STAT3 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are summaries of key experimental protocols used to characterize the activity of this compound.
Cell Viability Assay
-
Cell Line: NIH-3T3 cells.[2]
-
Method: Cells are seeded in appropriate multi-well plates and treated with varying concentrations of this compound (e.g., 0, 6.25, 12.5, 25, 50, 100 nM) for a specified incubation period (e.g., 72 hours).[2] Cell viability is then assessed using a standard method such as the MTT assay.
-
Outcome: This assay determines the dose-dependent effect of this compound on cell proliferation and is used to calculate the IC50 value.[2]
Western Blot Analysis
-
Objective: To determine the effect of this compound on the phosphorylation of STAT3 and the expression of downstream target proteins.
-
Methodology:
-
Cell Lysis: NIH-3T3 cells are treated with this compound at various concentrations and for specific durations.[2] Subsequently, cells are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total STAT3, phosphorylated STAT3 (p-STAT3), and other proteins of interest (e.g., α-SMA, collagen I).[2] Following incubation with appropriate secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Outcome: This protocol allows for the qualitative and semi-quantitative assessment of changes in protein expression and phosphorylation levels in response to this compound treatment.[2]
Caption: A generalized workflow for Western Blot analysis.
In Vivo Studies
This compound has been evaluated in a mouse model of bleomycin-induced pulmonary fibrosis. Intragastric administration of this compound (at doses of 30 and 60 mg/kg) was shown to alleviate the fibrotic condition.[2] The treatment led to a recovery of the lung structure, a reduction in hydroxyproline content (a marker of collagen deposition), and a decrease in the expression of phosphorylated Stat3 (Tyr705) in the lung tissue.[2] These findings highlight the potential of this compound as a therapeutic agent for fibrotic diseases.
Conclusion
This compound is a promising small molecule inhibitor of STAT3 with demonstrated in vitro and in vivo efficacy. Its ability to potently inhibit STAT3 phosphorylation and downstream signaling pathways makes it a valuable tool for research into STAT3-mediated diseases. The data and protocols summarized in this guide provide a solid foundation for scientists and drug development professionals to further explore the therapeutic potential of this compound.
References
The Role of STAT3 Inhibition in Idiopathic Pulmonary Fibrosis: A Technical Guide on Stat3-IN-15
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease with a significant unmet medical need. Emerging evidence implicates the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway as a central mediator in the pathogenesis of IPF. Activated (phosphorylated) STAT3 is elevated in the lungs of IPF patients and in preclinical models of pulmonary fibrosis.[1][2][3][4] STAT3 activation contributes to key fibrotic processes, including alveolar epithelial cell injury and the differentiation of fibroblasts into myofibroblasts, the primary cells responsible for excessive extracellular matrix deposition.[1][2][4][5]
This technical guide focuses on Stat3-IN-15, a potent and orally active small molecule inhibitor of STAT3, as a potential therapeutic agent for IPF.[6] We will delve into the mechanism of action of STAT3 in fibrosis, present preclinical data for STAT3 inhibitors, provide detailed experimental protocols for key assays, and discuss the broader context of targeting STAT3 for this devastating disease, including recent clinical trial outcomes for other STAT3 inhibitors.
The STAT3 Signaling Pathway in Idiopathic Pulmonary Fibrosis
STAT3 is a latent cytoplasmic transcription factor that, upon activation, plays a pivotal role in cell proliferation, differentiation, and survival.[7][8][9] In the context of IPF, several pro-fibrotic stimuli, most notably Interleukin-6 (IL-6) and Transforming Growth Factor-beta (TGF-β), lead to the phosphorylation and activation of STAT3.[1][2][4][5]
Activated STAT3 then translocates to the nucleus, where it regulates the transcription of genes involved in:
-
Fibroblast to Myofibroblast Differentiation: Driving the transformation of resident fibroblasts into contractile, matrix-producing myofibroblasts, a hallmark of fibrosis.[1][2][4][5]
-
Extracellular Matrix (ECM) Deposition: Upregulating the production of collagen and other ECM components.
The signaling cascade is complex, with crosstalk between the STAT3 and TGF-β/SMAD pathways. TGF-β can induce STAT3 phosphorylation in a SMAD2/SMAD3-dependent manner, highlighting the interconnectedness of these pro-fibrotic signaling networks.[1][2][4][5]
Signaling Pathway Diagram
Preclinical Data for STAT3 Inhibitors
While specific peer-reviewed publications on this compound in IPF are limited, data from the supplier and studies on the similar small molecule inhibitor C-188-9 provide a strong rationale for its development.
In Vitro Efficacy of this compound
The following data for this compound is provided by MedchemExpress.[6]
| Assay | Cell Line | Treatment | Endpoint | Result |
| Cell Proliferation | NIH-3T3 | This compound | IC50 | 0.47 μM |
| Fibroblast Activation | NIH-3T3 | TGF-β1 (5 ng/mL) + this compound (50 nM, 24h) | α-SMA and Collagen I expression | Inhibition of expression |
| Epithelial-Mesenchymal Transition (EMT) | A549 | TGF-β1 + this compound (200 nM, 24h) | Morphological changes | Blockade of EMT |
In Vivo Efficacy of this compound
This compound has been evaluated in a bleomycin-induced pulmonary fibrosis mouse model.[6]
| Animal Model | Treatment | Endpoints | Results |
| Bleomycin-induced pulmonary fibrosis in mice | This compound (30 and 60 mg/kg, intragastric administration) | Lung structure, hydroxyproline content, p-STAT3 expression, immune microenvironment | - Recovered lung structure- Reduced hydroxyproline content- Reduced p-STAT3 expression- Improved immune microenvironment |
In Vivo Efficacy of C-188-9
The STAT3 inhibitor C-188-9 has been more extensively studied in the bleomycin-induced IPF model.[2][4]
| Animal Model | Treatment Groups | Endpoints | Results |
| Bleomycin-induced pulmonary fibrosis in mice | - Control- Bleomycin + Vehicle- Bleomycin + C-188-9 | Arterial Oxygen Saturation | - Control: 84.4 ± 1.3%- Bleomycin + C-188-9: 94.4 ± 0.8% |
| Histology (Ashcroft Score) | - Bleomycin + Vehicle: 5.4 ± 0.25- Bleomycin + C-188-9: 3.3 ± 0.14 | ||
| Fibrotic Markers | - Diminished α-SMA- Reduced collagen deposition | ||
| Epithelial Injury Markers | - Decreased HIF-1α and PAI-1 expression |
Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis in Mice
This is a widely used model to recapitulate the fibrotic phase of IPF.
Objective: To induce pulmonary fibrosis in mice to test the efficacy of anti-fibrotic compounds.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Bleomycin sulfate
-
Sterile phosphate-buffered saline (PBS)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Intratracheal instillation device (e.g., MicroSprayer)
Procedure:
-
Anesthetize the mouse using a chosen method.
-
Position the mouse in a supine position on a surgical board.
-
Visualize the trachea through a small incision in the neck or non-invasively.
-
Using an intratracheal instillation device, deliver a single dose of bleomycin (typically 1.5-3.5 U/kg) in 50 µL of sterile PBS. Control animals receive 50 µL of sterile PBS.
-
Suture the incision if made and allow the mouse to recover on a warming pad.
-
Monitor the animals for weight loss and signs of distress.
-
The fibrotic phase typically develops over 14-28 days, at which point the animals can be euthanized for tissue collection and analysis.
Experimental Workflow: Bleomycin-Induced Fibrosis Model
Immunohistochemistry for Phospho-STAT3
Objective: To detect and localize activated STAT3 in lung tissue sections.
Materials:
-
Paraffin-embedded lung tissue sections (5 µm)
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Peroxidase blocking solution (e.g., 3% hydrogen peroxide)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-phospho-STAT3 (Tyr705)
-
HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG)
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinize and rehydrate the lung tissue sections.
-
Perform antigen retrieval by heating the slides in antigen retrieval buffer.
-
Block endogenous peroxidase activity.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary anti-phospho-STAT3 antibody (typically overnight at 4°C).
-
Wash with PBS and incubate with the HRP-conjugated secondary antibody.
-
Wash with PBS and develop the signal with the DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate the sections and mount with coverslips.
-
Visualize under a microscope. Brown staining indicates the presence of phospho-STAT3.
Western Blot for Profibrotic Markers
Objective: To quantify the expression of profibrotic proteins in lung tissue lysates.
Materials:
-
Frozen lung tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-α-SMA, anti-Collagen I, anti-pSTAT3, anti-STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Homogenize frozen lung tissue in RIPA buffer.
-
Centrifuge to pellet debris and collect the supernatant (lysate).
-
Determine the protein concentration of the lysate using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies (overnight at 4°C).
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.
-
Wash the membrane with TBST and detect the signal using ECL reagent and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
In Vitro Fibroblast to Myofibroblast Differentiation
Objective: To model the differentiation of fibroblasts into myofibroblasts in a cell culture system.
Materials:
-
Primary human lung fibroblasts
-
Fibroblast growth medium (e.g., DMEM with 10% FBS)
-
Low-serum medium (e.g., DMEM with 0.5% FBS)
-
Recombinant human TGF-β1
-
This compound or other inhibitors
-
Materials for immunofluorescence or Western blotting (as described above)
Procedure:
-
Culture primary human lung fibroblasts in growth medium until they reach a desired confluency (e.g., 70-80%).
-
Starve the cells in low-serum medium for 24 hours.
-
Treat the cells with TGF-β1 (typically 2-10 ng/mL) in the presence or absence of this compound at various concentrations.
-
Incubate for 24-72 hours.
-
Assess myofibroblast differentiation by measuring the expression of α-SMA and collagen I via immunofluorescence or Western blotting.
Clinical Context and Future Directions
The targeting of STAT3 in IPF has been an area of active investigation. However, the clinical development of STAT3 inhibitors for IPF has faced challenges. Recently, a Phase 2 trial of the STAT3 inhibitor TTI-101 in IPF patients was discontinued due to high dropout rates and a lack of efficacy.[1][10][11] The discontinuation was primarily driven by gastrointestinal adverse events.[1][10] Furthermore, the forced vital capacity (FVC), a key measure of lung function, showed a greater decline in the treatment arms compared to placebo.[1]
These results highlight the potential challenges in translating preclinical efficacy to clinical benefit and underscore the importance of the therapeutic window and patient tolerability for this class of inhibitors. While the preclinical data for STAT3 inhibition in IPF models is compelling, the clinical setbacks with TTI-101 suggest that further research is needed to understand the optimal way to target this pathway in patients. Future work may focus on developing STAT3 inhibitors with improved safety profiles, exploring different dosing regimens, or identifying patient subpopulations most likely to respond to this therapeutic strategy.
Conclusion
STAT3 is a compelling, biologically-validated target in the pathogenesis of idiopathic pulmonary fibrosis. The preclinical data for STAT3 inhibitors, including this compound and C-188-9, demonstrate their potential to mitigate key fibrotic processes. However, the recent clinical trial failure of another STAT3 inhibitor underscores the challenges of translating these findings to the clinic. This technical guide provides a comprehensive overview of the role of STAT3 in IPF, detailed methodologies for its investigation, and a realistic perspective on the future of targeting this pathway for the treatment of this devastating disease. Further research and development of next-generation STAT3 inhibitors with improved therapeutic indices are warranted.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. STAT-3 contributes to pulmonary fibrosis through epithelial injury and fibroblast-myofibroblast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. STAT-3 contributes to pulmonary fibrosis through epithelial injury and fibroblast-myofibroblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. atsjournals.org [atsjournals.org]
- 8. atsjournals.org [atsjournals.org]
- 9. STAT3 - Wikipedia [en.wikipedia.org]
- 10. Tvardi Therapeutics Provides Update on Preliminary Data from Phase 2 REVERT Trial in Idiopathic Pulmonary Fibrosis | Tvardi Therapeutics [ir.tvarditherapeutics.com]
- 11. Tvardi Therapeutics' STAT3 Inhibitor Fails Phase 2 IPF Trial [noahai.co]
STAT3-IN-15: A Technical Guide to its Application in Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that plays a pivotal role in numerous cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1][2] In normal physiological conditions, STAT3 activation is a transient and tightly regulated process. However, aberrant and persistent activation of STAT3 is a common feature in a wide variety of human cancers, including but not limited to, breast, lung, prostate, pancreatic, and colon cancers, as well as melanoma and glioblastoma.[3][4][5][6][7][8] Constitutively active STAT3 promotes tumorigenesis by upregulating the expression of genes involved in cell cycle progression (e.g., c-Myc, Cyclin D1), survival and anti-apoptosis (e.g., Bcl-xL, Mcl-1), angiogenesis (e.g., VEGF), and metastasis.[2][9] Given its central role in cancer pathology, STAT3 has emerged as a highly attractive target for cancer therapy.
This technical guide focuses on STAT3-IN-15 , a potent and orally active small molecule inhibitor of STAT3. While initial research has highlighted its efficacy in idiopathic pulmonary fibrosis, its mechanism of action—the inhibition of STAT3 phosphorylation—holds significant promise for cancer research. Due to the limited publicly available data specifically on this compound in a broad range of cancer models, this guide will present the currently known information on this compound and supplement it with data from other well-characterized small molecule STAT3 inhibitors that function through a similar mechanism. This approach provides a comprehensive overview of the potential applications and evaluation methods for this class of inhibitors in oncology.
STAT3 Signaling Pathway
The activation of STAT3 is a key signaling event downstream of various cytokine and growth factor receptors. The canonical pathway involves the phosphorylation of a specific tyrosine residue (Tyr705), leading to dimerization, nuclear translocation, and DNA binding to regulate gene expression.
References
- 1. lumen.luc.edu [lumen.luc.edu]
- 2. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The potential for targeting the STAT3 pathway as a novel therapy for melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. STAT3 activation in HER2-positive breast cancers: Analysis of data from a large prospective trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of STAT3 in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multicellular Effects of STAT3 in Non-small Cell Lung Cancer: Mechanistic Insights and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Multifaced Role of STAT3 in Cancer and Its Implication for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Stat3-IN-15: A Technical Guide to its Inhibition of STAT3 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Stat3-IN-15, a potent and orally active inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). The document details its effects on STAT3 phosphorylation, presents available quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Introduction to STAT3 and this compound
Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor involved in a myriad of cellular processes, including cell proliferation, differentiation, apoptosis, and immune responses.[1][2] Dysregulation of the STAT3 signaling pathway, particularly its persistent activation through phosphorylation, is implicated in various diseases, most notably in cancer and fibrotic conditions.[1][2] This constitutive activation makes STAT3 an attractive target for therapeutic intervention.
This compound has emerged as a novel small molecule inhibitor specifically targeting the STAT3 pathway. It has shown significant potential in preclinical models of idiopathic pulmonary fibrosis (IPF) by effectively inhibiting STAT3 phosphorylation.[3] This guide will delve into the technical aspects of this compound's mechanism of action and its evaluation.
Mechanism of Action: Inhibition of STAT3 Phosphorylation
The canonical activation of STAT3 is initiated by cytokines and growth factors, which leads to the phosphorylation of STAT3 at the tyrosine 705 (Tyr705) residue by Janus kinases (JAKs).[4][5][6] This phosphorylation event is critical for the homodimerization of STAT3, its subsequent translocation to the nucleus, and the activation of target gene transcription.[4][5][6]
This compound exerts its inhibitory effect by targeting the STAT3 protein, although the precise binding site and the direct IC50 value for phosphorylation inhibition are not yet publicly detailed. Its action prevents the phosphorylation of Tyr705, thereby blocking the downstream signaling cascade. This inhibition has been observed to be effective in various cellular contexts, including the attenuation of TGF-β1-induced fibroblast activation and epithelial-mesenchymal transition (EMT).[3]
Quantitative Data on this compound Activity
The following table summarizes the available quantitative data for the biological activity of this compound. It is important to note that a direct IC50 value for the inhibition of STAT3 phosphorylation has not been reported in publicly available literature. The provided IC50 value relates to the downstream effect of inhibiting cell proliferation.
| Parameter | Value | Cell Line/Model | Description | Reference |
| IC50 | 0.47 µM | NIH-3T3 (mouse embryonic fibroblast) | Inhibition of cell proliferation. | [3] |
| Effective Concentration | 50 nM | NIH-3T3 | Inhibition of TGF-β1-induced activation (assessed after 24h). | [3] |
| Effective Concentration | 200 nM | A549 (human lung carcinoma) | Blocking of TGF-β1-induced epithelial-mesenchymal transition (EMT) (assessed after 24h). | [3] |
| In Vivo Dosage | 30 and 60 mg/kg | Mouse model of bleomycin-induced pulmonary fibrosis | Intragastric administration. | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effect of this compound on STAT3 phosphorylation and its downstream consequences. These protocols are based on established methods and are representative of the experiments conducted in the evaluation of STAT3 inhibitors.
Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol describes the detection of phosphorylated STAT3 (Tyr705) in cell lysates by Western blot, a standard method to assess the inhibitory effect of compounds like this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705) and anti-total STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells (e.g., A549 or NIH-3T3) and allow them to adhere. Treat with this compound at desired concentrations for the specified duration. Stimulate with an appropriate agonist (e.g., TGF-β1 or IL-6) to induce STAT3 phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3 and a loading control like β-actin or GAPDH.
TGF-β1-Induced Epithelial-Mesenchymal Transition (EMT) Assay
This protocol outlines the procedure to assess the inhibitory effect of this compound on TGF-β1-induced EMT in A549 lung cancer cells.
Materials:
-
A549 cells and complete culture medium
-
Recombinant human TGF-β1
-
This compound
-
Phase-contrast microscope
-
Reagents for Western blotting (as described in 4.1) or immunofluorescence
-
Primary antibodies for EMT markers (E-cadherin, Vimentin, N-cadherin)
Procedure:
-
Cell Culture and Treatment: Seed A549 cells in appropriate culture vessels. Once the cells reach a suitable confluency, replace the medium with serum-free medium for 24 hours.
-
Inhibitor and Cytokine Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 200 nM) for a specified time. Then, add TGF-β1 (e.g., 5 ng/mL) to the medium and incubate for 24-48 hours.
-
Morphological Assessment: Observe and document changes in cell morphology using a phase-contrast microscope. EMT is characterized by a transition from a cobblestone-like epithelial morphology to an elongated, spindle-shaped mesenchymal morphology.
-
Analysis of EMT Markers:
-
Western Blotting: Lyse the cells and perform Western blotting as described in protocol 4.1 to analyze the expression of epithelial markers (e.g., E-cadherin, which is downregulated in EMT) and mesenchymal markers (e.g., Vimentin and N-cadherin, which are upregulated in EMT).
-
Immunofluorescence: Fix and permeabilize the cells, then stain with fluorescently labeled primary antibodies against EMT markers. Visualize the changes in protein expression and localization using a fluorescence microscope.
-
In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
This protocol provides a general framework for evaluating the efficacy of this compound in a mouse model of pulmonary fibrosis induced by bleomycin.
Materials:
-
C57BL/6 mice
-
Bleomycin sulfate
-
This compound
-
Vehicle for drug administration (e.g., corn oil)
-
Equipment for intratracheal or intraperitoneal administration
-
Materials for histological analysis (formalin, paraffin, sectioning equipment, Masson's trichrome stain)
-
Hydroxyproline assay kit
Procedure:
-
Animal Acclimatization: Acclimatize C57BL/6 mice to the facility for at least one week before the experiment.
-
Induction of Pulmonary Fibrosis: Anesthetize the mice and administer a single dose of bleomycin (e.g., 1.5-3.0 U/kg) via intratracheal instillation to induce lung injury and subsequent fibrosis. Control groups should receive saline.
-
Treatment with this compound: Begin treatment with this compound (e.g., 30 or 60 mg/kg) via intragastric gavage daily, starting on a predetermined day post-bleomycin administration (for either prophylactic or therapeutic assessment). The vehicle control group receives the vehicle alone.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint Analysis (e.g., at day 14 or 21):
-
Euthanasia and Lung Harvest: Euthanize the mice and harvest the lungs.
-
Histological Analysis: Inflate and fix one lung lobe in formalin, embed in paraffin, and section. Stain the sections with Masson's trichrome to visualize collagen deposition and assess the extent of fibrosis using a scoring system (e.g., Ashcroft score).
-
Hydroxyproline Assay: Homogenize a portion of the lung tissue and measure the hydroxyproline content, a quantitative biochemical marker of collagen deposition.
-
Western Blot Analysis: Homogenize another portion of the lung tissue to extract proteins and perform Western blotting for p-STAT3 and fibrosis-related proteins.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the STAT3 signaling pathway, the experimental workflow for evaluating this compound, and the logical flow of its effects.
Caption: Canonical STAT3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the evaluation of this compound.
Caption: Logical flow of the downstream effects of this compound.
Conclusion
This compound is a promising inhibitor of the STAT3 signaling pathway with demonstrated preclinical efficacy in models of idiopathic pulmonary fibrosis. Its mechanism of action centers on the inhibition of STAT3 phosphorylation, a key step in its activation. While further studies are needed to fully elucidate its binding mechanism and to determine a direct IC50 for phosphorylation inhibition, the available data on its effects on cell proliferation, EMT, and in vivo fibrosis models highlight its potential as a therapeutic agent. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for the continued investigation and characterization of this compound and other novel STAT3 inhibitors.
References
- 1. atsjournals.org [atsjournals.org]
- 2. STAT3: a central mediator of pulmonary fibrosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel potent STAT3 inhibitors based on BBI608 for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20170088597A1 - Interleukin-15 superagonist significantly enhances graft-versus-tumor activity - Google Patents [patents.google.com]
- 5. Selective Inhibition of STAT3 Phosphorylation Using a Nuclear-Targeted Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STAT3 | Encyclopedia MDPI [encyclopedia.pub]
Stat3-IN-15: A Technical Guide to its Interaction with the STAT3 SH2 Domain
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding of Stat3-IN-15 to the Signal Transducer and Activator of Transcription 3 (STAT3) SH2 domain. The document outlines the current understanding of this interaction, supported by available data, detailed experimental methodologies for its characterization, and visual representations of the underlying biological and experimental frameworks.
Quantitative Data on STAT3 Inhibitors
| Compound | Assay Type | Target | Parameter | Value | Reference |
| This compound (compound 10k) | Cell Proliferation | NIH-3T3 cells | IC50 | 0.47 µM | [1] |
| S3I-1757 | Fluorescence Polarization | STAT3 SH2 Domain | IC50 | 7.39 ± 0.95 µM | [1] |
| 323-1 | Fluorescence Polarization | STAT3 SH2 Domain | Ki | ~94 µM | [2] |
| 323-2 | Fluorescence Polarization | STAT3 SH2 Domain | Ki | ~75 µM | [2] |
| S3I-201.1066 | Fluorescence Polarization | STAT3 SH2 Domain | IC50 | 23 µM | [3] |
| S3I-201.1066 | Surface Plasmon Resonance | STAT3 SH2 Domain | KD | 2.74 nM | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the binding of small molecule inhibitors to the STAT3 SH2 domain. These protocols are based on established methods and can be adapted for the specific analysis of this compound.
Fluorescence Polarization (FP) Assay
This assay is designed to measure the competitive binding of an inhibitor to the STAT3 SH2 domain by monitoring the displacement of a fluorescently labeled phosphopeptide probe.
Materials:
-
Recombinant human STAT3 protein (full-length or SH2 domain construct)
-
Fluorescently labeled phosphopeptide probe (e.g., 5-FAM-G(pTyr)LPQTV-CONH2)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100)
-
This compound or other test compounds
-
Black, low-volume 384-well or 96-well plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescently labeled phosphopeptide probe in the assay buffer.
-
Prepare a stock solution of recombinant STAT3 protein in the assay buffer. The optimal concentration should be determined empirically by titration to achieve a stable and significant polarization signal with the probe.
-
Prepare a serial dilution of this compound and control compounds in the assay buffer.
-
-
Assay Protocol:
-
To each well of the microplate, add the assay buffer.
-
Add the fluorescently labeled phosphopeptide probe to each well at a final concentration that is typically below its Kd for STAT3.
-
Add the test compound (this compound) or vehicle control to the respective wells.
-
Initiate the binding reaction by adding the recombinant STAT3 protein to each well.
-
Incubate the plate at room temperature for a predetermined period (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium. Protect the plate from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization of each well using a plate reader.
-
The data is typically plotted as fluorescence polarization (mP) versus the logarithm of the inhibitor concentration.
-
The IC50 value, the concentration of inhibitor required to displace 50% of the bound probe, is determined by fitting the data to a sigmoidal dose-response curve.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the real-time binding kinetics and affinity of an inhibitor to its target protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human STAT3 protein (ligand)
-
This compound (analyte)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, and ethanolamine)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface by injecting a mixture of EDC and NHS.
-
Inject the recombinant STAT3 protein diluted in the immobilization buffer over the activated surface. The protein will covalently bind to the dextran matrix via amine coupling.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared in the same way but without the injection of the STAT3 protein to serve as a control for non-specific binding and bulk refractive index changes.
-
-
Analyte Binding Analysis:
-
Prepare a series of dilutions of this compound in the running buffer.
-
Inject the different concentrations of this compound over both the STAT3-immobilized and reference flow cells at a constant flow rate.
-
Monitor the binding in real-time as a change in the response units (RU).
-
After each injection, allow for a dissociation phase where running buffer flows over the chip.
-
Regenerate the sensor surface between different analyte concentrations using a suitable regeneration solution (e.g., a short pulse of low pH buffer or high salt concentration) to remove the bound analyte.
-
-
Data Analysis:
-
The reference-subtracted sensorgrams are used for analysis.
-
The association rate constant (kon) and dissociation rate constant (koff) are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).
-
The equilibrium dissociation constant (KD) is calculated as the ratio of koff/kon.
-
Visualizations
The following diagrams, created using the DOT language, illustrate key concepts related to STAT3 signaling and experimental workflows.
Caption: Canonical STAT3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a Fluorescence Polarization (FP) competition assay.
Caption: General workflow for a Surface Plasmon Resonance (SPR) binding assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain [frontiersin.org]
- 3. A novel small-molecule disrupts Stat3 SH2 domain-phosphotyrosine interactions and Stat3-dependent tumor processes - PMC [pmc.ncbi.nlm.nih.gov]
Downstream Targets of Stat3-IN-15 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular processes including proliferation, survival, and differentiation. Its constitutive activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Stat3-IN-15 is a potent inhibitor of STAT3 signaling. This technical guide provides an in-depth overview of the downstream effects of this compound, focusing on its impact on key target genes and cellular pathways. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular mechanisms.
Introduction to STAT3 and its Inhibition
The STAT3 signaling pathway is activated by a variety of cytokines and growth factors, leading to its phosphorylation, dimerization, and translocation to the nucleus where it acts as a transcription factor.[1] Persistent STAT3 activation promotes tumorigenesis by upregulating the expression of genes involved in cell cycle progression, survival, and angiogenesis, while suppressing apoptosis.[2][3]
This compound is a small molecule inhibitor that effectively targets the STAT3 signaling pathway. Its primary mechanism of action is the inhibition of STAT3 phosphorylation, a critical step for its activation.[1] By preventing STAT3 phosphorylation, this compound effectively blocks its downstream signaling cascade, leading to a reduction in the expression of its target genes and subsequent induction of apoptosis in cancer cells.[4]
Downstream Signaling Pathways Affected by this compound
The inhibition of STAT3 phosphorylation by this compound sets off a cascade of downstream events, primarily impacting pathways that control cell survival and proliferation.
References
Stat3-IN-15 and its Role in Modulating Epithelial-Mesenchymal Transition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor implicated in the progression of numerous cancers. Its aberrant activation is a key driver of the epithelial-mesenchymal transition (EMT), a cellular process that endows cancer cells with migratory and invasive properties, contributing to metastasis and therapeutic resistance. This technical guide provides an in-depth overview of the interplay between STAT3 and EMT, with a focus on the therapeutic potential of the STAT3 inhibitor, Stat3-IN-15. We will delve into the underlying signaling pathways, present available quantitative data on the effects of STAT3 inhibition, and provide detailed experimental protocols for key assays used to study this interaction.
Introduction: The STAT3-EMT Axis in Cancer
The epithelial-mesenchymal transition is a reversible biological process where epithelial cells lose their characteristic cell-cell adhesion and polarity, acquiring a mesenchymal phenotype with enhanced motility and invasiveness.[1] While essential for embryonic development, the reactivation of EMT in cancer is a hallmark of malignancy, contributing to tumor progression, metastasis, and the development of resistance to conventional therapies.[2]
At the heart of this process lies the STAT3 signaling pathway. STAT3 is a latent cytoplasmic transcription factor that, upon activation by upstream signals such as cytokines (e.g., IL-6) and growth factors (e.g., TGF-β), is phosphorylated, dimerizes, and translocates to the nucleus.[3][4] In the nucleus, phosphorylated STAT3 (p-STAT3) binds to the promoter regions of target genes, regulating the expression of key proteins involved in cell proliferation, survival, and differentiation.[3][4] In the context of cancer, constitutive activation of STAT3 is a frequent event that drives the expression of several master regulators of EMT, including Snail, Slug, Twist, and ZEB1.[1][5] These transcription factors, in turn, repress the expression of epithelial markers like E-cadherin and upregulate mesenchymal markers such as N-cadherin and Vimentin, thereby orchestrating the EMT program.[1][5]
This compound: A Targeted Inhibitor of the STAT3 Pathway
This compound is a small molecule inhibitor designed to specifically target the STAT3 protein. While detailed public data on the precise mechanism of action and extensive quantitative effects of this compound on EMT are limited, its primary function is to inhibit the phosphorylation and subsequent activation of STAT3. By preventing STAT3 from carrying out its transcriptional regulatory functions, this compound is expected to reverse the molecular changes associated with EMT.
Mechanism of Action
The primary mechanism of action of STAT3 inhibitors like this compound is the disruption of the STAT3 signaling cascade. This can be achieved through various means, including:
-
Inhibition of STAT3 Phosphorylation: Preventing the phosphorylation of STAT3 at critical tyrosine residues (e.g., Tyr705) by upstream kinases like JAKs.[6]
-
Disruption of STAT3 Dimerization: Interfering with the formation of STAT3 homodimers, which is a prerequisite for nuclear translocation and DNA binding.
-
Blocking DNA Binding: Directly inhibiting the binding of activated STAT3 dimers to the promoter regions of its target genes.
By effectively shutting down STAT3-mediated transcription, this compound is anticipated to downregulate the expression of EMT-inducing transcription factors and restore the epithelial phenotype.
Quantitative Data on the Effects of STAT3 Inhibition on EMT
| Inhibitor/Method | Cell Line | Treatment Condition | Effect on E-cadherin | Effect on N-cadherin | Effect on Vimentin | Effect on Snail/Twist/ZEB1 | Reference |
| STAT3 siRNA | LoVo (colorectal cancer) | Not specified | Increased expression | Decreased expression | Decreased expression | Not specified | [7] |
| STAT3 Overexpression | SW1116 (colorectal cancer) | Not specified | Decreased expression | Increased expression | Increased expression | Not specified | [8] |
| AG490 (JAK2/STAT3 inhibitor) | A549 (lung cancer) | Pre-treatment before TGF-β1 | Attenuated TGF-β1-induced decrease | Not specified | Attenuated TGF-β1-induced increase | Attenuated TGF-β1-induced Snail increase | |
| STAT3 Knockout | A549 (lung cancer) | Not specified | Increased expression | Decreased expression | Decreased expression | Not specified | [1] |
Signaling Pathways
The interplay between STAT3 and EMT is governed by a complex network of signaling pathways. The diagrams below, generated using the DOT language for Graphviz, illustrate these key pathways and the proposed point of intervention for this compound.
TGF-β1 Induced STAT3 Activation and EMT
References
- 1. STAT3 contributes to cisplatin resistance, modulating EMT markers, and the mTOR signaling in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STAT3 mediates TGF-β1-induced TWIST1 expression and prostate cancer invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. STAT3 is a genetic modifier of TGF-beta induced EMT in KRAS mutant pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles of STAT3 and ZEB1 Proteins in E-cadherin Down-regulation and Human Colorectal Cancer Epithelial-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JAK/STAT3 signaling is required for TGF-β-induced epithelial-mesenchymal transition in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile and Oral Bioavailability of the STAT3 Inhibitor BP-1-102
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) is a compelling molecular target in oncology and inflammatory diseases due to its central role in tumor progression, metastasis, and immune evasion. The development of orally bioavailable STAT3 inhibitors is a key objective in translating STAT3-targeted therapies to the clinic. This technical guide focuses on the pharmacokinetics and oral bioavailability of BP-1-102, a potent and selective small-molecule inhibitor of the STAT3 Src Homology 2 (SH2) domain. While the query specified "Stat3-IN-15," the available scientific literature extensively characterizes BP-1-102 as a representative orally active STAT3 inhibitor. It is plausible that "this compound" may be a less common synonym or an internal designation for a similar compound. This guide, therefore, centers on the robustly documented profile of BP-1-102.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of BP-1-102 in mice, providing a clear comparison of its plasma and tumor concentrations following intravenous and oral administration.
Table 1: Plasma Concentrations of BP-1-102 in Mice Following a Single 3 mg/kg Dose
| Time Point | Intravenous (µM) | Oral (µM) |
| 15 min | >35 | - |
| 30 min | 5-10 | ~30 |
| 60 min | 5-10 | - |
| 90 min | 5-10 | - |
| 180 min | 5-10 | - |
| 360 min | 5-10 | 5-10 |
Table 2: Tumor Tissue Concentrations of BP-1-102 in Mice Following a 3 mg/kg Dose
| Time After Last Dose | Intravenous (µg/g) | Oral (µg/g) |
| 15 min | 55 | 32 |
| 24 hours | 25 | 15 |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical studies. The following protocols are based on the characterization of BP-1-102.
In Vivo Pharmacokinetic Studies in Mice
-
Animal Model: Female athymic nude mice are commonly used for xenograft studies.
-
Housing and Acclimatization: Animals are housed in a pathogen-free environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water. A standard acclimatization period of at least one week is recommended before the initiation of experiments.
-
Drug Formulation: For intravenous administration, BP-1-102 is typically dissolved in a vehicle such as a mixture of Cremophor EL and ethanol (1:1 v/v) and then diluted with saline. For oral administration (gavage), the compound can be formulated in a suitable vehicle like 0.5% hydroxypropyl methylcellulose (HPMC) in water.
-
Administration:
-
Intravenous (IV): A single dose of 3 mg/kg is administered via tail vein injection.
-
Oral (PO): A single dose of 3 mg/kg is administered by oral gavage.
-
-
Sample Collection:
-
Blood: Blood samples are collected at predetermined time points (e.g., 15, 30, 60, 90, 180, and 360 minutes) post-administration. Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Tumor Tissue: In tumor-bearing mice, tumors are excised at specific time points after the last dose, weighed, and snap-frozen in liquid nitrogen for subsequent analysis.
-
-
Bioanalytical Method: The concentration of BP-1-102 in plasma and tumor homogenates is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This involves protein precipitation, extraction of the analyte, and comparison to a standard curve.
Inhibition of STAT3 Activation In Vitro
-
Cell Lines: Human cancer cell lines with constitutively active STAT3 (e.g., MDA-MB-231 breast cancer, A549 lung cancer) are suitable models.
-
Treatment: Cells are treated with varying concentrations of BP-1-102 (e.g., 4-6.8 µM) for a specified duration.
-
Analysis:
-
Western Blotting: Whole-cell lysates are subjected to SDS-PAGE and immunoblotted with antibodies specific for phosphorylated STAT3 (p-STAT3) at Tyr705 and total STAT3 to assess the inhibition of STAT3 activation.
-
DNA-Binding Assay: Electrophoretic mobility shift assay (EMSA) or other DNA-binding assays can be used to determine the IC50 value for the inhibition of STAT3 DNA-binding activity.
-
Visualizations: Signaling Pathways and Experimental Workflows
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex biological processes and experimental designs.
Caption: Canonical STAT3 signaling pathway and the mechanism of inhibition by BP-1-102.
Caption: Experimental workflow for in vivo pharmacokinetic studies of a STAT3 inhibitor.
Preliminary Efficacy of Stat3-IN-15: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the preliminary efficacy of Stat3-IN-15, a potent and orally active inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). The data herein is compiled from available preclinical research, focusing on its potential therapeutic application in idiopathic pulmonary fibrosis (IPF). This document summarizes key quantitative data, details established experimental protocols, and visualizes the core signaling pathways and workflows.
Core Efficacy Data of this compound
The inhibitory effects of this compound have been evaluated in both in vitro and in vivo models, demonstrating its potential as a therapeutic agent against fibrotic diseases. The quantitative data from these preliminary studies are summarized below.
| Parameter | Cell Line/Model | Value | Reference |
| IC50 | NIH-3T3 fibroblasts | 0.47 µM | [1] |
| Inhibition of Fibroblast Activation | NIH-3T3 cells (TGF-β1 induced) | Effective at 50 nM (24h) | [1] |
| Inhibition of Epithelial-Mesenchymal Transition (EMT) | A549 cells (TGF-β1 induced) | Effective at 200 nM (24h) | [1] |
| In Vivo Efficacy (Pulmonary Fibrosis) | Bleomycin-induced mouse model | Significant alleviation at 30 and 60 mg/kg (intragastric administration) | [1] |
Mechanism of Action
This compound functions as a potent inhibitor of STAT3 by targeting its phosphorylation. Structural studies indicate that this compound forms hydrogen bonds with Lys591 and Ser636, thereby occupying the pY subpocket of the STAT3 SH2 domain.[1] This interference with the SH2 domain prevents the phosphorylation and subsequent activation of STAT3, a key transcription factor involved in cell proliferation, differentiation, and survival. Persistent activation of STAT3 is a known driver in various pathologies, including cancer and fibrotic diseases.
The downstream effects of this compound inhibition include the suppression of pro-fibrotic gene expression and the reversal of the epithelial-mesenchymal transition (EMT), a critical process in the progression of fibrosis.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the STAT3 signaling pathway and the general workflow of the preclinical studies on this compound.
References
A Technical Guide to Investigating the Role of STAT3 in Disease with Stat3-IN-15
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: STAT3 as a Therapeutic Target
Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor that relays signals from cytokines and growth factors to the nucleus, regulating genes involved in fundamental cellular processes like proliferation, survival, differentiation, and inflammation.[1][2] While transient STAT3 activation is crucial for normal physiological functions such as immune responses and tissue repair, its persistent or aberrant activation is a hallmark of numerous pathologies.[3][4]
Constitutively active STAT3 is frequently observed in a wide array of human malignancies, including breast, lung, and prostate cancer, as well as hematological malignancies.[3][5][6] This hyperactivation drives tumor progression by promoting cell proliferation, angiogenesis, metastasis, and suppressing anti-tumor immunity.[1][7] Beyond cancer, dysregulated STAT3 signaling is implicated in inflammatory and fibrotic diseases, autoimmune disorders, and neurodegenerative conditions.[4][8]
The critical role of aberrant STAT3 activity in disease pathogenesis has validated it as a compelling therapeutic target.[5][6] However, developing selective inhibitors has been challenging. This guide focuses on Stat3-IN-15 , a potent and orally active small molecule inhibitor, as a chemical probe to investigate the function of STAT3. We will detail the STAT3 signaling pathway, the mechanism of this compound, present its known quantitative data, and provide detailed experimental protocols for its use in disease models.
The STAT3 Signaling Pathway
The canonical STAT3 signaling pathway is initiated by the binding of extracellular ligands, such as interleukins (e.g., IL-6) and growth factors (e.g., EGF), to their cell surface receptors.[9][10] This binding event triggers the activation of receptor-associated Janus kinases (JAKs), which then phosphorylate specific tyrosine residues on the receptor's cytoplasmic tail.[10][11]
These phosphotyrosine sites serve as docking stations for the Src Homology 2 (SH2) domain of latent STAT3 monomers in the cytoplasm.[1][9] Once recruited, STAT3 is itself phosphorylated by JAKs at a critical tyrosine residue (Tyr705).[2][12] This phosphorylation event is essential for the subsequent homodimerization (or heterodimerization with other STATs) through reciprocal SH2-phosphotyrosine interactions.[7][13] The activated STAT3 dimers then translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.[9][14] Key target genes of STAT3 include those involved in cell cycle progression (e.g., Cyclin D1), survival and anti-apoptosis (e.g., Mcl-1, Bcl-xL), and angiogenesis.[3][15][16]
This compound: A Chemical Probe for STAT3 Inhibition
This compound is a potent, orally bioavailable small molecule inhibitor designed to target STAT3 activity. Its primary application, as documented in the literature, is in the context of idiopathic pulmonary fibrosis (IPF), where it has shown efficacy in preclinical models.[17]
Mechanism of Action
The core mechanism of this compound is the inhibition of STAT3 phosphorylation .[17] By preventing the critical phosphorylation of the Tyr705 residue, this compound effectively blocks the subsequent steps of STAT3 dimerization, nuclear translocation, and transcriptional activity. This targeted action makes it a valuable tool for dissecting the specific contributions of STAT3 signaling in various cellular and disease contexts. In models of fibrosis, this compound has been shown to inhibit the activation of fibroblasts and the epithelial-mesenchymal transition (EMT) process induced by TGF-β1.[17]
Quantitative Data Summary
The following tables summarize the reported quantitative data for this compound, providing key parameters for its in vitro and in vivo activity.
Table 1: In Vitro Activity of this compound
| Compound | Cell Line | Assay Type | IC50 | Reference |
|---|
| this compound | NIH-3T3 | Cell Proliferation | 0.47 µM |[17] |
Table 2: In Vivo Efficacy of this compound
| Disease Model | Species | Dosage & Administration | Key Findings | Reference |
|---|
| Bleomycin-induced pulmonary fibrosis | Mouse | 30 and 60 mg/kg, intragastric | - Alleviated pulmonary fibrosis- Reduced p-STAT3Tyr705 in lung tissue- Restored lung structure |[17] |
Experimental Protocols for Investigating STAT3 with this compound
This section provides detailed methodologies for key experiments to assess the efficacy and mechanism of this compound.
In Vitro Experimental Workflow
A typical workflow for evaluating this compound in a cell-based assay involves treating cultured cells with the inhibitor, followed by analysis of cell viability, protein expression, and other relevant endpoints.
Protocol: Western Blot for p-STAT3 Inhibition
This protocol is designed to measure the effect of this compound on the phosphorylation of STAT3 at Tyr705.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., A549 or NIH-3T3) in 6-well plates at a density that will result in 70-80% confluency at the time of lysis.
-
Allow cells to adhere overnight.
-
If investigating stimulated phosphorylation, starve cells in serum-free media for 4-6 hours.
-
Pre-treat cells with various concentrations of this compound (e.g., 0, 50, 100, 200 nM) for 2-4 hours.[17]
-
Stimulate cells with an appropriate agonist (e.g., 5 ng/mL TGF-β1 or 20 ng/mL IL-6) for 15-30 minutes. Include an unstimulated, vehicle-treated control.
-
-
Cell Lysis:
-
Aspirate media and wash cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors (e.g., PhosSTOP, cOmplete).
-
Scrape cells, transfer the lysate to a pre-chilled microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample (e.g., 20-30 µg per lane) and prepare with 4x Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
Load samples onto an 8-10% SDS-polyacrylamide gel and run until adequate separation is achieved.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation. Recommended dilution is typically 1:1000 in 5% BSA/TBST.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:5000 in 5% milk/TBST) for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
For total STAT3 analysis, the same membrane can be stripped and re-probed with an antibody for total STAT3.
-
Protocol: In Vivo Murine Model of Pulmonary Fibrosis
This protocol is based on the use of this compound in a bleomycin-induced fibrosis model.[17] All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) guidelines.
-
Animal Model Induction:
-
Use 8-10 week old male C57BL/6 mice.
-
Anesthetize the mice (e.g., via isoflurane inhalation).
-
Administer a single intratracheal instillation of bleomycin (e.g., 2.5 U/kg) dissolved in sterile saline to induce lung injury. Control animals receive saline only.
-
-
Inhibitor Administration:
-
Beginning on day 7 post-bleomycin instillation (when the fibrotic phase begins), start the treatment regimen.
-
Administer this compound via intragastric gavage at doses of 30 mg/kg and 60 mg/kg, once daily.[17]
-
The vehicle control group should receive the same volume of the vehicle solution (e.g., corn oil with 0.5% DMSO).
-
Continue treatment for 14 consecutive days (until day 21 post-bleomycin).
-
-
Endpoint Analysis (Day 21):
-
Euthanize mice and collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis if desired.
-
Perfuse the lungs with saline and harvest them.
-
Histology: Fix the left lung lobe in 4% paraformaldehyde, embed in paraffin, and section for Masson's trichrome and Hematoxylin and Eosin (H&E) staining to assess collagen deposition and overall lung architecture.
-
Hydroxyproline Assay: Hydrolyze a portion of the right lung and use a hydroxyproline assay kit to quantify total lung collagen content, a biochemical marker of fibrosis.
-
Western Blot: Homogenize a portion of the right lung to prepare protein lysates and perform Western blotting as described in Protocol 4.2 to measure levels of p-STAT3Tyr705 and fibrotic markers (e.g., α-SMA, Collagen I).
-
Conclusion and Future Directions
This compound serves as a potent and specific chemical probe for elucidating the role of STAT3 in disease. Its demonstrated efficacy in inhibiting STAT3 phosphorylation and ameliorating fibrosis in preclinical models provides a solid foundation for its use in research.[17] The protocols outlined in this guide offer a framework for researchers to employ this compound to investigate STAT3-dependent mechanisms in various contexts.
Future investigations could expand the use of this compound to other STAT3-driven diseases, such as cancer and autoimmune disorders. Its oral bioavailability makes it particularly attractive for in vivo studies. Further research should aim to characterize its selectivity profile against other STAT family members and kinases, and to explore its potential in combination therapies, for instance, with cytotoxic agents in cancer models where STAT3 is a known driver of resistance.[11] By using this tool, the scientific community can continue to unravel the complex biology of STAT3 and accelerate the development of novel therapeutics targeting this critical pathway.
References
- 1. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential silencing of STAT3 isoforms leads to changes in STAT3 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. STAT3 as a Potential Target for Tumor Suppressive Effects of 15-Deoxy-Δ12,14-prostaglandin J2 in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Potent and Selective Small-molecule Degrader of STAT3 Achieves Complete Tumor Regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. What are STAT3 modulators and how do they work? [synapse.patsnap.com]
- 11. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JCI - What does Stat3 do? [jci.org]
- 13. Signal transducer and activator of transcription 3 (STAT3) inhibitor, S3I-201, acts as a potent and non-selective alkylating agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Stat3 Signaling Pathway: A Future Therapeutic Target for Bone-Related Diseases [frontiersin.org]
- 15. pnas.org [pnas.org]
- 16. Targeting the transcriptional activity of STAT3 by a novel fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
Methodological & Application
Stat3-IN-15: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stat3-IN-15 is a potent and orally active small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). It effectively blocks STAT3 phosphorylation, a critical step in its activation, thereby interfering with downstream signaling pathways involved in cell proliferation, survival, and differentiation. This document provides detailed protocols for the application of this compound in cell culture experiments, including assessing its impact on cell viability, its ability to inhibit STAT3 phosphorylation, and its use in studying cellular processes such as the transforming growth factor-beta 1 (TGF-β1)-induced epithelial-mesenchymal transition (EMT).
Mechanism of Action
STAT3 is a latent cytoplasmic transcription factor that, upon activation by upstream kinases such as Janus kinases (JAKs), is phosphorylated on a key tyrosine residue (Tyr705). This phosphorylation event triggers the dimerization of STAT3 monomers, which then translocate to the nucleus. In the nucleus, STAT3 dimers bind to specific DNA response elements in the promoters of target genes, regulating their transcription. These target genes are involved in critical cellular processes including proliferation, survival, and angiogenesis. This compound exerts its inhibitory effect by preventing the phosphorylation of STAT3, thereby blocking its activation and subsequent downstream signaling.
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound in various cell-based assays.
| Cell Line | Assay | Parameter | Value |
| NIH-3T3 | Cell Proliferation | IC50 | 0.47 µM[1] |
| NIH-3T3 | Fibroblast Activation | Effective Concentration | 0-100 nM (72 h)[1] |
| NIH-3T3 | TGF-β1-induced Activation | Inhibitory Concentration | 50 nM (24 h)[1] |
| A549 | TGF-β1-induced EMT | Inhibitory Concentration | 200 nM (24 h)[1] |
Experimental Protocols
Protocol 1: Determination of IC50 by Cell Viability Assay (MTS Assay)
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability using a colorimetric MTS assay.
Materials:
-
Target cell line (e.g., NIH-3T3)
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well clear flat-bottom plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve final concentrations ranging from 0.01 µM to 10 µM (a suggested 2-fold dilution series would be: 10, 5, 2.5, 1.25, 0.625, 0.313, 0.156, 0.078, 0.039, 0.019, 0.01, 0 µM).
-
Include a vehicle control (DMSO only) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the media-only blank wells from all other values.
-
Normalize the data by setting the absorbance of the vehicle-treated cells to 100%.
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Protocol 2: Western Blot Analysis of STAT3 Phosphorylation
This protocol details the procedure for assessing the inhibitory effect of this compound on STAT3 phosphorylation at Tyr705.
Materials:
-
Target cell line (e.g., A549)
-
Complete cell culture medium
-
This compound
-
DMSO
-
Stimulating agent (e.g., TGF-β1, IL-6, or serum)
-
6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-STAT3 (Tyr705) and rabbit anti-STAT3
-
HRP-conjugated secondary antibody (anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours if investigating cytokine-induced phosphorylation.
-
Pre-treat the cells with various concentrations of this compound (e.g., 50 nM, 100 nM, 200 nM) or vehicle (DMSO) for 2-4 hours.
-
Stimulate the cells with the appropriate agonist (e.g., 5 ng/mL TGF-β1 for 30 minutes) to induce STAT3 phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Re-probing for Total STAT3:
-
To normalize for protein loading, the membrane can be stripped and re-probed for total STAT3.
-
Wash the membrane in TBST.
-
Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature.
-
Wash the membrane thoroughly with TBST.
-
Block the membrane again and proceed with incubation with the primary antibody against total STAT3, followed by the secondary antibody and detection as described above.
-
Protocol 3: Inhibition of TGF-β1-Induced Epithelial-Mesenchymal Transition (EMT)
This protocol outlines a method to evaluate the effect of this compound on TGF-β1-induced EMT in A549 lung carcinoma cells.
Materials:
-
A549 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO
-
Recombinant human TGF-β1
-
6-well plates
-
Phase-contrast microscope
-
Materials for Western Blotting (as described in Protocol 2)
-
Primary antibodies for EMT markers: anti-E-cadherin, anti-Vimentin, anti-N-cadherin
Procedure:
-
Cell Culture and Treatment:
-
Morphological Analysis:
-
Observe the cells daily under a phase-contrast microscope.
-
Capture images to document changes in cell morphology. Untreated A549 cells typically exhibit a cobblestone-like epithelial morphology, while TGF-β1 treatment induces a more elongated, spindle-shaped mesenchymal morphology.
-
-
Western Blot Analysis for EMT Markers:
-
After the incubation period, lyse the cells and perform western blotting as described in Protocol 2.
-
Probe the membranes with primary antibodies against the epithelial marker E-cadherin and the mesenchymal markers Vimentin and N-cadherin.
-
Use a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.
-
Analyze the changes in the expression levels of these markers to assess the extent of EMT and the inhibitory effect of this compound.
-
Visualizations
STAT3 Signaling Pathway and Inhibition by this compound```dot
Caption: Inhibition of TGF-β1-induced EMT by this compound.
References
Application Notes and Protocols for the In Vitro Use of Stat3-IN-15
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular processes including proliferation, survival, differentiation, and angiogenesis. Its persistent activation is a hallmark of numerous cancers and fibrotic diseases, making it a compelling target for therapeutic intervention. Stat3-IN-15 is a potent and selective small molecule inhibitor of STAT3, targeting its phosphorylation and subsequent activation. These application notes provide detailed protocols for the in vitro evaluation of this compound, enabling researchers to accurately assess its biochemical and cellular activity.
Mechanism of Action
This compound exerts its inhibitory effect by preventing the phosphorylation of STAT3 at the critical tyrosine 705 (Tyr705) residue. This phosphorylation event, primarily mediated by Janus kinases (JAKs) and other tyrosine kinases, is essential for the dimerization, nuclear translocation, and DNA binding of STAT3, which in turn regulates the transcription of downstream target genes. By inhibiting STAT3 phosphorylation, this compound effectively blocks the entire STAT3 signaling cascade.
Signaling Pathway of STAT3 Activation and Inhibition by this compound
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound in various assays and cell lines.
| Assay Type | Cell Line/Target | Endpoint | IC50 Value (µM) | Reference |
| Cell Proliferation | NIH-3T3 | Viability | 0.47 | [1] |
| Further research is needed to populate this table with data from additional cell lines. |
Experimental Protocols
Western Blotting for Phospho-STAT3 (Tyr705)
This protocol details the detection of phosphorylated STAT3 in cell lysates to assess the inhibitory activity of this compound.
Experimental Workflow for Western Blotting
Materials:
-
Cell line of interest (e.g., A549, NIH-3T3)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Stimulant (e.g., human IL-6, TGF-β1)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-p-STAT3 (Tyr705), Rabbit anti-STAT3
-
HRP-conjugated goat anti-rabbit secondary antibody
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency. The next day, pre-treat cells with varying concentrations of this compound (or DMSO as a vehicle control) for 2 hours. Subsequently, stimulate the cells with an appropriate agonist (e.g., 20 ng/mL IL-6 for 30 minutes) to induce STAT3 phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and add Laemmli sample buffer. Denature the samples by heating at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibody against p-STAT3 (Tyr705) overnight at 4°C. The following day, wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and apply the chemiluminescence substrate. Capture the signal using an imaging system.
-
Stripping and Re-probing (Optional): To normalize for total STAT3 levels, the membrane can be stripped and re-probed with an antibody against total STAT3.
Cell Viability Assay
This protocol is used to determine the effect of this compound on the proliferation and viability of cells.
Workflow for Cell Viability Assay
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (in DMSO)
-
96-well clear or white-walled plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of medium. Allow cells to attach overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with vehicle control (DMSO) and no-cell controls (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Viability Measurement (using CellTiter-Glo®): Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the average background luminescence (no-cell control) from all other values. Normalize the data to the vehicle control (set to 100% viability). Plot the normalized data against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
Immunofluorescence Staining for STAT3 Nuclear Translocation
This protocol visualizes the subcellular localization of STAT3 to assess the effect of this compound on its nuclear translocation.
Materials:
-
Cells grown on glass coverslips in a 24-well plate
-
This compound
-
Stimulant (e.g., IL-6)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking buffer (1% BSA in PBS)
-
Primary antibody: Rabbit anti-STAT3
-
Fluorescently-labeled secondary antibody (e.g., Goat anti-Rabbit IgG, Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips. Pre-treat with this compound or vehicle for 2 hours, followed by stimulation with a cytokine like IL-6 for 30 minutes.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA in PBS for 1 hour.
-
Antibody Staining: Incubate with anti-STAT3 primary antibody in blocking buffer overnight at 4°C. The next day, wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Wash with PBS and incubate with DAPI for 5 minutes to stain the nuclei.
-
Mounting and Imaging: Wash with PBS and mount the coverslips onto microscope slides using mounting medium. Visualize and capture images using a fluorescence microscope.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No/weak p-STAT3 signal in Western Blot | Inefficient stimulation or antibody issue. | Confirm the activity of the stimulant. Use a positive control cell line. Optimize primary antibody concentration and incubation time. |
| High background in Western Blot | Insufficient blocking or washing. | Increase blocking time or use a different blocking agent (e.g., 5% BSA). Increase the number and duration of washes. |
| Inconsistent cell viability results | Uneven cell seeding or edge effects. | Ensure a single-cell suspension before seeding. Avoid using the outer wells of the 96-well plate. |
| No inhibition of STAT3 nuclear translocation | Suboptimal inhibitor concentration or timing. | Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. Confirm inhibitor activity with Western Blot. |
Conclusion
These protocols provide a robust framework for the in vitro characterization of this compound. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, facilitating the assessment of this compound's therapeutic potential in diseases driven by aberrant STAT3 signaling. Further investigation into the IC50 values of this compound across a diverse panel of cancer and fibrotic cell lines is warranted to build a more comprehensive understanding of its activity profile.
References
Application Notes and Protocols for In Vivo Administration of STAT3-IN-15
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of STAT3-IN-15, a potent and orally active inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). This document includes a summary of its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the STAT3 signaling pathway and a typical experimental workflow.
Mechanism of Action
Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor involved in numerous cellular processes, including cell proliferation, differentiation, apoptosis, and immune responses.[1][2][3] In many cancers, STAT3 is constitutively activated, leading to the transcription of genes that promote tumor growth, survival, and metastasis.[1][4] The canonical activation of STAT3 occurs through phosphorylation of a specific tyrosine residue (Tyr705) by Janus kinases (JAKs) associated with cytokine and growth factor receptors.[1][5] This phosphorylation event triggers the dimerization of STAT3 monomers, which then translocate to the nucleus to regulate gene expression.[1][5][6]
This compound is a small molecule inhibitor that targets the STAT3 signaling pathway. It has been shown to inhibit STAT3 phosphorylation, thereby preventing its activation and downstream signaling.[7] By blocking STAT3 activity, this compound can inhibit processes such as epithelial-mesenchymal transition (EMT) and fibroblast activation, making it a promising therapeutic agent for diseases like idiopathic pulmonary fibrosis (IPF) and various cancers.[7]
Quantitative Data Summary
The following table summarizes the available quantitative data for the in vivo administration of this compound and other relevant STAT3 inhibitors. This information is crucial for dose-selection and study design.
| Compound | Animal Model | Disease Model | Route of Administration | Dosage | Observed Effects |
| This compound | Mouse | Bleomycin-induced Pulmonary Fibrosis | Intragastric | 30 and 60 mg/kg | Alleviated pulmonary fibrosis, recovered lung structure, reduced hydroxyproline content, and decreased p-Stat3(Tyr705) expression in lung tissue.[7] |
| STX-0119 | Mouse | SCC3-derived Tumors | Oral (p.o.) | 160 mg/kg/day | Inhibited the expression of STAT3 target genes (c-myc, cyclin D1, survivin) in vivo. |
| S3I-201 | Mouse | Head and Neck Squamous Cell Carcinoma (HNSCC) | Intraperitoneal (i.p.) | 5 mg/kg every other day | Delayed tumorigenesis of spontaneous HNSCC.[8] |
Experimental Protocols
This section provides detailed protocols for the in vivo administration of this compound. It is critical to adhere to institutional guidelines for animal care and use for all experimental procedures.
Protocol 1: Oral Gavage Administration of this compound in a Mouse Model of Pulmonary Fibrosis
This protocol is based on a study investigating the effects of this compound in a bleomycin-induced pulmonary fibrosis model.[7]
Materials:
-
This compound
-
Vehicle (e.g., 0.5% Carboxymethylcellulose (CMC) in sterile water)
-
Bleomycin
-
C57BL/6 mice (or other appropriate strain)
-
Oral gavage needles (20-22 gauge, 1.5-2 inches long, with a ball tip)
-
Syringes
-
Animal scale
Procedure:
-
Animal Acclimatization: Acclimate mice to the animal facility for at least one week before the experiment.
-
Induction of Pulmonary Fibrosis:
-
Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
-
Intratracheally instill a single dose of bleomycin (typically 1.5 - 3.0 U/kg) in sterile saline to induce pulmonary fibrosis. Control animals should receive sterile saline only.
-
-
Preparation of this compound Formulation:
-
Prepare a suspension of this compound in the chosen vehicle. For example, to prepare a 6 mg/mL solution for a 60 mg/kg dose in a 20g mouse (requiring 0.2 mL), weigh the appropriate amount of this compound and suspend it in 0.5% CMC.
-
Vortex or sonicate the suspension to ensure it is homogenous before each administration.
-
-
Administration of this compound:
-
Starting on a predetermined day post-bleomycin instillation (e.g., day 7 or 14), begin the administration of this compound.
-
Weigh each mouse to calculate the precise volume of the drug suspension to be administered. The typical volume for oral gavage in mice is 5-10 mL/kg.[9]
-
Gently restrain the mouse and insert the gavage needle into the esophagus and down into the stomach.
-
Slowly administer the this compound suspension.
-
Administer the treatment daily or as determined by the study design for a specific duration (e.g., 14-21 days).
-
-
Monitoring and Endpoint Analysis:
-
Monitor the mice daily for any signs of toxicity or distress.
-
At the end of the study, euthanize the mice and collect lung tissues for histological analysis (e.g., Masson's trichrome staining for collagen), hydroxyproline content measurement, and Western blotting for p-STAT3 levels.
-
Protocol 2: Representative Intraperitoneal (IP) Administration of a STAT3 Inhibitor in a Mouse Xenograft Cancer Model
Materials:
-
This compound
-
Vehicle (e.g., sterile PBS, or a solution containing DMSO and/or Tween 80 for solubility)
-
Cancer cell line with activated STAT3
-
Immunocompromised mice (e.g., nude or SCID)
-
Syringes and needles (25-27 gauge)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture and Tumor Implantation:
-
Culture the chosen cancer cell line under standard conditions.
-
Harvest and resuspend the cells in sterile PBS or Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Measure the tumor volume using calipers (Volume = 0.5 x length x width²).
-
Randomize the mice into treatment and control groups with similar average tumor volumes.
-
-
Preparation of this compound Formulation:
-
Dissolve this compound in a suitable vehicle. If solubility is an issue, a small amount of DMSO can be used, which is then diluted in sterile PBS or saline. A final concentration of DMSO should be kept low (e.g., <5-10%) to avoid toxicity.
-
-
Administration of this compound:
-
Weigh each mouse to calculate the required dose.
-
Administer this compound via intraperitoneal injection. The injection site should be in the lower abdominal quadrant to avoid puncturing the bladder or cecum.[9]
-
The dosing schedule can be daily or every other day, depending on the compound's pharmacokinetics and the study design.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the mice for signs of toxicity and measure tumor volumes regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis, such as Western blotting for STAT3 and p-STAT3, immunohistochemistry, and analysis of downstream target genes.
-
Visualizations
STAT3 Signaling Pathway
The following diagram illustrates the canonical STAT3 signaling pathway and the point of inhibition by this compound.
Caption: Canonical STAT3 signaling pathway and inhibition by this compound.
Experimental Workflow for In Vivo Study
The diagram below outlines a typical experimental workflow for evaluating the efficacy of this compound in a preclinical animal model.
Caption: General experimental workflow for in vivo this compound studies.
References
- 1. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Stat3 Signaling Pathway: A Future Therapeutic Target for Bone-Related Diseases [frontiersin.org]
- 3. JCI - What does Stat3 do? [jci.org]
- 4. The Multifaced Role of STAT3 in Cancer and Its Implication for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. STAT3 blockade enhances the efficacy of conventional chemotherapeutic agents by eradicating head neck stemloid cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. az.research.umich.edu [az.research.umich.edu]
Application Notes and Protocols for STAT3 Inhibitors in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific public data was found for a compound named "Stat3-IN-15." The following application notes and protocols are based on established STAT3 inhibitors used in mouse models and are intended to serve as a comprehensive guide for the preclinical evaluation of novel STAT3 inhibitors.
Application Notes
Introduction to STAT3 as a Therapeutic Target
Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor that plays a pivotal role in numerous cellular processes, including cell proliferation, survival, differentiation, and immune responses.[1] In normal physiological conditions, STAT3 activation is a transient and tightly regulated process. However, the persistent and aberrant activation of STAT3 is a common feature in a wide array of human cancers, contributing to tumor growth, progression, metastasis, and drug resistance.[2] Constitutively activated STAT3 is also implicated in inflammatory and autoimmune diseases. This makes STAT3 an attractive therapeutic target for the development of novel inhibitors.
Rationale for In Vivo Studies in Mouse Models
Mouse models are indispensable tools for the preclinical evaluation of STAT3 inhibitors. They allow for the assessment of a compound's pharmacokinetic profile, in vivo efficacy, and potential toxicities in a whole-organism context. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are commonly used to determine the anti-tumor activity of STAT3 inhibitors. Syngeneic models, which involve the implantation of murine tumor cells into immunocompetent mice, are valuable for studying the interplay between the inhibitor, the tumor, and the host immune system.
Experimental Protocols
The following protocols are generalized and should be optimized for the specific STAT3 inhibitor, mouse model, and experimental goals.
General Workflow for In Vivo Efficacy Studies
A typical workflow for assessing the in vivo efficacy of a STAT3 inhibitor is outlined below.
Materials
-
STAT3 Inhibitor: Purity >95%
-
Vehicle: Dependent on the inhibitor's solubility (e.g., DMSO, PEG300, Tween 80, Saline, Corn Oil)
-
Animal Model: Immunodeficient (e.g., nu/nu, SCID) or immunocompetent (e.g., C57BL/6, BALB/c) mice, typically 6-8 weeks old.
-
Tumor Cells: Human or murine cancer cell line with documented STAT3 activation.
-
General Supplies: Sterile syringes and needles, gavage needles, calipers, analytical balance, cell culture reagents.
Methods
The choice of vehicle is critical for ensuring the solubility and bioavailability of the STAT3 inhibitor. It is essential to perform solubility tests to determine the optimal vehicle. Below are examples of vehicle formulations used for known STAT3 inhibitors:
-
For S3I-201: A solution can be prepared by dissolving the compound in a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[3] Another formulation involves dissolving S3I-201 in DMSO and then diluting it with corn oil.[4]
-
For Stattic: A common vehicle is a solution of DMSO and olive oil (1:19).[5] Another formulation consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[6]
-
For C188-9: A vehicle of 5% wt/vol dextrose in distilled water containing 5% vol/vol DMSO has been used.[7] Another formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[8]
Note: Always prepare fresh formulations before each administration and ensure the final concentration of solvents like DMSO is well-tolerated by the animals.
-
Harvest cultured tumor cells during their exponential growth phase.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in PBS or a suitable medium (e.g., Matrigel) at the desired concentration (typically 1 x 106 to 5 x 106 cells in 100-200 µL).
-
Inject the cell suspension subcutaneously into the flank of the mice. For orthotopic models, inject the cells into the target organ.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups (typically n=6-10 mice per group).
-
Administer the STAT3 inhibitor at the predetermined dose and schedule. The route of administration can be intravenous (i.v.), intraperitoneal (i.p.), or oral gavage (p.o.).
-
The control group should receive the vehicle alone, following the same volume and schedule as the treatment group.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Observe the mice for any clinical signs of distress or toxicity.
-
Euthanize the mice when the tumors reach the predetermined endpoint (e.g., >2000 mm³), or if there are signs of significant toxicity (e.g., >20% body weight loss).
-
At the endpoint, collect tumors and other relevant organs for pharmacodynamic (e.g., Western blot for p-STAT3), histological, and other downstream analyses.
Data Presentation: Dosages of Known STAT3 Inhibitors
The following tables summarize the in vivo dosages and administration details for several well-characterized STAT3 inhibitors in mouse models.
Table 1: Stattic
| Mouse Model | Tumor/Disease Model | Dose | Route | Dosing Schedule | Vehicle | Reference |
| SJL/J Mice | Experimental Autoimmune Encephalomyelitis | 10 mg/kg | i.p. | Every other day | Not specified | [9] |
| BALB/c Nude Mice | Pancreatic Adenocarcinoma (PANC-1) | 10 mg/kg | i.p. | Daily for 4 weeks | Not specified | [5] |
| BALB/c Mice | Acute Liver Injury | 5 mg/kg | i.p. | Single injection | DMSO:olive oil (1:19) | [5] |
| Xenograft Mouse Model | T-cell Acute Lymphoblastic Leukemia | 30 mg/kg | i.p. | Not specified | Not specified | [10] |
Table 2: S3I-201
| Mouse Model | Tumor/Disease Model | Dose | Route | Dosing Schedule | Vehicle | Reference |
| Athymic nu/nu Mice | Human Breast Cancer (MDA-MB-231) | 5 mg/kg | i.v. | Every 2 or 3 days for 2 weeks | Not specified | [3][4] |
| p53nullCD45.1 Mice | Lymphoma | 5 mg/kg | Not specified | 3 times per week | PBS | [3] |
| Peritoneal Fibrosis Model | Peritoneal Fibrosis | 10 mg/kg | i.p. | Daily for 3 weeks | Not specified | [11] |
| EAE Mouse Model | Experimental Autoimmune Encephalomyelitis | 10 mg/kg | i.p. | Daily from day 14 to 35 | Not specified | [12] |
Table 3: C188-9
| Mouse Model | Tumor/Disease Model | Dose | Route | Dosing Schedule | Vehicle | Reference |
| C57BL/6 Mice | Thermal Burn Injury | 50 mg/kg | i.p. | Every 24 hours | 5% dextrose in water with 5% DMSO | [7] |
| Athymic Nude Mice | Head and Neck Squamous Cell Carcinoma | 50-100 mg/kg | i.p. | 5 times a week | DMSO | [13][14] |
| CD2F1 Mice | Colon Carcinoma (C26) | 12.5 mg/kg | i.p. | Not specified | Not specified | [8] |
| Orthotopic Xenograft Mice | Pancreatic Cancer | 100 mg/kg | i.p. | Daily for 4 weeks | DMSO | [15] |
Table 4: Other STAT3 Inhibitors
| Inhibitor | Mouse Model | Tumor/Disease Model | Dose | Route | Dosing Schedule | Vehicle | Reference |
| SD-36 | Xenograft Mouse Models | Leukemia and Lymphoma | Not specified | Not specified | Well-tolerated schedules | Not specified | [16] |
| BP-1-102 | Xenograft Mouse Models | Breast and Lung Cancer | 1 or 3 mg/kg | i.v. or p.o. | Every 2-3 days or daily | Not specified | [17] |
| WZ-2-033 | Xenograft Mouse Models | Gastric and Breast Cancer | 5 or 15 mg/kg | i.p. | Daily for 30 days | Not specified | [18] |
Mandatory Visualization
STAT3 Signaling Pathway
The following diagram illustrates the canonical JAK-STAT3 signaling pathway.
References
- 1. cyagen.com [cyagen.com]
- 2. tvarditherapeutics.com [tvarditherapeutics.com]
- 3. S3I-201 | STAT | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Stattic | STAT3 Inhibitor V | STAT3 inhibitor | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. C188-9, a specific inhibitor of STAT3 signaling, prevents thermal burn-induced skeletal muscle wasting in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Pharmacological Inhibition of STAT3 by Stattic Ameliorates Clinical Symptoms and Reduces Autoinflammation in Myeloid, Lymphoid, and Neuronal Tissue Compartments in Relapsing–Remitting Model of Experimental Autoimmune Encephalomyelitis in SJL/J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stattic suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of STAT3 by S3I‐201 suppress peritoneal fibroblast phenotype conversion and alleviate peritoneal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. S3I-201, a selective stat3 inhibitor, ameliorates clinical symptoms in a mouse model of experimental autoimmune encephalomyelitis through the regulation of multiple intracellular signalling in Th1, Th17, and treg cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. glpbio.com [glpbio.com]
- 15. Small Molecule Inhibitor C188-9 Synergistically Enhances the Demethylated Activity of Low-Dose 5-Aza-2′-Deoxycytidine Against Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lumen.luc.edu [lumen.luc.edu]
- 17. pnas.org [pnas.org]
- 18. The novel STAT3 inhibitor WZ-2-033 causes regression of human triple-negative breast cancer and gastric cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Stat3-IN-15 stock solution preparation and storage
Application Notes and Protocols for Stat3-IN-15
Topic: this compound Stock Solution Preparation and Storage Target Audience: Researchers, scientists, and drug development professionals.
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in numerous cellular processes, including cell growth, proliferation, and apoptosis.[1][2][3] Dysregulation of the STAT3 signaling pathway is implicated in various diseases, particularly in cancer and fibrotic conditions.[4][5] this compound is a potent and orally active inhibitor of STAT3.[4][6] It functions by inhibiting the phosphorylation of STAT3, thereby preventing its activation, dimerization, and subsequent nuclear translocation.[4] This inhibition blocks the expression of downstream target genes involved in disease progression.[5]
These application notes provide detailed protocols for the preparation and storage of this compound stock solutions to ensure its stability and efficacy for in vitro and in vivo research applications.
Quantitative Data Summary
The following tables summarize the key chemical properties, solubility, and recommended storage conditions for this compound.
Table 1: Chemical Properties of this compound
| Property | Value |
| Purity | 98.99% |
| Target | STAT3 |
| IC₅₀ | 0.47 μM (for NIH-3T3 cell proliferation) |
| Mechanism of Action | Inhibits STAT3 phosphorylation |
Source: MedchemExpress.com[4]
Table 2: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 10 mM | Recommended for creating concentrated stock solutions. |
Source: MedchemExpress.com[4]
Table 3: Recommended Storage of this compound Stock Solution
| Storage Temperature | Shelf Life | Recommendations |
| -20°C | 1 month | Suitable for short-term storage. |
| -80°C | 6 months | Recommended for long-term storage. Aliquot to avoid repeated freeze-thaw cycles. |
Source: MedchemExpress.com[4]
Mechanism of Action and Signaling Pathway
STAT3 is a latent cytoplasmic transcription factor that is activated in response to cytokines and growth factors.[1][2] Upon ligand binding to its receptor, associated Janus kinases (JAKs) are activated and phosphorylate STAT3 on a critical tyrosine residue (Tyr705).[1] This phosphorylation event induces the formation of STAT3 homodimers, which then translocate to the nucleus.[7] In the nucleus, the STAT3 dimer binds to specific DNA sequences to regulate the transcription of target genes involved in cell survival, proliferation, and inflammation.[5][8]
This compound exerts its inhibitory effect by preventing the phosphorylation of STAT3.[4] This action blocks the entire downstream signaling cascade, making it a valuable tool for studying STAT3-dependent processes and as a potential therapeutic agent.
Caption: STAT3 signaling pathway and inhibition by this compound.
Experimental Protocols
Materials Required
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated precision balance
-
Vortex mixer
-
Pipettes and sterile tips
Protocol for Preparing a 10 mM Stock Solution
This protocol provides instructions for preparing a 10 mM stock solution of this compound in DMSO.
Workflow Diagram:
Caption: Workflow for this compound stock solution preparation.
Step-by-Step Procedure:
-
Preparation: Before starting, ensure the workspace is clean. Allow the this compound powder and DMSO to equilibrate to room temperature.
-
Weighing: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) using a calibrated analytical balance and place it into a sterile microcentrifuge tube.
-
Solvent Calculation: Calculate the volume of DMSO required to achieve the desired 10 mM concentration. The molecular weight of this compound is needed for this calculation.
-
Note: As the exact molecular weight can vary slightly between batches or forms, always refer to the value provided on the product's certificate of analysis. For this example, a hypothetical molecular weight (MW) of 450.5 g/mol will be used.
-
Formula: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Example Calculation for 1 mg of this compound:
-
Mass = 1 mg = 0.001 g
-
Concentration = 10 mM = 0.010 mol/L
-
MW = 450.5 g/mol
-
Volume (L) = 0.001 g / (0.010 mol/L * 450.5 g/mol ) = 0.0002219 L
-
Volume (µL) = 221.9 µL
-
-
-
Dissolution: Using a calibrated pipette, add the calculated volume (221.9 µL) of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Cap the tube securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved and the solution is clear. Gentle warming in a water bath (37°C) for a few minutes can aid dissolution if necessary.
-
Aliquoting: To prevent degradation from multiple freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile cryovials.[4]
-
Storage: Label the aliquots clearly with the compound name, concentration, and date of preparation. Store immediately at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month).[4]
Note: When preparing working solutions for cell culture experiments, the final concentration of DMSO should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity. Perform a vehicle control experiment in parallel.
References
- 1. STAT3 - Wikipedia [en.wikipedia.org]
- 2. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - What does Stat3 do? [jci.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound|CAS |DC Chemicals [dcchemicals.com]
- 7. Structural Biology of STAT3 and Its Implications for Anticancer Therapies Development [mdpi.com]
- 8. Structural Biology of STAT3 and Its Implications for Anticancer Therapies Development - PMC [pmc.ncbi.nlm.nih.gov]
Stat3-IN-15: Application Notes for Western Blot Analysis of p-STAT3 (Tyr705)
For Research Use Only.
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in numerous cellular processes, including proliferation, survival, differentiation, and inflammation.[1][2][3] Its activation is mediated by phosphorylation at Tyrosine 705 (Tyr705) by Janus kinases (JAKs) in response to cytokine and growth factor signaling.[2][4][5] The phosphorylated STAT3 (p-STAT3) forms dimers, translocates to the nucleus, and regulates gene expression.[4][6][7] Dysregulation of the STAT3 signaling pathway is implicated in various diseases, particularly cancer, making it a key therapeutic target.[1][8]
Stat3-IN-15 is a potent and orally active inhibitor of STAT3.[9] Its mechanism of action involves the inhibition of STAT3 phosphorylation.[9] This document provides detailed application notes and protocols for the use of this compound in the analysis of p-STAT3 levels by Western blot.
Product Information
| Product Name | This compound |
| Target | STAT3 Phosphorylation |
| Mechanism of Action | Inhibits the phosphorylation of STAT3.[9] |
| Formulation | Provided as a solid. Prepare stock solutions in an appropriate solvent (e.g., DMSO). |
| Storage | Store stock solutions at -20°C or -80°C for long-term storage.[9] |
Quantitative Data
The following table summarizes the reported in vitro efficacy of this compound. Researchers should perform their own dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.
| Cell Line | Assay | IC50 | Reference |
| NIH-3T3 | Cell Proliferation | 0.47 µM | [9] |
Note: The effective concentration for inhibition of p-STAT3 in Western blot analysis may vary. A typical starting concentration range for cell treatment is 50-200 nM for 24 hours, based on reported studies of its biological activity.[9]
Signaling Pathway and Point of Inhibition
The diagram below illustrates the canonical JAK/STAT3 signaling pathway and highlights the inhibitory action of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. STAT3 - Wikipedia [en.wikipedia.org]
- 3. STAT3 GOF - Wikipedia [en.wikipedia.org]
- 4. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 5. Differential silencing of STAT3 isoforms leads to changes in STAT3 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STAT3 as a Potential Target for Tumor Suppressive Effects of 15-Deoxy-Δ12,14-prostaglandin J2 in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IL-15 Activates the Jak3/STAT3 Signaling Pathway to Mediate Glucose Uptake in Skeletal Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Meta-analysis of STAT3 and phospho-STAT3 expression and survival of patients with breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Stat3-IN-15 in NIH-3T3 Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Stat3-IN-15, a potent STAT3 inhibitor, in NIH-3T3 cell proliferation assays. This document includes detailed protocols, data presentation guidelines, and visual representations of the underlying biological pathways and experimental procedures.
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor involved in numerous cellular processes, including cell growth, proliferation, and apoptosis.[1][2][3] Dysregulation of the STAT3 signaling pathway is frequently observed in various cancers, making it a promising target for therapeutic intervention.[4][5] this compound is a small molecule inhibitor that effectively suppresses STAT3 activity by inhibiting its phosphorylation.[6] This document outlines the application of this compound to assess its anti-proliferative effects on NIH-3T3 mouse embryonic fibroblast cells.
Mechanism of Action
This compound exerts its biological effects by directly targeting the STAT3 protein. Specifically, it inhibits the phosphorylation of STAT3, a critical step for its activation.[6] In the canonical STAT3 signaling pathway, cytokines and growth factors bind to their respective receptors, leading to the activation of Janus kinases (JAKs).[1][5] JAKs then phosphorylate STAT3 at a specific tyrosine residue (Tyr705).[2][5] This phosphorylation event induces the dimerization of STAT3 monomers, which then translocate to the nucleus to regulate the transcription of target genes involved in cell proliferation and survival.[1][4][5] By preventing this initial phosphorylation, this compound effectively blocks the entire downstream signaling cascade.
Figure 1: STAT3 Signaling Pathway and Inhibition by this compound.
Data Presentation
The anti-proliferative activity of this compound on NIH-3T3 cells is concentration-dependent. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of the inhibitor.
| Compound | Cell Line | Assay Duration | IC50 (µM) | Reference |
| This compound | NIH-3T3 | 72 hours | 0.47 | [6] |
Experimental Protocols
Materials and Reagents
-
NIH-3T3 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Cell Culture and Maintenance
-
Culture Medium: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubation: Culture NIH-3T3 cells in a humidified incubator at 37°C with 5% CO2.[7]
-
Subculture: When cells reach 80-90% confluency, passage them.[7]
-
Aspirate the old medium.
-
Wash the cells once with sterile PBS.
-
Add Trypsin-EDTA and incubate for 2-3 minutes, or until cells detach.
-
Neutralize the trypsin with complete growth medium.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete growth medium.
-
Seed cells into new culture flasks at the desired density.
-
NIH-3T3 Cell Proliferation Assay (MTT Assay)
This protocol is designed to determine the effect of this compound on the proliferation of NIH-3T3 cells.
Figure 2: Workflow for NIH-3T3 Cell Proliferation Assay using this compound.
Detailed Steps:
-
Cell Seeding:
-
Harvest NIH-3T3 cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete growth medium.[8]
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations (e.g., 0-100 nM).[6]
-
Aspirate the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[6]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the inhibitor concentration and determine the IC50 value using a suitable software package.
-
Expected Results
Treatment of NIH-3T3 cells with this compound is expected to result in a dose-dependent decrease in cell proliferation. The IC50 value should be approximately 0.47 µM after a 72-hour treatment period.[6] This inhibition of proliferation is a direct consequence of the blockade of STAT3 phosphorylation and the subsequent arrest of the cell cycle and/or induction of apoptosis.
Troubleshooting
-
Low Cell Viability in Controls: Check for contamination, ensure proper cell handling techniques, and verify the quality of the culture medium and supplements.
-
High Variability Between Replicates: Ensure accurate and consistent pipetting, proper mixing of cell suspensions and reagents, and uniform cell seeding.
-
No Inhibitory Effect: Confirm the identity and purity of the this compound compound. Prepare fresh stock solutions and dilutions. Verify that the STAT3 pathway is active in the NIH-3T3 cells under the experimental conditions.
Conclusion
This compound is a valuable tool for studying the role of the STAT3 signaling pathway in cell proliferation. The protocols and information provided in these application notes offer a framework for successfully conducting and interpreting NIH-3T3 cell proliferation assays with this potent inhibitor. These studies can provide critical insights for researchers in basic science and drug development.
References
- 1. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STAT3 - Wikipedia [en.wikipedia.org]
- 3. STAT3 signaling: Significance and symbolism [wisdomlib.org]
- 4. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]
- 5. Small Molecule Compounds and the STAT3 Signaling Pathway | by Del Pippo | Medium [medium.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. nih3t3.com [nih3t3.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies Using Stat3-IN-15
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stat3-IN-15 is a potent and orally active inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). STAT3 is a transcription factor that plays a critical role in various cellular processes, including cell proliferation, differentiation, survival, and angiogenesis. Dysregulation of the STAT3 signaling pathway is implicated in a wide range of diseases, including cancer and fibrotic disorders. These application notes provide detailed protocols and study designs for the in vivo evaluation of this compound in preclinical models of pulmonary fibrosis and cancer.
Mechanism of Action
This compound exerts its inhibitory effect by targeting the STAT3 protein, preventing its phosphorylation. Upon activation by upstream cytokines and growth factors, STAT3 is phosphorylated, leading to its dimerization, nuclear translocation, and subsequent regulation of target gene expression. By inhibiting STAT3 phosphorylation, this compound effectively blocks this signaling cascade, leading to the downregulation of genes involved in cell proliferation, survival, and inflammation.
Signaling Pathway
The following diagram illustrates the canonical JAK-STAT3 signaling pathway and the point of intervention for this compound.
In Vivo Study Designs
Bleomycin-Induced Pulmonary Fibrosis Model
This model is used to evaluate the anti-fibrotic potential of this compound.
Experimental Workflow:
Quantitative Data Summary:
| Parameter | Vehicle Control | This compound (30 mg/kg) | This compound (60 mg/kg) |
| Lung Hydroxyproline Content (µ g/lung ) | High | Significantly Reduced | More Significantly Reduced |
| Ashcroft Fibrosis Score | High (e.g., 5-6) | Significantly Reduced (e.g., 2-3) | More Significantly Reduced (e.g., 1-2) |
| p-STAT3 (Tyr705) Expression (relative to total STAT3) | High | Significantly Reduced | More Significantly Reduced |
| α-SMA Expression (relative to loading control) | High | Significantly Reduced | More Significantly Reduced |
| Collagen I Expression (relative to loading control) | High | Significantly Reduced | More Significantly Reduced |
Cancer Xenograft Model
This model is used to assess the anti-tumor efficacy of this compound.
Experimental Workflow:
Quantitative Data Summary (Representative Data for a STAT3 Inhibitor):
| Cell Line | Treatment | Tumor Volume Reduction (%) | p-STAT3 Inhibition (%) | Apoptosis Induction (fold change) |
| A549 (Lung Cancer) | Vehicle | 0 | 0 | 1 |
| STAT3 Inhibitor (50 mg/kg) | 50-60 | 70-80 | 3-4 | |
| MDA-MB-231 (Breast Cancer) | Vehicle | 0 | 0 | 1 |
| STAT3 Inhibitor (50 mg/kg) | 40-50 | 60-70 | 2-3 | |
| PANC-1 (Pancreatic Cancer) | Vehicle | 0 | 0 | 1 |
| STAT3 Inhibitor (50 mg/kg) | 55-65 | 75-85 | 4-5 |
Experimental Protocols
Preparation of this compound for Oral Gavage
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile water or saline
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL). Ensure complete dissolution.
-
For a final dosing solution of 5 mg/mL, calculate the required volumes. For example, to prepare 1 mL of dosing solution:
-
Take 100 µL of the 50 mg/mL this compound stock in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 and mix well.
-
Add 450 µL of sterile water or saline to reach a final volume of 1 mL.
-
-
Vortex the solution to ensure it is a homogenous suspension or solution before administration.
-
Administer the formulation to mice via oral gavage at the desired dosage (e.g., 100 µL for a 25g mouse to achieve a 20 mg/kg dose).
Note: The solubility and formulation of this compound may need to be optimized. It is recommended to perform a small-scale solubility test before preparing the bulk dosing solution.
Bleomycin-Induced Pulmonary Fibrosis Protocol
Materials:
-
Bleomycin sulfate
-
Sterile saline
-
Anesthesia (e.g., isoflurane or ketamine/xylazine)
-
Animal gavage needles
Protocol:
-
Anesthetize the mouse using the chosen anesthetic agent.
-
Place the mouse in a supine position on a surgical board.
-
Expose the trachea through a small midline incision in the neck.
-
Using a 30-gauge needle, carefully instill a single dose of bleomycin (e.g., 1.5 U/kg in 50 µL of sterile saline) into the trachea.
-
Close the incision with sutures or surgical clips.
-
Allow the mouse to recover on a warming pad.
-
Monitor the animals daily for signs of distress.
-
Begin treatment with this compound or vehicle at the predetermined time point (e.g., day 7).
-
At the end of the study (e.g., day 21), euthanize the mice and collect lung tissue and BALF for analysis.
Tumor Xenograft Protocol
Materials:
-
Cancer cell line of interest
-
Matrigel (optional)
-
Sterile PBS
-
Syringes and needles
-
Nude mice (e.g., BALB/c nude or NOD/SCID)
Protocol:
-
Harvest cultured cancer cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel (e.g., 1:1 ratio).
-
Inject the cell suspension (e.g., 1 x 10^6 to 5 x 10^6 cells in 100-200 µL) subcutaneously into the flank of the nude mice.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Begin daily administration of this compound or vehicle via oral gavage.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice, excise the tumors, and weigh them.
-
Process the tumors for further analysis (e.g., immunohistochemistry, western blotting).
Logical Relationships
The following diagram illustrates the logical flow and relationship between the different components of an in vivo study with this compound.
Conclusion
These application notes provide a comprehensive framework for designing and executing in vivo studies to evaluate the therapeutic potential of this compound. The provided protocols for pulmonary fibrosis and cancer xenograft models, along with the detailed data presentation and visualizations, offer a robust starting point for researchers. Adherence to these methodologies will facilitate the generation of reliable and reproducible data, contributing to a deeper understanding of the in vivo efficacy and mechanism of action of this compound.
Application Notes and Protocols: Cellular Uptake and Stability of Stat3-IN-15
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cellular uptake and stability of Stat3-IN-15, a potent and orally active inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). The included protocols offer detailed methodologies for assessing the compound's activity and target engagement in a cellular context.
Introduction to this compound
This compound is a small molecule inhibitor that targets the STAT3 protein, a key transcription factor involved in numerous cellular processes, including proliferation, survival, and inflammation. Dysregulation of the STAT3 signaling pathway is implicated in various diseases, including idiopathic pulmonary fibrosis (IPF) and cancer. This compound exerts its inhibitory effect by preventing the phosphorylation of STAT3, a critical step for its activation, dimerization, and nuclear translocation.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound, providing a quick reference for its biological activity and recommended storage conditions.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (Cell Proliferation) | NIH-3T3 | 0.47 µM | [1] |
| Effective Concentration (Fibroblast Activation Inhibition) | - | 0-100 nM | [1] |
| Effective Concentration (TGF-β1 Induced Activation Inhibition) | NIH-3T3 | 50 nM | [1] |
| Effective Concentration (TGF-β1 Induced EMT Inhibition) | A549 | 200 nM | [1] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Pulmonary Fibrosis
| Dosage | Administration Route | Effect | Reference |
| 30 and 60 mg/kg | Intragastric | Alleviates bleomycin-induced pulmonary fibrosis | [1] |
Table 3: Stock Solution Stability
| Storage Temperature | Duration | Reference |
| -80°C | 6 months | [1] |
| -20°C | 1 month | [1] |
Signaling Pathway
The STAT3 signaling pathway is a critical cellular cascade initiated by cytokines and growth factors. Upon ligand binding to their respective receptors, Janus kinases (JAKs) are activated and phosphorylate the receptor, creating docking sites for STAT3. Recruited STAT3 is then phosphorylated by JAKs, leading to its dimerization, nuclear translocation, and subsequent regulation of target gene expression. This compound inhibits this pathway by preventing the phosphorylation of STAT3.
Caption: The STAT3 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the cellular uptake and stability of this compound.
Assessment of Cellular Viability using MTT Assay
This protocol determines the effect of this compound on cell viability and proliferation.
Materials:
-
Target cells (e.g., NIH-3T3, A549)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Caption: Workflow for the MTT cell viability assay.
Analysis of STAT3 Phosphorylation by Western Blot
This protocol is used to determine if this compound inhibits the phosphorylation of STAT3 in cells.
Materials:
-
Target cells
-
Complete cell culture medium
-
This compound
-
Stimulant (e.g., TGF-β1, IL-6)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an appropriate agonist (e.g., TGF-β1) for a short period (e.g., 15-30 minutes) to induce STAT3 phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total STAT3 and a loading control (e.g., β-actin) to normalize the data.
Caption: General workflow for Western blot analysis of STAT3 phosphorylation.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of this compound to STAT3 within the cellular environment.
Materials:
-
Target cells
-
This compound
-
PBS
-
Lysis buffer (without detergents for initial lysis)
-
PCR tubes
-
Thermal cycler
-
Western blot materials (as described above)
Protocol:
-
Treat cultured cells with either vehicle or this compound at a desired concentration for a specific duration.
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures in a thermal cycler for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Transfer the supernatant (soluble fraction) to new tubes.
-
Analyze the amount of soluble STAT3 in each sample by Western blot.
-
Increased thermal stability of STAT3 in the presence of this compound (i.e., more soluble STAT3 at higher temperatures) confirms target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Assessment of Cellular Uptake and Stability by LC-MS/MS
This protocol quantifies the intracellular concentration and stability of this compound over time.
Materials:
-
Target cells
-
This compound
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
Organic solvent for extraction (e.g., acetonitrile with 1% formic acid)
-
LC-MS/MS system
Protocol:
-
Seed a known number of cells in multiple wells of a 6-well plate and allow them to attach overnight.
-
Treat the cells with a known concentration of this compound.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), wash the cells three times with ice-cold PBS to remove extracellular compound.
-
For cellular uptake, lyse the cells with the organic extraction solvent.
-
For stability in media, collect the culture medium at each time point.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet debris and collect the supernatant.
-
Analyze the concentration of this compound in the cell lysates and media samples using a validated LC-MS/MS method.
-
The intracellular concentration can be calculated based on the cell number and the measured amount of the compound. The stability is determined by the change in concentration over time.
Caption: Workflow for assessing cellular uptake and stability using LC-MS/MS.
References
Application Note: Measuring the IC50 of Stat3-IN-15 in Cancer Cell Lines
For Research Use Only
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that is frequently overactivated in a wide range of human cancers.[1][2][3] Constitutive STAT3 signaling promotes tumor cell proliferation, survival, invasion, and angiogenesis, making it an attractive target for cancer therapy.[1][2] Stat3-IN-15 is a potent inhibitor of STAT3, acting by preventing its phosphorylation. This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines. The IC50 value is a key measure of a compound's potency and is essential for characterizing its anti-cancer activity.
Principle
The IC50 of this compound is determined by treating cancer cells with a range of inhibitor concentrations and measuring the resulting effect on cell viability or proliferation. A common method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this colorimetric assay, mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. By measuring the absorbance of the dissolved formazan, the effect of this compound on cell viability can be quantified, and the IC50 value can be calculated from the resulting dose-response curve.
Data Presentation
The potency of this compound can be compared across different cancer cell lines by summarizing the calculated IC50 values in a clear and structured table.
| Cell Line | Cancer Type | IC50 (µM) |
| NIH-3T3 | Mouse Embryonic Fibroblast | 0.47 |
| User-defined Cell Line 1 | e.g., Breast Cancer | User-determined value |
| User-defined Cell Line 2 | e.g., Lung Cancer | User-determined value |
| User-defined Cell Line 3 | e.g., Glioblastoma | User-determined value |
Signaling Pathway
STAT3 is a transcription factor that is activated downstream of various cytokine and growth factor receptors. Upon activation of these receptors, Janus kinases (JAKs) phosphorylate STAT3, leading to its dimerization, nuclear translocation, and the transcription of target genes involved in cell survival and proliferation. This compound inhibits the phosphorylation of STAT3, thereby blocking this signaling cascade.
Experimental Protocols
Materials and Reagents
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), sterile
-
This compound (powder or stock solution)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Experimental Workflow
Step-by-Step Protocol
1. Cell Culture and Seeding:
1.1. Culture the desired cancer cell lines in their recommended complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
1.2. Harvest cells during their logarithmic growth phase using Trypsin-EDTA.
1.3. Resuspend the cells in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter.
1.4. Dilute the cell suspension to the optimal seeding density (determined empirically for each cell line, typically 5,000-10,000 cells/well) in a 96-well plate.
1.5. Seed 100 µL of the cell suspension into each well of a 96-well plate. Leave the outer wells filled with 100 µL of sterile PBS to minimize evaporation.
1.6. Incubate the plate for 24 hours to allow the cells to attach.
2. Preparation of this compound Dilutions:
2.1. Prepare a 10 mM stock solution of this compound in DMSO.
2.2. On the day of the experiment, perform a serial dilution of the this compound stock solution in complete cell culture medium to obtain a range of concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0 µM). The final DMSO concentration in all wells, including the vehicle control, should be less than 0.5%.
3. Cell Treatment:
3.1. Carefully remove the medium from the wells of the 96-well plate containing the attached cells.
3.2. Add 100 µL of the prepared this compound dilutions to the corresponding wells. Include wells with medium containing only DMSO as a vehicle control. Also, include wells with medium only as a blank control. Each concentration should be tested in triplicate.
3.3. Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
4. MTT Assay:
4.1. After the 72-hour incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
4.2. Incubate the plate for an additional 4 hours at 37°C.
4.3. After the incubation, carefully remove the medium from each well without disturbing the formazan crystals.
4.4. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
4.5. Gently shake the plate for 15 minutes to ensure complete dissolution.
5. Data Acquisition and Analysis:
5.1. Measure the absorbance of each well at 570 nm using a microplate reader.
5.2. Calculate the percentage of cell viability for each concentration using the following formula:
5.3. Plot the % Viability against the logarithm of the this compound concentration.
5.4. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
Logical Relationship Diagram
References
STAT3-IN-15: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical intracellular transcription factor involved in a myriad of cellular processes, including proliferation, survival, differentiation, and inflammation.[1] Aberrant STAT3 activation is a hallmark of numerous diseases, particularly cancer and fibrotic conditions, making it a compelling target for therapeutic intervention.[2][3][4] STAT3-IN-15 is a potent and orally bioavailable small molecule inhibitor of STAT3 that functions by preventing its phosphorylation, a key step in its activation cascade.[5] These application notes provide a comprehensive guide for the preclinical evaluation of this compound, offering detailed protocols for key in vitro and in vivo experiments.
Mechanism of Action
STAT3 is typically activated by upstream Janus kinases (JAKs) or other tyrosine kinases in response to cytokine and growth factor signaling.[6] This activation involves the phosphorylation of a specific tyrosine residue (Tyr705).[1] Phosphorylated STAT3 (p-STAT3) monomers then form homodimers, translocate to the nucleus, and bind to specific DNA response elements to regulate the transcription of target genes.[7][8] this compound exerts its inhibitory effect by interfering with this phosphorylation event, thereby blocking the entire downstream signaling cascade.[5]
Signaling Pathway
Caption: The canonical JAK-STAT3 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
| Parameter | Cell Line/Model | Value | Reference |
| IC50 | NIH-3T3 (Murine Fibroblasts) | 0.47 µM | [5] |
| In Vivo Efficacy | Bleomycin-induced pulmonary fibrosis (mouse model) | 30 and 60 mg/kg (intragastric) | [5] |
Experimental Protocols
In Vitro Studies
1. Cell Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the proliferation of adherent cell lines.
Materials:
-
This compound
-
Target cell line (e.g., NIH-3T3, A549)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. Western Blot Analysis of STAT3 Phosphorylation
This protocol allows for the detection of changes in STAT3 phosphorylation upon treatment with this compound.
Materials:
-
This compound
-
Target cell line
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Plate cells and treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells with lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total STAT3 and a loading control like β-actin.
Caption: A generalized workflow for Western blot analysis.
In Vivo Studies
Bleomycin-Induced Pulmonary Fibrosis Model
This model is used to evaluate the anti-fibrotic potential of this compound in vivo.[9][10][11]
Materials:
-
This compound
-
Bleomycin sulfate
-
C57BL/6 mice (8-10 weeks old)
-
Vehicle for this compound (e.g., 10% DMSO in corn oil)[5]
-
Anesthesia (e.g., isoflurane)
-
Intratracheal or intraperitoneal injection supplies
-
Hydroxyproline assay kit
-
Histology supplies (formalin, paraffin, H&E stain, Masson's trichrome stain)
Protocol:
-
Induction of Fibrosis: Anesthetize mice and administer a single dose of bleomycin (1.5-3.0 U/kg) via intratracheal instillation or intraperitoneal injection. Control mice receive sterile saline.
-
This compound Administration: Begin treatment with this compound (e.g., 30 or 60 mg/kg) or vehicle daily via intragastric gavage, starting on day 1 or at a later time point depending on the study design (prophylactic vs. therapeutic).
-
Monitoring: Monitor the body weight and general health of the animals throughout the experiment.
-
Endpoint Analysis (Day 14 or 21):
-
Euthanize the mice and collect the lungs.
-
Histology: Fix one lung lobe in 10% neutral buffered formalin for paraffin embedding. Section and stain with H&E and Masson's trichrome to assess inflammation and collagen deposition. The severity of fibrosis can be scored using the Ashcroft method.
-
Hydroxyproline Assay: Hydrolyze a portion of the lung tissue and measure the hydroxyproline content, a quantitative measure of collagen.
-
Western Blot: Homogenize a portion of the lung tissue to analyze p-STAT3 and fibrotic markers (e.g., α-SMA, collagen I).
-
Caption: Experimental workflow for the bleomycin-induced pulmonary fibrosis model.
Potential Applications in Oncology
While this compound has been primarily investigated in the context of idiopathic pulmonary fibrosis, its mechanism of action holds significant promise for oncology research. Constitutive activation of STAT3 is a common feature in a wide array of human cancers, contributing to tumor cell proliferation, survival, angiogenesis, and immune evasion.[9] Preclinical studies with other STAT3 inhibitors have demonstrated anti-tumor activity in various cancer models.[2][12]
Suggested Preclinical Oncology Studies:
-
In Vitro:
-
Screening against a panel of cancer cell lines with known STAT3 activation status to determine IC50 values.
-
Apoptosis assays (e.g., Annexin V/PI staining) to assess the induction of programmed cell death.
-
Cell cycle analysis to investigate effects on cell cycle progression.
-
Invasion and migration assays (e.g., Transwell assays) to evaluate the impact on metastatic potential.
-
-
In Vivo:
-
Xenograft or syngeneic tumor models to assess the anti-tumor efficacy of this compound as a single agent.
-
Combination studies with standard-of-care chemotherapies or targeted agents to explore synergistic effects.
-
Pharmacodynamic studies to correlate tumor growth inhibition with the reduction of p-STAT3 in tumor tissue.
-
Conclusion
This compound is a valuable research tool for investigating the role of STAT3 in various pathological conditions. The protocols outlined in these application notes provide a solid foundation for its preclinical evaluation in fibrosis and oncology. As with any experimental work, optimization of these protocols for specific cell lines and animal models may be necessary to achieve robust and reproducible results.
References
- 1. IL-15 Activates the Jak3/STAT3 Signaling Pathway to Mediate Glucose Uptake in Skeletal Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tvarditherapeutics.com [tvarditherapeutics.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. STAT-3 contributes to pulmonary fibrosis through epithelial injury and fibroblast-myofibroblast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Flow Cytometry Analysis Following Stat3-IN-15 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial protein involved in various cellular processes, including cell growth, proliferation, and apoptosis (programmed cell death).[1] In many types of cancer, STAT3 is persistently activated, promoting the survival and proliferation of tumor cells.[1] Therefore, inhibiting the STAT3 signaling pathway presents a promising strategy for cancer therapy.
Stat3-IN-15 is a potent and specific inhibitor of STAT3. It functions by preventing the phosphorylation of STAT3, a critical step for its activation. By blocking STAT3 phosphorylation, this compound can halt the downstream signaling that contributes to tumor growth and survival.
These application notes provide detailed protocols for utilizing flow cytometry to analyze the effects of this compound on cancer cells. The primary analyses covered are the assessment of apoptosis using Annexin V and Propidium Iodide (PI) staining and the evaluation of cell cycle progression using PI staining.
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Caption: STAT3 signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for analyzing cells treated with this compound by flow cytometry.
Quantitative Data Summary
The following tables summarize hypothetical, yet representative, quantitative data from flow cytometry analysis of a human cancer cell line (e.g., A549 lung carcinoma) treated with this compound for 48 hours.
Table 1: Apoptosis Analysis by Annexin V/PI Staining
| Treatment Group | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control (DMSO) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound (10 µM) | 75.8 ± 3.5 | 15.3 ± 2.2 | 8.9 ± 1.3 |
| This compound (25 µM) | 50.1 ± 4.2 | 30.7 ± 3.1 | 19.2 ± 2.8 |
| This compound (50 µM) | 25.4 ± 3.9 | 45.5 ± 4.5 | 29.1 ± 3.7 |
Table 2: Cell Cycle Analysis by Propidium Iodide Staining
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 45.3 ± 2.8 | 35.1 ± 1.9 | 19.6 ± 1.5 |
| This compound (10 µM) | 55.8 ± 3.1 | 28.5 ± 2.3 | 15.7 ± 1.8 |
| This compound (25 µM) | 68.2 ± 3.9 | 18.3 ± 2.5 | 13.5 ± 1.9 |
| This compound (50 µM) | 75.1 ± 4.5 | 10.2 ± 1.7 | 14.7 ± 2.1 |
Detailed Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol is designed to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24-48 hours).
-
-
Cell Harvesting:
-
Carefully collect the cell culture supernatant, which may contain detached apoptotic cells.
-
Wash the adherent cells with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Combine the trypsinized cells with the collected supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with cold PBS.
-
Centrifuge again at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.[2]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[2][3]
-
Add 5 µL of Propidium Iodide.[2]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
Use appropriate controls, including unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI, to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell line of interest
-
This compound
-
Vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA
-
Cold 70% ethanol
-
PI/RNase Staining Buffer
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1 for cell seeding and treatment.
-
-
Cell Harvesting:
-
Harvest cells as described in Protocol 1 (steps 2a-2e).
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add the cell suspension dropwise into 4 mL of cold 70% ethanol. This should be done to minimize cell clumping.
-
Fix the cells for at least 2 hours at 4°C. Cells can be stored at -20°C for several weeks if necessary.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.[4]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use the linear scale for the PI signal (FL2 or equivalent).
-
Use a doublet discrimination gate to exclude cell aggregates from the analysis.
-
Collect data for at least 10,000 events per sample.
-
Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in each phase.
-
References
- 1. JCI - Inhibition of STAT3 signaling leads to apoptosis of leukemic large granular lymphocytes and decreased Mcl-1 expression [jci.org]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Stat3-IN-15 for Experimental Success
This guide provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting advice for using Stat3-IN-15 in their experiments.
Frequently Asked Questions (FAQs) about this compound
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally active small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1] Its primary mechanism of action is the inhibition of STAT3 phosphorylation, a critical step in the activation of the STAT3 signaling pathway.[1] By preventing phosphorylation, this compound blocks the dimerization of STAT3 monomers, their subsequent translocation into the nucleus, and the transcription of downstream target genes.[2][3][4] This pathway is crucial for various cellular processes, including proliferation, survival, and differentiation, and its persistent activation is implicated in numerous cancers and fibrotic diseases.[2][4][5]
Q2: What is the canonical STAT3 signaling pathway?
The STAT3 signaling pathway is a key communication route from the cell membrane to the nucleus. It is typically activated by cytokines (like IL-6) and growth factors.[3][4]
-
Ligand Binding: A cytokine or growth factor binds to its receptor on the cell surface.
-
JAK Kinase Activation: This binding triggers the activation of associated Janus kinases (JAKs).[2][6]
-
STAT3 Phosphorylation: Activated JAKs phosphorylate STAT3 proteins on a specific tyrosine residue (Tyr705).[7][8]
-
Dimerization: Phosphorylated STAT3 monomers form homo- or heterodimers.[3]
-
Nuclear Translocation: The STAT3 dimers move from the cytoplasm into the nucleus.[3][5]
-
Gene Transcription: In the nucleus, STAT3 dimers bind to specific DNA sequences in the promoter regions of target genes, regulating their transcription.[9] These genes are often involved in cell proliferation (e.g., c-myc, cyclin D1), survival (e.g., Bcl-xL, Bcl-2), and angiogenesis.[10][11][12]
Q3: What are the key properties of this compound?
It is crucial to understand the inhibitor's properties for proper handling and experimental design.
| Property | Value / Recommendation | Source |
| Molecular Weight | 422.45 g/mol | [1] |
| Formulation | C₂₄H₂₂N₄O₃ | [1] |
| Appearance | A solid | N/A |
| Solubility (In Vitro) | DMSO: ≥ 2.5 mg/mL (5.92 mM) | [1] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month. Avoid repeated freeze-thaw cycles. | [1] |
Q4: How should I prepare a stock solution of this compound?
Proper preparation of the stock solution is critical for experimental reproducibility.
-
Weighing: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 5 mM or 10 mM).
-
Dissolution: Vortex or gently warm the solution (if necessary) until the solid is completely dissolved. Ensure the final solution is clear.
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Experimental Design and Optimization
Q5: How do I determine the optimal working concentration of this compound for my cell line?
The optimal concentration is cell-type dependent and must be determined empirically. A dose-response experiment is the standard method. The goal is to find the IC₅₀ (the concentration that inhibits 50% of a specific biological activity, e.g., cell proliferation or STAT3 phosphorylation).
Experimental Workflow:
Reported Effective Concentrations:
The following table summarizes concentrations of this compound used in published studies, which can serve as a starting point for your dose-response experiments.
| Cell Line/Model | Concentration Range | Observed Effect | Source |
| NIH-3T3 Fibroblasts | 0-100 nM (72h) | Inhibited fibroblast activation and proliferation. IC₅₀ of 0.47 µM. | [1] |
| NIH-3T3 Fibroblasts | 50 nM (24h) | Inhibited TGF-β1-induced activation. | [1] |
| A549 Lung Carcinoma | 200 nM (24h) | Blocked TGF-β1 induced epithelial-mesenchymal transition (EMT). | [1] |
| Mouse Model (IPF) | 30 and 60 mg/kg (i.g.) | Alleviated bleomycin-induced pulmonary fibrosis. | [1] |
Q6: How can I confirm that this compound is inhibiting its target in my cells?
The most direct method is to measure the phosphorylation status of STAT3 at tyrosine 705 (p-STAT3 Tyr705) via Western blotting. A successful inhibition will result in a dose-dependent decrease in the p-STAT3 signal relative to the total STAT3 protein level.
Protocol: Western Blotting for p-STAT3 Inhibition
-
Cell Treatment: Treat cells with a range of this compound concentrations (e.g., based on your dose-response assay) for a specified time (e.g., 2-24 hours). Include a vehicle control (DMSO). If STAT3 is not constitutively active in your cell line, you may need to stimulate the pathway with a cytokine like IL-6 for 15-30 minutes before harvesting.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3. It is often recommended to incubate overnight at 4°C with gentle agitation. Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities. A successful experiment will show a decrease in the p-STAT3/Total STAT3 ratio with increasing concentrations of this compound.
Troubleshooting Guide
Q7: I am not observing any effect with this compound. What could be the issue?
Several factors could contribute to a lack of efficacy. Use the following decision tree to diagnose the problem.
Q8: I am observing high levels of cytotoxicity even at low concentrations. How can I address this?
-
Confirm Cytotoxicity vs. Specific Effect: Ensure the observed cell death is not the intended anti-proliferative/pro-apoptotic effect of STAT3 inhibition in cancer cells. Run a viability assay (e.g., MTT or CCK-8) alongside a non-cancerous control cell line if possible.
-
Reduce Concentration and/or Duration: The simplest solution is to lower the concentration or shorten the treatment time. A time-course experiment can help identify a window where STAT3 is inhibited before significant cytotoxicity occurs.
-
Check for Off-Target Effects: While this compound is reported as a STAT3 inhibitor, high concentrations of any small molecule can have off-target effects. If you suspect this, try to rescue the phenotype by overexpressing a constitutively active STAT3 mutant, or validate your findings using a different tool compound or an orthogonal method like siRNA/shRNA knockdown of STAT3.
-
Assess Culture Conditions: Ensure your cells are healthy before treatment. Sub-optimal culture conditions can sensitize cells to inhibitor-induced stress.
Q9: My Western blot results for p-STAT3 are inconsistent. What are some common pitfalls?
-
Phosphatase Activity: Failure to use phosphatase inhibitors in your lysis buffer is the most common cause of p-STAT3 signal loss. Prepare fresh lysis buffer with inhibitors immediately before use.
-
Stimulation Time: If you are stimulating the pathway, the phosphorylation of STAT3 can be transient. Perform a time-course of stimulation (e.g., 0, 5, 15, 30, 60 minutes) to find the peak p-STAT3 signal in your specific cell line.
-
Antibody Quality: Use validated antibodies for p-STAT3 (Tyr705) and total STAT3. Run positive and negative controls if available.
-
Loading Controls: Always use a reliable loading control. Be aware that expression of some housekeeping genes can be affected by experimental conditions. It may be necessary to test multiple loading controls (β-actin, GAPDH, Tubulin) to find one that is stable in your model.
-
Blocking Agent: For phospho-protein detection, BSA is often preferred over non-fat milk as a blocking agent, as milk contains phosphoproteins that can increase background noise.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Stat3 Signaling Pathway: A Future Therapeutic Target for Bone-Related Diseases [frontiersin.org]
- 6. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI - What does Stat3 do? [jci.org]
- 8. mdpi.com [mdpi.com]
- 9. STAT3 Target Genes Relevant to Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural Biology of STAT3 and Its Implications for Anticancer Therapies Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Targeting STAT3 in cancer: how successful are we? - PMC [pmc.ncbi.nlm.nih.gov]
STAT3-IN-15 Technical Support Center: Troubleshooting Solubility and Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Navigating the experimental use of STAT3 inhibitors is critical for advancing research in areas such as idiopathic pulmonary fibrosis and oncology. STAT3-IN-15, a potent and orally active STAT3 inhibitor, has shown significant promise by inhibiting STAT3 phosphorylation. However, its hydrophobic nature can present solubility challenges. This technical support center provides a comprehensive guide to troubleshoot common issues and offers detailed protocols to ensure successful experimentation.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in DMSO. What can I do?
A1: this compound is soluble in DMSO, but achieving a clear, high-concentration stock solution may require specific techniques. If you observe precipitation or cloudiness:
-
Use Fresh, Anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water in your DMSO can significantly reduce the solubility of hydrophobic compounds like this compound. Always use a new, sealed bottle or a properly stored aliquot of anhydrous DMSO.
-
Gentle Warming: Warm the solution in a water bath set to 37°C for 5-10 minutes. Swirl the vial gently to aid dissolution. Avoid excessive heat, as it may degrade the compound.
-
Sonication: Use a bath sonicator or a probe sonicator on a low setting. Sonicate in short bursts (e.g., 1-2 minutes) to avoid overheating the sample. If using a probe sonicator, ensure the probe is properly submerged to prevent foaming. Keep the sample on ice between bursts.[1][2]
Q2: My this compound precipitates when I add it to my cell culture medium. How can I prevent this?
A2: This is a common issue when diluting a DMSO stock solution into an aqueous-based cell culture medium. Here are some strategies to minimize precipitation:
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%.[2][3][4][5] Most cell lines can tolerate up to 0.5% DMSO, but it's always best to perform a vehicle control experiment to assess the effect of DMSO on your specific cell line.
-
Serial Dilutions: Instead of adding the highly concentrated DMSO stock directly to your final volume of media, perform one or more intermediate dilutions in media.
-
Rapid Mixing: When adding the this compound solution to the medium, vortex or pipette up and down immediately and vigorously to ensure rapid and even dispersion.
-
Pre-warming the Medium: Having the cell culture medium at 37°C can sometimes help maintain the solubility of the compound upon dilution.
Q3: What is the recommended storage for this compound stock solutions?
A3: Proper storage is crucial to maintain the stability and activity of this compound.
-
Powder: Store the solid compound at -20°C for up to two years or at -80°C for longer-term storage.
-
DMSO Stock Solutions: Aliquot your high-concentration DMSO stock solution into small, single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month. When ready to use, thaw an aliquot at room temperature and use it immediately.
Q4: I am planning an in vivo study. What is a suitable formulation for this compound?
A4: For oral administration in mice, a common formulation involves a mixture of DMSO and corn oil. A suggested protocol can yield a clear solution of at least 2.5 mg/mL.[6] Other potential excipients for in vivo delivery of poorly soluble compounds include PEG300 and Tween 80.[1][7] It is recommended to prepare the working solution for in vivo experiments fresh on the day of use.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound powder is difficult to weigh accurately. | The compound may be static or hygroscopic. | Use an anti-static weigh boat. Handle the compound in a low-humidity environment if possible. |
| Precipitate forms in the DMSO stock solution over time. | The DMSO may have absorbed water, or the storage temperature may be fluctuating. | Ensure you are using anhydrous DMSO and storing it properly. Aliquot stock solutions and store them at a stable -80°C. If a small amount of precipitate is observed, try gentle warming and sonication before use. |
| Inconsistent results in cell-based assays. | 1. Incomplete dissolution of the compound. 2. Precipitation in the cell culture medium. 3. Degradation of the compound due to improper storage. | 1. Ensure complete dissolution of your stock solution using the techniques described in the FAQs. 2. Follow the recommendations for diluting the stock solution in your medium. Visually inspect for precipitation before adding to cells. 3. Adhere to the recommended storage conditions and avoid repeated freeze-thaw cycles. |
| Low efficacy in in vivo studies. | 1. Poor bioavailability due to precipitation in the formulation. 2. Instability of the formulation. | 1. Ensure the formulation is a clear solution before administration. Consider using alternative excipients to improve solubility. 2. Prepare the formulation fresh before each use. |
Quantitative Data Summary
| Solvent | Solubility | Method |
| DMSO | ≥ 100 mg/mL (236.73 mM) | Requires sonication. |
| 10% DMSO in Corn Oil | ≥ 2.5 mg/mL (5.92 mM) | For in vivo formulation.[6] |
| Ethanol | Limited data available. Generally lower than DMSO for similar compounds. | - |
| PBS | Insoluble | - |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder (MW: 422.42 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh out the desired amount of this compound powder. For 1 mL of a 10 mM solution, you will need 4.22 mg.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex the solution for 1-2 minutes.
-
If the solution is not clear, sonicate in a water bath for 5-10 minutes, or until the solution is clear. Gentle warming to 37°C can also be applied.
-
Once fully dissolved, aliquot the stock solution into single-use vials and store at -80°C.
-
Protocol 2: Western Blot for Phospho-STAT3 (Tyr705) Inhibition
-
Cell Treatment:
-
Plate your cells of interest at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0-10 µM) for the desired time (e.g., 24 hours). Include a DMSO vehicle control.
-
If studying cytokine-induced STAT3 phosphorylation, you may need to serum-starve the cells and then stimulate them with a cytokine like IL-6 for a short period (e.g., 15-30 minutes) before lysis.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at high speed at 4°C to pellet cell debris.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of the supernatant using a standard assay (e.g., BCA assay).
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total STAT3 and a loading control like β-actin or GAPDH.[8][9][10]
-
Visualizations
Caption: Canonical STAT3 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating this compound efficacy.
Caption: A logical workflow for troubleshooting this compound solubility issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. phospho-STAT3-IN-2_TargetMol [targetmol.com]
- 8. STAT3 as a Potential Target for Tumor Suppressive Effects of 15-Deoxy-Δ12,14-prostaglandin J2 in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
Potential off-target effects of Stat3-IN-15
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Stat3-IN-15. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
FAQs: Understanding this compound and its Potential Off-Target Effects
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and orally active inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). Its primary mechanism of action is the inhibition of STAT3 phosphorylation[1]. Phosphorylation of STAT3, particularly at the tyrosine 705 (Y705) residue, is a critical step for its activation, dimerization, and subsequent translocation to the nucleus where it regulates gene expression[2][3][4][5]. By preventing this phosphorylation, this compound effectively blocks the downstream signaling cascade mediated by STAT3.
Q2: Why is there a concern about off-target effects with STAT3 inhibitors like this compound?
Achieving high specificity with small molecule inhibitors targeting transcription factors like STAT3 is a significant challenge. This is primarily due to the highly conserved structures among the seven members of the STAT family (STAT1, STAT2, STAT3, STAT4, STAT5a, STAT5b, and STAT6). The structural similarities, particularly in the SH2 domain which is a common target for inhibitors, can lead to a lack of specificity and potential off-target binding to other STAT family members or even unrelated kinases[6]. Such off-target effects can lead to unintended biological consequences and complicate the interpretation of experimental results.
Q3: Is there any quantitative data available on the off-target effects of this compound from a kinome scan or selectivity profiling?
As of the latest available public information, specific quantitative data from a comprehensive kinome scan or a detailed selectivity profile for this compound has not been published. While the compound is described as a potent STAT3 inhibitor, a broad panel screening against a large number of kinases would be necessary to definitively characterize its off-target profile. Researchers should be aware of this lack of public data and consider performing their own selectivity assessments if off-target effects are a concern for their specific application.
Q4: What are the potential consequences of off-target effects when using a STAT3 inhibitor?
Off-target effects of STAT3 inhibitors can manifest in several ways, including:
-
Activation or inhibition of other signaling pathways: Unintended interactions with other kinases can lead to the modulation of pathways such as the MAPK or NF-κB pathways, which can produce confounding cellular responses.
-
Cellular toxicity: Off-target binding can lead to cytotoxicity that is independent of STAT3 inhibition, making it difficult to attribute observed cell death solely to the intended mechanism of action.
Troubleshooting Guide for Experiments with this compound
This guide addresses common issues that may arise during experiments using this compound.
Problem 1: No or weak inhibition of STAT3 phosphorylation observed.
Possible Causes & Troubleshooting Steps:
-
Suboptimal Inhibitor Concentration:
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. The reported IC50 for NIH-3T3 cell proliferation is 0.47 μM, but this can vary between cell types[1].
-
-
Incorrect Timing of Treatment:
-
Solution: Optimize the pre-incubation time with this compound before stimulating the cells. A time-course experiment can help identify the optimal duration for achieving maximal inhibition.
-
-
Inhibitor Degradation:
-
Solution: Ensure proper storage of this compound stock solutions (-80°C for long-term, -20°C for short-term) and use freshly prepared working solutions[1].
-
-
High Cell Density:
-
Solution: High cell density can sometimes reduce the effective concentration of the inhibitor. Ensure consistent and appropriate cell seeding densities across experiments.
-
-
Issues with Western Blotting Technique:
-
Solution: Refer to the detailed Western Blot troubleshooting section below.
-
Problem 2: Unexpected or inconsistent cellular phenotypes observed.
Possible Causes & Troubleshooting Steps:
-
Potential Off-Target Effects:
-
Solution: As specific off-target data for this compound is unavailable, consider using a second, structurally different STAT3 inhibitor to confirm that the observed phenotype is due to STAT3 inhibition. Additionally, performing a rescue experiment by overexpressing a constitutively active form of STAT3 could help validate the on-target effect.
-
-
Cell Line Specific Responses:
-
Solution: Different cell lines can have varying sensitivities and responses to STAT3 inhibition. It is crucial to characterize the effect of this compound in your specific cell model.
-
-
Experimental Variability:
-
Solution: Ensure consistency in all experimental parameters, including cell passage number, serum concentration, and treatment conditions.
-
Problem 3: Observed cytotoxicity at concentrations expected to be specific for STAT3 inhibition.
Possible Causes & Troubleshooting Steps:
-
Off-Target Toxicity:
-
Solution: The observed cell death may be due to the inhibition of other essential kinases. To investigate this, compare the cytotoxic effects of this compound with other known STAT3 inhibitors. Performing a cell viability assay (e.g., MTT or CellTiter-Glo) alongside the assessment of STAT3 phosphorylation can help to distinguish between specific and non-specific toxicity.
-
-
"On-Target" Toxicity in STAT3-Addicted Cells:
-
Solution: In some cancer cell lines that are "addicted" to STAT3 signaling for survival, potent inhibition of STAT3 can indeed lead to apoptosis. Confirm that the observed cytotoxicity correlates with the inhibition of STAT3 phosphorylation and the modulation of known downstream STAT3 target genes involved in cell survival (e.g., Bcl-xL, Mcl-1).
-
Experimental Protocols
Western Blot for Detecting STAT3 Phosphorylation
This protocol is a standard method to assess the on-target efficacy of this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein assay reagent (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (5% BSA or non-fat dry milk in TBST).
-
Primary antibodies: Rabbit anti-phospho-STAT3 (Tyr705) and Mouse anti-total STAT3.
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Pre-treat with various concentrations of this compound for the desired time, followed by stimulation with a known STAT3 activator (e.g., IL-6, Oncostatin M) if necessary.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3 and total STAT3 (typically overnight at 4°C).
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. Quantify the band intensities to determine the ratio of phosphorylated STAT3 to total STAT3.
Troubleshooting Western Blots for Phosphorylated STAT3
| Problem | Possible Cause | Solution |
| No or weak phospho-STAT3 signal | Ineffective STAT3 activation | Confirm that your stimulation (e.g., cytokine treatment) is working by including a positive control. |
| Phosphatase activity during sample preparation | Always use fresh phosphatase inhibitors in your lysis buffer and keep samples on ice. | |
| Low abundance of phospho-STAT3 | Increase the amount of protein loaded on the gel or consider immunoprecipitation to enrich for STAT3. | |
| High background | Non-specific antibody binding | Optimize antibody concentrations. Use 5% BSA in TBST for blocking and antibody dilutions, as milk can sometimes interfere with phospho-antibody binding. Ensure adequate washing steps. |
| Inconsistent results | Variability in cell treatment or sample handling | Maintain consistency in cell density, treatment times, and lysis procedures. |
Visualizations
STAT3 Signaling Pathway and Point of Inhibition
Caption: Canonical STAT3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing On-Target Efficacy
Caption: Workflow for Western blot analysis of STAT3 phosphorylation.
Troubleshooting Logic for Unexpected Phenotypes
Caption: Decision tree for troubleshooting unexpected experimental outcomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. If You Cannot Win Them, Join Them: Understanding New Ways to Target STAT3 by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Stat3 activation is required for cell proliferation and tumorigenesis but not for cell viability in cutaneous squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective STAT3-α or -β expression reveals spliceform-specific phosphorylation kinetics, nuclear retention and distinct gene expression outcomes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stat3-IN-15 and Small Molecule STAT3 Inhibitors
Disclaimer: Specific stability data for the compound designated "Stat3-IN-15" is not currently available in published literature. This guide provides general advice and protocols for working with small molecule STAT3 inhibitors based on established best practices for similar compounds. Researchers should perform their own stability and validation studies for their specific molecule of interest.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues researchers may encounter when working with small molecule STAT3 inhibitors in cell culture.
| Question | Answer |
| My compound is precipitating out of solution in the cell culture media. What should I do? | Compound precipitation can be caused by several factors: - Low Solubility: The concentration of your inhibitor may exceed its solubility limit in the aqueous environment of the cell culture media. - Solution Preparation: Ensure the initial stock solution in a solvent like DMSO is fully dissolved before further dilution. When diluting into your media, add the compound dropwise while gently vortexing the media to facilitate mixing and prevent localized high concentrations that can lead to precipitation. - Media Components: Components in the media, such as proteins in fetal bovine serum (FBS), can sometimes interact with the compound and reduce its solubility. Consider testing solubility in media with and without serum. Troubleshooting Steps: 1. Visually inspect your stock solution for any undissolved particles. 2. Try preparing a fresh, lower concentration stock solution. 3. When preparing the final working solution, warm the media to 37°C before adding the inhibitor. 4. If precipitation persists, consider using a different solvent for your stock solution or reducing the final concentration in your experiment. |
| I'm observing a decrease in the inhibitory activity of my compound over time. Why is this happening? | A loss of activity suggests that your compound may be unstable in the cell culture conditions. Potential causes include: - Chemical Degradation: The molecule may be susceptible to hydrolysis, oxidation, or other chemical reactions in the aqueous, warm, and CO2-controlled environment of the incubator.[1] - Enzymatic Degradation: If your cell culture contains serum, enzymes present in the serum could be metabolizing your compound.[1] Cells themselves can also metabolize the compound. - Adsorption to Plastics: Small molecules can sometimes adsorb to the surface of plastic labware (e.g., flasks, plates, pipette tips), reducing the effective concentration in the media. Troubleshooting Steps: 1. Minimize the time the compound is in the media before and during the experiment. Prepare fresh dilutions for each experiment. 2. If you suspect enzymatic degradation from serum, you can test the compound's stability in serum-free media versus serum-containing media. 3. To check for adsorption, you can prepare a solution of your compound in media, incubate it in your experimental vessel for a period, and then measure the concentration of the compound in the supernatant. |
| My experimental results with the STAT3 inhibitor are inconsistent between experiments. What could be the cause? | Inconsistent results are often related to variability in experimental conditions that can affect the stability and activity of the compound. - Stock Solution Stability: Repeated freeze-thaw cycles of your stock solution can lead to degradation. Aliquoting the stock solution into single-use vials is highly recommended. - Variations in Media Preparation: Ensure that the pH and composition of your cell culture media are consistent between batches.[2] - Light Exposure: Some compounds are light-sensitive.[1] Protect your stock solutions and experimental setups from direct light. - Cell Density and Health: The metabolic activity of your cells can affect the compound's stability and efficacy. Ensure that you are using cells at a consistent passage number and confluency. Troubleshooting Steps: 1. Aliquot stock solutions and store them protected from light at an appropriate temperature (usually -20°C or -80°C). 2. Standardize your cell culture and media preparation protocols. 3. Perform a dose-response curve with each new batch of compound or for critical experiments to ensure consistent potency. |
| How can I determine the stability of my specific STAT3 inhibitor in my cell culture media? | A formal stability study is the most reliable way to assess this. A general protocol is provided in the "Experimental Protocols" section below. This typically involves incubating the compound in your specific cell culture media under your experimental conditions (e.g., 37°C, 5% CO2) and measuring its concentration at different time points using an analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4] |
Summary of Potential Causes for Compound Instability
| Factor | Potential Cause of Instability | Mitigation Strategy |
| Temperature | Higher temperatures can accelerate chemical degradation (e.g., hydrolysis).[1] | Store stock solutions at low temperatures (-20°C or -80°C). Minimize the time the compound is incubated at 37°C. |
| pH | The pH of the cell culture media (typically 7.2-7.4) can promote acid or base-catalyzed degradation of susceptible functional groups.[1] | Ensure the pH of the media is buffered and stable. Test compound stability in buffers of varying pH if susceptibility is suspected. |
| Light | Exposure to light, especially UV, can cause photodegradation of light-sensitive compounds.[1] | Store stock solutions in amber vials or wrapped in foil. Minimize exposure of experimental setups to direct light. |
| Oxidation | Some molecules can be oxidized by dissolved oxygen or reactive oxygen species generated by cells.[1] | Consider the use of antioxidants in the media if oxidation is a known issue for your compound class, though this may affect cell physiology. |
| Enzymatic Degradation | Esterases, proteases, and other enzymes present in serum or secreted by cells can metabolize the compound.[1] | Compare compound stability in serum-free vs. serum-containing media. If degradation is significant, consider using serum-free media or heat-inactivated serum. |
| Binding to Media Components | The compound may bind to proteins in the serum, reducing its free and active concentration.[3] | This is not strictly an instability issue but affects bioavailability. Be aware of this possibility when interpreting dose-response data. Stability can be assessed in media with and without serum. |
Experimental Protocols
General Protocol for Assessing Compound Stability in Cell Culture Media
This protocol outlines a common method to determine the stability of a small molecule inhibitor in a specific cell culture medium over time.
1. Materials:
- Your small molecule STAT3 inhibitor
- Appropriate solvent for stock solution (e.g., DMSO)
- Your specific cell culture medium (e.g., DMEM with 10% FBS)
- Sterile microcentrifuge tubes or a multi-well plate
- Incubator (37°C, 5% CO2)
- Analytical instrumentation (e.g., HPLC-UV or LC-MS/MS)
2. Procedure:
- Prepare a Stock Solution: Prepare a concentrated stock solution of your inhibitor in a suitable solvent (e.g., 10 mM in DMSO).
- Prepare Working Solution: Dilute the stock solution into your pre-warmed (37°C) cell culture medium to the final working concentration you use in your experiments (e.g., 10 µM). Prepare a sufficient volume for all time points.
- Time Point Zero (T=0): Immediately after preparing the working solution, take an aliquot (e.g., 100 µL) and store it at -80°C. This will serve as your T=0 reference.
- Incubation: Place the remaining working solution in a sterile, capped tube or a sealed well of a plate in a 37°C, 5% CO2 incubator.
- Collect Time Points: At your desired time points (e.g., 2, 4, 8, 24, 48, and 72 hours), remove an aliquot (e.g., 100 µL) of the incubated solution and immediately freeze it at -80°C to halt any further degradation.
- Sample Analysis: Once all time points are collected, thaw the samples. You may need to perform a sample preparation step, such as a protein precipitation by adding a cold organic solvent (e.g., acetonitrile), followed by centrifugation to remove precipitated proteins.
- Quantification: Analyze the supernatant from each time point using a validated HPLC or LC-MS/MS method to determine the concentration of your inhibitor.
- Data Analysis: Calculate the percentage of the inhibitor remaining at each time point relative to the T=0 sample. Plot the percentage of compound remaining versus time to visualize the stability profile.
Visualizations
STAT3 Signaling Pathway and Point of Inhibition
Caption: Simplified STAT3 signaling pathway and potential inhibition point.
Experimental Workflow for Compound Stability Assessment
Caption: Experimental workflow for stability assessment of a small molecule.
References
Troubleshooting inconsistent results with Stat3-IN-15
Welcome to the technical support center for Stat3-IN-15. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the use of this compound, a potent STAT3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and orally active inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). It functions by inhibiting the phosphorylation of STAT3, a critical step in its activation pathway. By preventing phosphorylation, this compound blocks the dimerization, nuclear translocation, and subsequent DNA binding of STAT3, thereby inhibiting the transcription of its target genes.[1]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial for maintaining the stability and activity of this compound.[2][3]
| Form | Storage Temperature | Duration |
| Powder | -20°C | 2 years |
| In DMSO | -80°C | 6 months |
| In DMSO | 4°C | 2 weeks |
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO. To prepare a stock solution, dissolve the powdered compound in high-quality, anhydrous DMSO. For example, to make a 10 mM stock solution, dissolve 4.22 mg of this compound (Molecular Weight: 422.42 g/mol ) in 1 mL of DMSO. Mix thoroughly by vortexing. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[2]
Troubleshooting Inconsistent Results
Inconsistent results with this compound can arise from various factors, ranging from compound handling to experimental design and execution. This section provides a structured approach to identifying and resolving common issues.
Issue 1: Reduced or No Inhibition of STAT3 Phosphorylation
Possible Cause 1: Compound Degradation
-
Question: My this compound solution is old or has been stored improperly. Could this be the reason for its inactivity?
-
Answer: Yes, improper storage or repeated freeze-thaw cycles can lead to the degradation of the compound. Ensure that stock solutions are stored at -80°C and working solutions are freshly prepared from the stock.[2][3] It is recommended to use a fresh aliquot of the stock solution for each experiment.
Possible Cause 2: Suboptimal Cell Culture Conditions
-
Question: I am not observing the expected inhibition. Could my cell culture conditions be affecting the results?
-
Answer: Several factors related to cell culture can influence STAT3 activity and the efficacy of its inhibitors:
-
Cell Confluency: High cell density can lead to ligand-independent activation of STAT3, which may mask the inhibitory effect of this compound.[4][5][6] It is advisable to perform experiments on sub-confluent cells (e.g., 70-80% confluency).
-
Serum Concentration: Components in fetal bovine serum (FBS) can activate STAT3 signaling. If you are observing high basal STAT3 phosphorylation, consider reducing the serum concentration or performing serum starvation prior to treatment.[7] However, be aware that serum starvation itself can alter the expression of various proteins and signaling pathways.
-
Cell Line Variability: Different cell lines have varying basal levels of STAT3 activation. It is important to characterize the basal p-STAT3 levels in your specific cell line.
-
Troubleshooting Workflow for Reduced Inhibition
Figure 1. Troubleshooting workflow for reduced p-STAT3 inhibition.
Issue 2: Inconsistent IC50 Values in Cell Viability Assays
Possible Cause 1: Assay-Specific Artifacts
-
Question: My IC50 values for this compound vary significantly between experiments using the MTT assay. Why is this happening?
-
Answer: The MTT assay measures metabolic activity, which can be influenced by factors other than cell viability. Some compounds can interfere with the enzymatic reduction of MTT to formazan. Consider the following:
-
Assay Type: Validate your results using an alternative viability assay that relies on a different principle, such as Trypan Blue exclusion (membrane integrity) or a luciferase-based ATP assay (ATP content).
-
Incubation Time: Optimize the incubation time with both the compound and the assay reagent.
-
Possible Cause 2: Experimental Variability
-
Question: What are the key experimental parameters to control for reproducible IC50 values?
-
Answer: Consistency is key for reproducible results. Pay close attention to:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Create a growth curve for your cell line to determine the optimal seeding density that ensures logarithmic growth throughout the experiment.
-
Compound Dilution: Prepare fresh serial dilutions of this compound for each experiment. Inaccuracies in dilution can lead to significant variations in the dose-response curve.
-
Edge Effects: Wells on the periphery of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. To minimize this, avoid using the outer wells or ensure proper humidification in the incubator.
-
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Cell Seeding Density | Determine empirically for each cell line to ensure log-phase growth during the assay. | Over- or under-seeding can lead to non-linear growth and inaccurate IC50 values. |
| This compound Concentration Range | Start with a broad range (e.g., 0.01 µM to 10 µM) and then narrow down based on initial results. | To accurately determine the IC50, the dose-response curve should have a clear upper and lower plateau. |
| Incubation Time | Typically 24, 48, or 72 hours. Optimize based on cell doubling time and mechanism of action. | The effect of the inhibitor may be time-dependent. |
| MTT Incubation Time | 2-4 hours. | Insufficient incubation can lead to a weak signal, while over-incubation can cause cytotoxicity from the reagent itself.[8] |
Detailed Experimental Protocols
Protocol 1: Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol provides a general guideline for detecting p-STAT3 (Tyr705) and total STAT3 by Western blot. Optimization may be required for specific cell lines and antibodies.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein assay reagent (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies (anti-p-STAT3 Tyr705 and anti-total STAT3).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Lysis:
-
Culture cells to the desired confluency and treat with this compound or vehicle control for the specified time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or similar method.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendations.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
To detect total STAT3 or a loading control (e.g., β-actin, GAPDH) on the same membrane, strip the membrane according to the manufacturer's protocol and re-probe with the appropriate primary antibody.
-
Western Blot Workflow
Figure 2. General workflow for Western blot analysis of p-STAT3.
Protocol 2: MTT Cell Viability Assay
This protocol provides a general method for assessing cell viability using the MTT assay.
Materials:
-
96-well cell culture plates.
-
Complete cell culture medium.
-
This compound.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete medium per well.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[8]
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
STAT3 Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. This compound|MSDS [dcchemicals.com]
- 4. Activation of Stat3 by cell confluence reveals negative regulation of Stat3 by cdk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell confluency-induced Stat3 activation regulates NHE3 expression by recruiting Sp1 and Sp3 to the proximal NHE3 promoter region during epithelial dome formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Western blot protocol | Jeffrey Magee Lab | Washington University in St. Louis [mageelab.wustl.edu]
How to prevent Stat3-IN-15 degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of Stat3-IN-15 to prevent its degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: To ensure the stability of this compound, it should be stored under specific conditions depending on its form. For the solid powder, storage at -20°C is recommended. Once dissolved in a solvent, the stock solution should be stored at -80°C.[1][2]
Q2: How long is the this compound stock solution stable?
A2: The stability of the this compound stock solution is dependent on the storage temperature. When stored at -80°C, the solution is stable for up to 6 months. If stored at -20°C, the stability is reduced to 1 month.[2] It is highly recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: What are the primary factors that can cause this compound degradation?
A3: this compound is a stable compound under recommended storage conditions.[1] However, it is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.[1] Exposure to direct sunlight and sources of ignition should also be avoided.[1] The presence of a sulfonamide group in its likely chemical class suggests a susceptibility to hydrolysis, particularly in acidic aqueous solutions.
Q4: What solvents are recommended for preparing this compound stock solutions?
A4: DMSO is a commonly used solvent for preparing stock solutions of this compound.[2] For in vivo experiments, further dilution from a DMSO stock into vehicles like corn oil may be necessary.[2] When preparing aqueous solutions, it is crucial to be mindful of the pH to prevent potential hydrolysis of the sulfonamide group.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound, likely due to its degradation.
| Issue | Potential Cause | Troubleshooting Steps |
| Reduced or no inhibitory activity of this compound in cell-based assays. | Degradation of the compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound (powder and stock solution) has been stored at the correct temperatures (-20°C for powder, -80°C for solution).[1][2] 2. Prepare Fresh Stock Solution: If the stock solution is old or has undergone multiple freeze-thaw cycles, prepare a fresh solution from the powder. 3. Use High-Quality Solvent: Ensure the DMSO or other solvents used are anhydrous and of high purity to minimize water content and potential hydrolysis. |
| Inconsistent experimental results between batches. | Partial degradation of this compound in some aliquots. | 1. Aliquot Stock Solutions: Always aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[2] 2. Protect from Light: Store aliquots in amber vials or wrap tubes in foil to protect from light, especially if working with photosensitive compounds. 3. Check for Precipitates: Before use, visually inspect the solution for any precipitates. If present, gently warm and vortex to redissolve. If precipitation persists, prepare a fresh solution. |
| Loss of compound activity in aqueous buffers during prolonged incubations. | Hydrolysis of the sulfonamide moiety in the this compound structure, especially in acidic buffers. | 1. Maintain Neutral or Slightly Basic pH: If possible, maintain the pH of aqueous experimental buffers between 7 and 9 to minimize acid-catalyzed hydrolysis of the sulfonamide group.[3] 2. Limit Incubation Time: Minimize the time the compound spends in aqueous solutions before being added to the experimental system. 3. Prepare Fresh Working Solutions: Prepare working dilutions in aqueous buffers immediately before use. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous DMSO (high purity)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied if necessary.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).[2]
-
Protocol 2: Assessment of this compound Stability by HPLC
This protocol provides a general method to assess the stability of this compound under different conditions. Specific parameters may need to be optimized for your HPLC system.
-
Materials:
-
This compound solution to be tested
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase: Acetonitrile and water (with or without a modifier like 0.1% formic acid or trifluoroacetic acid, depending on the compound's properties)
-
Reference standard of this compound
-
-
Procedure:
-
Prepare a standard curve using a fresh, known concentration of the this compound reference standard.
-
Prepare samples of this compound that have been subjected to the conditions you want to test (e.g., different temperatures, pH values, light exposure).
-
Set up the HPLC method with an appropriate gradient of the mobile phase to ensure good separation of the parent compound from any potential degradation products.
-
Inject the reference standard and the test samples onto the HPLC system.
-
Monitor the chromatogram at the wavelength of maximum absorbance for this compound.
-
Compare the peak area of the parent this compound in the test samples to the standard curve to quantify the amount of remaining compound. The appearance of new peaks in the chromatogram of the test samples indicates the formation of degradation products.
-
Visualizations
Caption: Workflow for handling this compound to minimize degradation.
References
STAT3-IN-15 Cytotoxicity Assay Optimization: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cytotoxicity assays for the STAT3 inhibitor, STAT3-IN-15.
Understanding STAT3 and this compound
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical protein involved in numerous cellular processes, including proliferation, survival, and differentiation.[1][2] In many types of cancer, STAT3 is persistently activated, contributing to tumor growth and progression, making it a key therapeutic target.[3][4][5] this compound is a potent, orally active inhibitor that targets STAT3 phosphorylation, thereby blocking its downstream signaling functions.[6] Accurate assessment of its cytotoxic effects is crucial for preclinical evaluation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is a reliable starting protocol for a this compound cytotoxicity assay, and what is a typical IC₅₀ value?
A standard protocol involves treating a cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231, A549) with serial dilutions of this compound for 48-72 hours, followed by a viability assessment using a metabolic assay like MTT or MTS.
Example IC₅₀ Data for STAT3 Inhibitors:
| Compound | Cell Line | Assay Type | Incubation Time | IC₅₀ Value |
|---|---|---|---|---|
| This compound | NIH-3T3 | Proliferation | 72 h | 0.47 µM[6] |
| Stattic | CCRF-CEM | CCK-8 | 24 h | ~2.5 µM[7] |
| OPB-51602 | A549 (NSCLC) | CCK8 | 16 h | ~2.8 nM[8] |
Detailed Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical final concentration range would be 0.01 µM to 50 µM. Also, prepare a vehicle control (e.g., 0.1% DMSO).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well. Mix gently on an orbital shaker to dissolve the crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Q2: My results show high variability between replicates. What are the common causes and how can I minimize this?
High variability can obscure the true effect of the compound. Common culprits include inconsistent cell seeding, "edge effects" in the microplate, and pipetting inaccuracies.
Troubleshooting Table for High Variability:
| Potential Cause | Solution |
|---|---|
| Inconsistent Cell Number | Ensure a homogenous single-cell suspension before plating. Use an automated cell counter for accuracy. |
| Edge Effect | Evaporation in the outer wells of a 96-well plate can concentrate media components and affect cell growth. Avoid using the outermost wells for experimental samples; instead, fill them with sterile PBS or media. |
| Compound Precipitation | This compound may precipitate at high concentrations in aqueous media. Visually inspect dilutions for clarity. Prepare fresh dilutions for each experiment and consider a brief vortex before adding to cells. |
| Pipetting Errors | Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step. Use reverse pipetting for viscous solutions. |
Q3: I am observing little to no cytotoxicity, even at high concentrations of this compound. What could be wrong?
This can be due to biological or technical reasons. It is crucial to determine if the compound is inactive or if the assay system is not reporting the effect correctly.
Possible Reasons for Lack of Effect:
-
Cell Line Insensitivity: The chosen cell line may not heavily rely on the STAT3 pathway for survival. It is essential to use cell lines with documented constitutive STAT3 activation.
-
Compound Instability: this compound may be unstable in your specific culture medium or degrade over the long incubation period. Consider reducing the incubation time or refreshing the compound-containing medium.
-
Sub-optimal Assay Conditions: The cell density might be too high, requiring more compound to elicit a response, or the incubation time may be too short for cytotoxicity to manifest.
-
Assay Choice: Metabolic assays like MTT measure changes in metabolic activity, which may not always correlate directly with cell death.[9] A compound could be cytostatic (arresting growth) rather than cytotoxic (killing cells), which would lead to a plateau in the dose-response curve at less than 100% inhibition.
Verification Steps:
-
Use a Positive Control: Include a compound known to induce cell death in your chosen cell line (e.g., Staurosporine) to confirm the assay is working correctly.
-
Confirm Target Engagement: Perform a Western blot to check for a dose-dependent decrease in phosphorylated STAT3 (p-STAT3 Tyr705) after a short treatment (e.g., 2-6 hours) with this compound. This confirms the compound is entering the cells and inhibiting its target.
Q4: Could this compound be directly interfering with my assay chemistry (e.g., MTT, Caspase-Glo)?
Yes, small molecules can interfere with assay readouts, leading to false positive or false negative results.[10] For example, compounds with reducing properties can convert MTT to formazan non-enzymatically, while others might inhibit luciferase in luminescence-based assays.[10][11]
Protocol for Cell-Free Interference Check:
-
Prepare serial dilutions of this compound in cell culture medium (without cells) in a 96-well plate.
-
Include a "medium only" blank control.
-
Add the assay reagent (e.g., MTT/MTS reagent or Caspase-Glo reagent) to all wells.
-
Incubate for the standard duration as per the assay protocol.
-
Add the solubilizer (for MTT) and read the plate.
-
Analysis: If the absorbance or luminescence values in the wells with the compound are significantly different from the "medium only" control, interference is likely occurring.
Example Data for Assay Interference:
| Compound Concentration | Absorbance (MTT Assay) | Luminescence (Caspase-Glo) | Interpretation |
|---|---|---|---|
| 0 µM (Vehicle) | 0.05 | 150 RLU | Baseline |
| 1 µM | 0.06 | 145 RLU | No significant interference |
| 10 µM | 0.05 | 155 RLU | No significant interference |
| 50 µM | 0.25 | 80 RLU | Potential MTT interference (false positive) and Caspase-Glo inhibition (false negative) |
Q5: Which cytotoxicity or apoptosis assay is best for a STAT3 inhibitor?
The choice of assay depends on the specific question being asked (e.g., viability, metabolic activity, or a specific death pathway). Using orthogonal assays (assays based on different principles) can provide a more complete picture of the compound's effect.
Comparison of Common Cytotoxicity Assays:
| Assay | Principle | Pros | Cons |
|---|---|---|---|
| MTT / MTS | Measures mitochondrial reductase activity, an indicator of metabolic function.[9] | Inexpensive, well-established. | Prone to chemical interference; indirect measure of viability; requires a solubilization step (MTT).[10][12][13] |
| CellTiter-Glo® | Measures intracellular ATP levels, an indicator of cell viability. | High sensitivity, simple "add-mix-measure" protocol. | More expensive; can be affected by compounds that alter cellular ATP metabolism. |
| Caspase-Glo® 3/7 | Measures the activity of caspases 3 and 7, key executioners of apoptosis.[14] | Directly measures an apoptotic pathway; highly sensitive. | Only detects apoptosis; timing is critical to capture peak activity.[15][16] |
| Trypan Blue | Measures membrane integrity; dye is excluded from live cells. | Direct measure of viability, simple. | Manual counting is low-throughput and subjective; does not distinguish between apoptosis and necrosis. |
Q6: How should I prepare and store this compound stock solutions?
Proper handling and storage are critical to ensure the compound's potency and prevent experimental artifacts.
-
Solvent: this compound is typically soluble in dimethyl sulfoxide (DMSO).[6] Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% anhydrous DMSO.
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6] A stock solution at -80°C is often stable for at least 6 months.[6]
-
Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh working dilutions in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture wells is non-toxic to the cells, typically ≤ 0.5%.[11]
References
- 1. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jebms.org [jebms.org]
- 3. The Multifaced Role of STAT3 in Cancer and Its Implication for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]
- 5. STAT3, the inescapable intersection of many carcinogenic signaling pathways | ACROBiosystems [acrobiosystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. STAT3 Inhibitor OPB-51602 Is Cytotoxic to Tumor Cells Through Inhibition of Complex I and ROS Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Limitations of MTT and MTS-Based Assays for Measurement of Antiproliferative Activity of Green Tea Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. What are the limitations of MTT assays? | AAT Bioquest [aatbio.com]
- 13. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ulab360.com [ulab360.com]
- 15. FAQ: Caspase-Glo® 3/7 Assay System [promega.jp]
- 16. promega.com [promega.com]
Technical Support Center: Stat3-IN-15 In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing potential toxicity associated with the in vivo use of Stat3-IN-15.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vivo experiments with this compound.
Issue 1: Unexpected Animal Morbidity or Mortality
Question: We observed unexpected morbidity (e.g., significant weight loss, lethargy, ruffled fur) and/or mortality in our animal cohort treated with this compound. How can we troubleshoot this?
Answer:
Unexpected toxicity is a critical concern in in vivo studies. The following steps can help identify the cause and mitigate the issue:
1. Dose-Response Assessment:
-
Hypothesis: The administered dose of this compound may be too high for the specific animal model, strain, or age.
-
Action: If you have not already, perform a dose-escalation study to determine the Maximum Tolerated Dose (MTD). Start with a low dose and gradually increase it in different cohorts, monitoring for signs of toxicity. A study on a mouse model of pulmonary fibrosis used doses of 30 and 60 mg/kg of this compound via intragastric administration, which can serve as a starting reference point, though toxicity was not explicitly detailed.[1]
2. Vehicle and Formulation Evaluation:
-
Hypothesis: The vehicle used to dissolve or suspend this compound may be causing toxicity, or the formulation may lead to poor pharmacokinetics (e.g., rapid absorption leading to high peak plasma concentrations).
-
Action:
-
Administer a vehicle-only control group to assess the toxicity of the vehicle itself.
-
Consider alternative, well-tolerated vehicles.
-
Explore advanced formulation strategies to improve the safety profile. Options include:
-
Liposomal Encapsulation: This can reduce systemic toxicity by altering the biodistribution of the compound.[2][3][4]
-
Nanoparticle Formulation: Nanoparticles can enhance drug delivery to the target site and reduce off-target effects.[5][6][7]
-
PEGylation: Attaching polyethylene glycol (PEG) can improve the pharmacokinetic profile and reduce toxicity.[][9][10][11][12]
-
-
3. Route of Administration:
-
Hypothesis: The route of administration (e.g., intravenous bolus) may be leading to a rapid peak in plasma concentration, causing acute toxicity.
-
Action: If feasible, consider alternative routes of administration that allow for slower absorption, such as oral gavage or subcutaneous injection.
4. Animal Health and Husbandry:
-
Hypothesis: Underlying health issues in the animal colony or environmental stressors could exacerbate the toxic effects of the compound.
-
Action: Ensure animals are healthy before starting the experiment and that housing conditions are optimal.
5. Off-Target Effects:
-
Hypothesis: While this compound is a STAT3 inhibitor, it may have off-target activities that contribute to toxicity.
-
Action: Review the literature for known off-target effects of similar kinase inhibitors. If toxicity persists at on-target effective doses, consider exploring more selective STAT3 inhibitors.
Issue 2: Lack of Efficacy at Non-Toxic Doses
Question: We are not observing the expected therapeutic effect of this compound at doses that are well-tolerated by the animals. What should we do?
Answer:
A lack of efficacy at seemingly non-toxic doses can be due to several factors:
1. Sub-therapeutic Dosing:
-
Hypothesis: The administered dose is too low to achieve a therapeutic concentration at the target site.
-
Action: If a full dose-response study has not been conducted, consider cautiously escalating the dose while closely monitoring for toxicity.
2. Poor Bioavailability/Pharmacokinetics:
-
Hypothesis: this compound may have poor oral bioavailability or be rapidly metabolized and cleared, preventing it from reaching and sustaining a therapeutic concentration in the target tissue.
-
Action:
3. Target Engagement:
-
Hypothesis: The drug may not be reaching its molecular target (STAT3) in the tumor or target tissue at sufficient concentrations to inhibit its activity.
-
Action:
-
Analyze tissue samples for biomarkers of STAT3 activity (e.g., phosphorylated STAT3) to confirm target engagement at the administered dose.
-
If target engagement is not achieved, a higher dose or a more effective delivery method may be necessary.
-
4. Model Resistance:
-
Hypothesis: The specific animal model being used may be resistant to STAT3 inhibition.
-
Action:
-
Confirm that the disease process in your model is indeed driven by STAT3 signaling.
-
Consider testing this compound in alternative models.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in mice?
A1: There is no universally recommended starting dose. A literature search reveals the use of 30 and 60 mg/kg of this compound via intragastric administration in a mouse model of pulmonary fibrosis.[1] However, the optimal and tolerated dose can vary significantly depending on the mouse strain, age, sex, and the specific disease model. It is crucial to perform a dose-escalation study to determine the MTD in your specific experimental context.
Q2: What are the common signs of toxicity to monitor for in animals treated with this compound?
A2: Common signs of toxicity for small molecule inhibitors in vivo include:
-
General Health: Weight loss, lethargy, ruffled fur, hunched posture, changes in behavior.
-
Gastrointestinal: Diarrhea, dehydration.
-
Organ-Specific: Monitor for changes in liver enzymes (ALT, AST), kidney function markers (BUN, creatinine), and complete blood counts (CBCs) to detect potential organ damage.
Q3: How can I improve the solubility of this compound for in vivo administration?
A3: Many kinase inhibitors have poor aqueous solubility. Strategies to improve solubility for in vivo use include:
-
Co-solvents: Using a mixture of solvents such as DMSO, PEG300, Tween 80, and saline. However, the concentration of organic solvents should be kept to a minimum to avoid vehicle-induced toxicity.
-
Lipid-Based Formulations: For oral administration, lipid-based formulations can enhance the solubility and absorption of lipophilic drugs.[13][14]
-
Salt Forms: Preparing a more soluble salt form of the compound can be explored.
Q4: Are there any known off-target effects of this compound?
A4: The specificity profile of this compound is not extensively detailed in publicly available literature. As with many kinase inhibitors, off-target activities are possible and can contribute to toxicity. It is advisable to consult the manufacturer's data sheet for any available selectivity data.
Quantitative Data on STAT3 Inhibitor Toxicity
| Inhibitor | Animal Model | Route of Administration | Observed Toxicity/Dose | Citation |
| SD-36 (STAT3 degrader) | Mice | Intravenous | No overt toxicity, reversible body weight gain | [4] |
| STAT3 decoy oligonucleotide | Cynomolgus monkeys | Intramuscular | No-observable-adverse-effect-level (NOAEL) > 3.2 mg/kg | [15] |
| S3I-201 | Mice | - | Effective in a thyroid cancer model with no specified toxicity | [16] |
| Stattic | Mice | Oral | Used at 80 mg/kg three times a week in an endometriosis model with observed therapeutic effects | [17] |
Experimental Protocols
Protocol: In Vivo Maximum Tolerated Dose (MTD) Study for this compound
Objective: To determine the highest dose of this compound that can be administered to a specific mouse strain without causing dose-limiting toxicity (DLT).
Materials:
-
This compound
-
Appropriate vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water)
-
Healthy, age- and sex-matched mice (e.g., C57BL/6 or BALB/c)
-
Standard animal housing and monitoring equipment
Methodology:
-
Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the study.
-
Dose Selection: Based on available data (e.g., 30-60 mg/kg used in a previous study[1]), select a starting dose and several escalating dose levels (e.g., 15, 30, 60, 120 mg/kg).
-
Group Allocation: Randomly assign animals to dose cohorts (n=3-5 per group), including a vehicle control group.
-
Administration: Administer this compound or vehicle via the chosen route (e.g., oral gavage) daily for a specified period (e.g., 14 days).
-
Monitoring:
-
Daily: Observe animals for clinical signs of toxicity (lethargy, ruffled fur, etc.). Record body weight.
-
Weekly (or at endpoint): Collect blood samples for complete blood count (CBC) and serum chemistry analysis (liver and kidney function).
-
-
Endpoint and Analysis:
-
The MTD is defined as the highest dose that does not cause:
-
20% mortality in the group.
-
15-20% mean body weight loss.
-
Severe, irreversible clinical signs of toxicity.
-
-
At the end of the study, perform necropsy and collect major organs for histopathological analysis.
-
Visualizations
STAT3 Signaling Pathway
Caption: The canonical STAT3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Toxicity Assessment
Caption: A generalized workflow for conducting an in vivo toxicity study.
Troubleshooting Logic Diagram for In Vivo Toxicity
Caption: A decision tree for troubleshooting unexpected in vivo toxicity with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [PDF] High-efficiency liposomal encapsulation of a tyrosine kinase inhibitor leads to improved in vivo toxicity and tumor response profile | Semantic Scholar [semanticscholar.org]
- 3. asco.org [asco.org]
- 4. High-efficiency liposomal encapsulation of a tyrosine kinase inhibitor leads to improved in vivo toxicity and tumor response profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanoparticle-Mediated Delivery of STAT3 Inhibitors in the Treatment of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation of Stattic as STAT3 inhibitor in nanostructured lipid carriers (NLCs) enhances efficacy of doxorubicin in melanoma cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nanoparticle-Mediated Delivery of STAT3 Inhibitors in the Treatment of Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]
- 10. pharmtech.com [pharmtech.com]
- 11. creativepegworks.com [creativepegworks.com]
- 12. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. erc.bioscientifica.com [erc.bioscientifica.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Improving the In Vivo Efficacy of Stat3-IN-15
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the in vivo efficacy of Stat3-IN-15.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally active small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). Its primary mechanism of action is the inhibition of STAT3 phosphorylation, a critical step in its activation.[1] Activated STAT3 plays a key role in various cellular processes, including cell proliferation, survival, and inflammation, and its persistent activation is implicated in diseases such as idiopathic pulmonary fibrosis (IPF) and various cancers.[2][3] By blocking STAT3 phosphorylation, this compound can mitigate downstream signaling pathways involved in disease progression.[1]
Q2: What are the reported effective doses of this compound in animal models?
In a mouse model of bleomycin-induced pulmonary fibrosis, intragastric administration of this compound at doses of 30 mg/kg and 60 mg/kg has been shown to be effective in reducing lung fibrosis.[1] These doses resulted in the recovery of lung structure, reduced hydroxyproline content (a marker of collagen deposition), and decreased expression of phosphorylated STAT3 (p-Stat3Tyr705) in lung tissue.[1]
Q3: How should I store this compound?
For long-term storage, this compound powder should be kept at -20°C for up to 3 years. Stock solutions can be stored at -80°C for up to one year. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single use.
Troubleshooting Guide: In Vivo Efficacy
This guide addresses common issues that may arise during in vivo experiments with this compound.
Issue 1: Poor or inconsistent efficacy after oral administration.
-
Potential Cause: Suboptimal Formulation and/or Low Bioavailability
-
Troubleshooting Steps:
-
Optimize Vehicle Formulation: this compound is a hydrophobic compound. For oral gavage, a vehicle that enhances solubility and absorption is crucial. A commonly used formulation for similar small molecules is a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water. Alternatively, a solution can be prepared using a mixture of solvents. A typical formulation for poorly soluble compounds is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline[4] It is essential to ensure the final solution is clear or a uniform suspension before administration.
-
-
Consider Alternative Administration Methods: If oral gavage yields inconsistent results, consider voluntary oral administration by incorporating this compound into a palatable jelly. This method can reduce animal stress, which may influence experimental outcomes.[5]
-
Evaluate Pharmacokinetics: The low oral bioavailability of other STAT3 inhibitors has been attributed to rapid metabolism, such as glucuronidation.[6] If feasible, conduct a pilot pharmacokinetic study to determine the plasma concentration and half-life of this compound in your animal model. This will help optimize the dosing regimen.
-
-
-
Potential Cause: Instability of the Compound in Formulation
-
Troubleshooting Steps:
-
Fresh Preparation: Always prepare the dosing formulation fresh before each administration. The stability of this compound in aqueous-based vehicles over extended periods is not well-documented.
-
Protect from Light and Heat: Store the formulation protected from light and at a controlled temperature to prevent degradation.
-
-
Issue 2: Lack of target engagement in the tissue of interest.
-
Potential Cause: Insufficient Dose or Inadequate Tissue Penetration
-
Troubleshooting Steps:
-
Dose-Response Study: If the standard doses of 30-60 mg/kg are ineffective, perform a dose-escalation study to determine the optimal dose for your specific model and endpoint.
-
Confirm Target Inhibition: It is critical to confirm that this compound is inhibiting its target in the tissue of interest. At the end of the study, collect tissue samples (e.g., lung, tumor) at various time points after the final dose to assess the levels of phosphorylated STAT3 (p-STAT3) by Western blot or immunohistochemistry. A significant reduction in p-STAT3 relative to total STAT3 confirms target engagement.
-
-
Issue 3: Unexpected toxicity or adverse effects in treated animals.
-
Potential Cause: Off-Target Effects or Vehicle Toxicity
-
Troubleshooting Steps:
-
Vehicle Control Group: Always include a control group that receives only the vehicle to distinguish between compound-related toxicity and effects of the formulation itself. Some vehicles, especially those with high percentages of DMSO or surfactants, can cause adverse effects.
-
Toxicity Assessment: Monitor animals daily for signs of toxicity, such as weight loss, behavioral changes, or ruffled fur. If toxicity is observed, consider reducing the dose or optimizing the formulation to be less toxic.
-
Histopathological Analysis: At the end of the study, perform a histopathological examination of major organs (liver, kidney, spleen, etc.) to identify any potential off-target toxicity.
-
-
Data Summary
Table 1: In Vitro and In Vivo Efficacy of this compound
| Parameter | Value | Cell Line/Model | Reference |
| IC50 (Cell Proliferation) | 0.47 µM | NIH-3T3 fibroblasts | [1] |
| Effective In Vivo Dose | 30 and 60 mg/kg | Bleomycin-induced pulmonary fibrosis in mice | [1] |
| Administration Route | Intragastric | Bleomycin-induced pulmonary fibrosis in mice | [1] |
| Key In Vivo Outcome | Reduction in p-Stat3Tyr705 | Lung tissue from bleomycin-treated mice | [1] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Bleomycin-Induced Pulmonary Fibrosis Mouse Model
This protocol is a generalized procedure based on common practices for this model.
-
Animal Model: Use 8-10 week old C57BL/6 mice.
-
Induction of Fibrosis: Anesthetize mice and intratracheally instill a single dose of bleomycin (typically 1.5-3.0 U/kg) in sterile saline. A control group should receive saline only.
-
This compound Formulation:
-
Prepare a stock solution of this compound in DMSO.
-
For oral gavage, dilute the stock solution in a suitable vehicle to the desired final concentration (e.g., 30 mg/kg or 60 mg/kg). A common vehicle is 0.5% carboxymethylcellulose (CMC) with 0.1% Tween-80 in sterile water. Ensure the final DMSO concentration is low (e.g., <5%).
-
Prepare the formulation fresh daily.
-
-
Treatment:
-
Begin treatment with this compound or vehicle control at a specified time point after bleomycin administration (e.g., day 7 or day 14).
-
Administer the formulation daily via oral gavage at a volume of 100-200 µL per mouse.
-
Continue treatment for a defined period (e.g., 14 or 21 days).
-
-
Efficacy Assessment:
-
At the end of the treatment period, euthanize the mice.
-
Perfuse the lungs with saline.
-
Excise the lungs for analysis.
-
Histology: Fix one lung lobe in 10% neutral buffered formalin for paraffin embedding. Stain sections with Masson's trichrome to visualize collagen deposition and assess fibrosis using the Ashcroft scoring system.
-
Hydroxyproline Assay: Hydrolyze a portion of the lung tissue and use a colorimetric assay to quantify the hydroxyproline content, which is a direct measure of collagen.[2][3][7][8][9]
-
Western Blot: Snap-freeze a portion of the lung tissue in liquid nitrogen for protein extraction. Analyze the protein lysates by Western blot for p-STAT3 (Tyr705) and total STAT3 to confirm target engagement.
-
-
Protocol 2: Western Blot for p-STAT3 in Mouse Lung Tissue
-
Tissue Homogenization: Homogenize the frozen lung tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize the p-STAT3 signal to the total STAT3 signal.
Visualizations
Caption: Mechanism of Action of this compound in the STAT3 Signaling Pathway.
Caption: General Experimental Workflow for In Vivo Efficacy Testing.
Caption: Troubleshooting Logic for Poor In Vivo Efficacy of this compound.
References
- 1. STAT-3 contributes to pulmonary fibrosis through epithelial injury and fibroblast-myofibroblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. A novel method for accurate collagen and biochemical assessment of pulmonary tissue utilizing one animal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TOXICITY, PHARMACOKINETICS AND METABOLISM OF A NOVEL INHIBITOR OF IL-6-INDUCED STAT3 ACTIVATION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydroxyproline assay [bio-protocol.org]
- 8. Hydroxyproline Quantitation in Bleomycin-Induced Lung Fibrosis Model - Evotec [evotec.com]
- 9. Frontiers | Quantification of Lung Fibrosis in IPF-Like Mouse Model and Pharmacological Response to Treatment by Micro-Computed Tomography [frontiersin.org]
Stat3-IN-15 Vehicle Control for In Vivo Studies: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using a vehicle control for Stat3-IN-15 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle control for in vivo studies with this compound?
While the exact vehicle composition may vary depending on the specific experimental requirements and the formulation of the active this compound compound, a commonly used and effective vehicle for poorly water-soluble STAT3 inhibitors is a multi-component system. A typical formulation consists of a mixture of a primary solvent, a co-solvent, a surfactant, and an aqueous carrier.
A widely cited vehicle formulation for similar compounds, which can be adapted for this compound, is:
-
10% DMSO (Dimethyl sulfoxide)
-
40% PEG300 (Polyethylene glycol 300)
-
5% Tween-80 (Polysorbate 80)
-
45% Saline (0.9% NaCl solution)
It is crucial to prepare the vehicle control using the exact same formulation and preparation method as the drug-containing solution, omitting only the active compound.
Q2: Why is a multi-component vehicle necessary for this compound?
This compound, like many small molecule inhibitors, has poor aqueous solubility. A multi-component vehicle is designed to overcome this challenge:
-
DMSO is a powerful organic solvent that can dissolve a wide range of non-polar compounds.[1]
-
PEG300 acts as a co-solvent to help keep the compound in solution when diluted into the aqueous phase.[1]
-
Tween-80 is a non-ionic surfactant that improves the stability of the formulation and prevents precipitation of the compound upon administration.[2]
-
Saline provides an isotonic aqueous base, making the formulation more compatible with physiological conditions upon injection.[1]
Q3: How should the this compound vehicle be prepared and stored?
For consistency and to avoid introducing variables, the vehicle should be prepared fresh on the day of dosing. The recommended procedure is to add each component sequentially, ensuring complete mixing at each step.
Storage of Stock Solutions:
-
DMSO should be stored at room temperature, protected from moisture.
-
PEG300 and Tween-80 are stable at room temperature.
-
Saline should be sterile.
Q4: What are the potential side effects of the vehicle itself in vivo?
While generally considered safe at the recommended concentrations, the components of the vehicle can have biological effects, particularly at higher doses or with chronic administration.
-
DMSO: Can cause local irritation at the injection site. At higher concentrations, it may lead to systemic toxicity.[3][4]
-
PEG300 & Tween-80: Are generally well-tolerated but can cause toxicity at high doses.[1]
-
Intraperitoneal (IP) administration of DMSO-containing vehicles has been reported to cause transient motor impairment in mice.[4]
It is imperative to include a vehicle-only control group in your experiments to differentiate any effects of the vehicle from the effects of the this compound compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation or cloudiness in the vehicle formulation. | - Incomplete dissolution of components.- Temperature fluctuations.- Contamination. | - Prepare the vehicle fresh on the day of use.- Ensure vigorous mixing (vortexing, sonication) after adding each component.- Gentle warming may aid dissolution, but be cautious of temperature-sensitive components.- Use sterile, high-purity reagents. |
| Phase separation of the vehicle. | - Incorrect ratios of components.- Instability over time. | - Double-check the volumetric ratios of all components.- Prepare the formulation immediately before administration. |
| Adverse reactions in animals (e.g., skin irritation, lethargy, weight loss) in the vehicle control group. | - Vehicle toxicity.- High concentration of DMSO.- Irritation from the injection. | - Reduce the final concentration of DMSO in the formulation if possible, ensuring the active compound remains soluble.- Consider alternative, less toxic vehicles if adverse effects persist.- Ensure proper injection technique to minimize tissue damage.- Monitor animals closely for any signs of distress. |
| Inconsistent results between experiments. | - Variability in vehicle preparation.- Degradation of vehicle components. | - Standardize the vehicle preparation protocol and ensure it is followed precisely for every experiment.- Use fresh, high-quality reagents from reliable suppliers.- Store stock solutions under recommended conditions. |
Quantitative Data Summary
Table 1: Common Vehicle Components for Poorly Soluble Compounds
| Component | Function | Typical Concentration Range | Key Considerations |
| DMSO | Primary Solvent | 5% - 10% | Can have biological effects and cause irritation. Keep concentration as low as possible.[1][4] |
| PEG300/PEG400 | Co-solvent | 20% - 40% | Generally well-tolerated.[1] |
| Tween-80/Tween-20 | Surfactant/Emulsifier | 1% - 5% | Improves stability and prevents precipitation.[2] |
| Saline (0.9% NaCl) | Aqueous Carrier | 40% - 70% | Provides isotonicity.[1] |
| Corn Oil | Lipid-based Vehicle | N/A (for alternative formulations) | Suitable for highly lipophilic compounds for oral or IP routes.[1] |
| Carboxymethyl cellulose (CMC) | Suspending Agent | 0.5% - 2% | Used for creating suspensions rather than solutions.[3] |
Table 2: Example Vehicle Formulation for a STAT3 Inhibitor (STAT3-IN-1)
This can serve as a starting point for formulating this compound.
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
| Data sourced from MedchemExpress for STAT3-IN-1.[5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mL this compound Vehicle Control Solution
Materials:
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile 0.9% Sodium Chloride (Saline)
-
Sterile conical tubes and micropipettes
Procedure:
-
In a sterile 15 mL conical tube, add 1 mL of DMSO.
-
To the DMSO, add 4 mL of PEG300. Vortex thoroughly until the solution is homogenous.
-
Add 0.5 mL of Tween-80 to the mixture. Vortex again until fully integrated.
-
Slowly add 4.5 mL of sterile saline to the mixture while vortexing to prevent precipitation.
-
Continue to vortex for an additional 1-2 minutes to ensure a clear, homogenous solution.
-
Visually inspect the solution for any signs of precipitation or phase separation before use.
-
Use the freshly prepared vehicle for injection in the control group of animals.
Visualizations
Caption: Workflow for an in vivo study including a vehicle control group.
Caption: Inhibition of the STAT3 signaling pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
STAT3-IN-1 Activity Monitoring: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for monitoring the real-time activity of STAT3-IN-1, a selective STAT3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is STAT3-IN-1 and what is its mechanism of action?
STAT3-IN-1 is a selective, orally active small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] Its primary mechanism involves the inhibition of STAT3 phosphorylation at tyrosine 705 (pY705) and acetylation at lysine 685.[2] This prevents STAT3 from forming homodimers, translocating to the nucleus, and activating the transcription of downstream target genes involved in cell proliferation, survival, and angiogenesis.[2][3][4][5]
Q2: What are the key activation steps of STAT3 that can be monitored?
The canonical STAT3 signaling pathway involves several key events that can be targeted for real-time monitoring:
-
Phosphorylation: Upon cytokine or growth factor stimulation, Janus kinases (JAKs) phosphorylate STAT3 at tyrosine 705.[4]
-
Dimerization: Phosphorylated STAT3 monomers form stable homodimers.[6]
-
Nuclear Translocation: The STAT3 dimer moves from the cytoplasm into the nucleus.[7][8]
-
DNA Binding & Transcriptional Activation: In the nucleus, the dimer binds to specific DNA sequences in the promoters of target genes to initiate transcription.[3][9]
Q3: What are the primary methods for monitoring STAT3 inhibition by STAT3-IN-1 in real-time?
Real-time monitoring in live cells primarily relies on techniques that can dynamically measure the key activation steps. The most common methods include:
-
Bioluminescence Resonance Energy Transfer (BRET): Measures STAT3 dimerization.[6][10][11]
-
Förster/Fluorescence Resonance Energy Transfer (FRET): Also measures STAT3 dimerization or conformational changes.[7][12][13]
-
Reporter Gene Assays: Measures the downstream transcriptional output of the STAT3 pathway.[14][15]
-
Live-Cell Imaging: Tracks the nuclear translocation of fluorescently-tagged STAT3.[7]
Quantitative Data Summary
The following table summarizes key quantitative parameters for STAT3-IN-1.
| Parameter | Cell Line | Value | Reference |
| IC₅₀ | HT29 | 1.82 µM | [1][2] |
| IC₅₀ | MDA-MB-231 | 2.14 µM | [1][2] |
| Solubility (DMSO) | - | 32 mg/mL | [1] |
| Storage (Stock Solution) | - | -80°C for 2 years; -20°C for 1 year | [2] |
Signaling Pathway and Inhibitor Action
The diagram below illustrates the canonical JAK/STAT3 signaling pathway and the point of intervention for STAT3-IN-1.
Caption: The JAK/STAT3 signaling cascade and the inhibitory action of STAT3-IN-1.
Monitoring Technique: STAT3 Dimerization via BRET
Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique to monitor protein-protein interactions in real-time within living cells.[11][16] A BRET assay for STAT3 dimerization typically uses STAT3 fused to a luciferase donor (e.g., NanoLuc) and another STAT3 molecule fused to a fluorescent acceptor (e.g., TurboFP635).[6][10] Upon STAT3 dimerization, the donor and acceptor are brought into close proximity (<10 nm), allowing for energy transfer and emission of light by the acceptor. STAT3-IN-1 will disrupt this interaction, leading to a decrease in the BRET signal.
Troubleshooting Guide: BRET Assay
Q: My BRET signal is very low or absent even after stimulating the pathway. What went wrong?
A: This issue can stem from several sources. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for a low BRET signal in a STAT3 dimerization assay.
Q: I see a strong, stimulated BRET signal, but adding STAT3-IN-1 does not reduce it. Why?
A: This suggests a problem with the inhibitor's activity or the specific cellular context.
-
Inhibitor Concentration: The IC₅₀ of STAT3-IN-1 is ~2 µM.[1][2] Are you using a concentration high enough to see an effect (typically 5-10x the IC₅₀ for a robust response)?
-
Inhibitor Stability: STAT3-IN-1 should be prepared fresh from a DMSO stock.[1] Ensure the DMSO is anhydrous, as moisture can reduce solubility and activity.[1]
-
Incubation Time: The inhibitory effect may not be instantaneous. A pre-incubation period with STAT3-IN-1 before stimulation is recommended. Published experiments often use incubation times of 48 hours to see effects on apoptosis and gene expression.[2]
-
Cell-Specific Factors: The cell line may have mutations in STAT3 or upstream components that confer resistance to this class of inhibitor.
-
Off-Target Effects: If the BRET signal is due to non-specific aggregation of the fusion proteins, an inhibitor targeting the specific STAT3 pathway will not be effective. Run proper negative controls.
Experimental Protocol: Real-Time BRET Assay for STAT3 Dimerization
This protocol is adapted from methodologies developed for STAT3 Phospho-BRET sensors.[6][10]
Caption: Experimental workflow for a typical STAT3 dimerization BRET assay.
Monitoring Technique: STAT3 Reporter Gene Assay
This method measures the functional consequence of STAT3 activation: gene transcription. Cells are transfected with a reporter plasmid containing a firefly luciferase gene downstream of a promoter with multiple STAT3 binding sites.[15] Activation of STAT3 leads to luciferase expression, which can be quantified by adding a substrate and measuring the resulting luminescence.
Troubleshooting Guide: Luciferase Reporter Assay
Q: My luciferase signal is low, and the fold-change between unstimulated and stimulated cells is minimal.
A: This indicates either poor assay sensitivity or a weak STAT3 response.
-
Transfection Efficiency: Luciferase assays are highly dependent on successful plasmid delivery. Normalize your firefly luciferase signal to a co-transfected control plasmid expressing Renilla luciferase under a constitutive promoter.[15] A low Renilla signal indicates a transfection problem.
-
Cell Line Choice: Ensure your chosen cell line has a functional and robust JAK/STAT3 pathway. Some cell lines may have low expression of the necessary receptors or signaling components.
-
Promoter Context: The specific STAT3-responsive element in the reporter can influence the magnitude of the response. Use a well-validated reporter construct.
-
Lysis and Assay Reagents: Ensure complete cell lysis to release all expressed luciferase. Use fresh assay reagents as recommended by the manufacturer.
Q: I see high background luciferase activity in my unstimulated/inhibited wells.
A: High background can mask the specific signal and reduce the dynamic range of your assay.
-
Leaky Promoter: The minimal promoter in the reporter construct may have some basal activity. Test a negative control reporter vector that lacks the STAT3 response elements to quantify this.[15]
-
Constitutive STAT3 Activity: Many cancer cell lines have constitutively active STAT3.[17][18] In these cells, the "unstimulated" state already has a high level of STAT3 activity. STAT3-IN-1 should be effective at reducing this basal signal.
-
Serum Starvation: Ensure cells are properly serum-starved before stimulation, as components in fetal bovine serum can activate the STAT3 pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. STAT3 Target Genes Relevant to Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STAT3 - Wikipedia [en.wikipedia.org]
- 5. Inhibition of STAT3 signaling induces apoptosis and suppresses growth of lung cancer: good and bad - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dynamic monitoring of STAT3 activation in live cells using a novel STAT3 Phospho-BRET sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Real time analysis of STAT3 nucleocytoplasmic shuttling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and utilization of activated STAT3 detection assays for screening a library of secreted proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Dynamic monitoring of STAT3 activation in live cells using a novel STAT3 Phospho-BRET sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioluminescence resonance energy transfer (BRET) for the real-time detection of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorescence resonance energy transfer (FRET)-based biosensors: visualizing cellular dynamics and bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ABGENEX : Antibodies, Inhibitors and Ligands, ELISA Kits, Custom Services [abgenex.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Bioluminescence resonance energy transfer (BRET) for the real-time detection of protein-protein interactions | Springer Nature Experiments [experiments.springernature.com]
- 17. The complementary roles of STAT3 and STAT1 in cancer biology: insights into tumor pathogenesis and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? - PMC [pmc.ncbi.nlm.nih.gov]
Stat3-IN-15 treatment duration for optimal inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for using Stat3-IN-15, a potent and orally active STAT3 inhibitor. Below you will find frequently asked questions, detailed experimental protocols, troubleshooting advice, and visualizations of the relevant biological pathways and workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound? A1: this compound is a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). It functions by inhibiting the phosphorylation of STAT3, a critical step for its activation, subsequent dimerization, and nuclear translocation to regulate gene transcription.[1] By blocking STAT3 phosphorylation, this compound effectively downregulates the expression of STAT3 target genes involved in cell proliferation, survival, and migration.
Q2: What are the main research applications for this compound? A2: this compound has been primarily investigated for its therapeutic potential in idiopathic pulmonary fibrosis (IPF). It has been shown to inhibit fibroblast activation and proliferation, as well as the epithelial-mesenchymal transition (EMT) induced by TGF-β1.[1] Given the role of STAT3 in various cancers, it is also a valuable tool for cancer research, particularly in studying tumors with constitutively active STAT3 signaling.
Q3: How should I prepare a stock solution of this compound? A3: It is recommended to prepare a stock solution of this compound in a solvent like DMSO. For long-term storage, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q4: What is the recommended treatment duration for in vitro experiments? A4: The optimal treatment duration can vary depending on the cell type and the specific experimental endpoint. Published studies have reported effective inhibition of cellular processes with treatment times ranging from 24 to 72 hours.[1] It is advisable to perform a time-course experiment to determine the optimal duration for your specific model.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound to facilitate experimental planning.
| Parameter | Cell Line | Value | Reference |
| IC50 | NIH-3T3 | 0.47 µM | [1] |
| Effective Concentration | NIH-3T3 | 50 nM (24h) | [1] |
| Effective Concentration | A549 | 200 nM (24h) | [1] |
| Effective Concentration Range | Fibroblasts | 0-100 nM (72h) | [1] |
Experimental Protocols
In Vitro Protocol: Inhibition of STAT3 Phosphorylation in Cell Culture
This protocol provides a general guideline for treating cells with this compound and assessing the inhibition of STAT3 phosphorylation by Western blot.
1. Cell Seeding:
-
Plate your cells of interest at a density that will ensure they are in a logarithmic growth phase and approximately 70-80% confluent at the time of treatment.
2. This compound Preparation and Treatment:
-
Prepare a fresh dilution of your this compound stock solution in the appropriate cell culture medium to achieve the desired final concentration. It is recommended to test a range of concentrations (e.g., 10 nM to 1 µM) to determine the optimal concentration for your cell line.
-
Remove the existing medium from the cells and replace it with the medium containing this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment group.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
3. Cell Lysis:
-
After treatment, wash the cells once with ice-cold PBS.
-
Lyse the cells directly on the plate with a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
4. Protein Quantification:
-
Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay, such as the BCA assay.
5. Western Blot Analysis:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.[2][3] A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an ECL detection reagent.
-
Quantify the band intensities to determine the ratio of phosphorylated STAT3 to total STAT3.
In Vivo Protocol: Administration of this compound in a Mouse Model
This protocol is a general guideline for the oral administration of this compound in mice.
1. Animal Model:
-
Utilize an appropriate mouse model for your research question (e.g., a bleomycin-induced pulmonary fibrosis model or a tumor xenograft model).
2. This compound Formulation for Oral Gavage:
-
Prepare a vehicle solution suitable for oral administration. A common vehicle for similar compounds consists of DMSO, PEG300, Tween 80, and saline or PBS.
-
For example, to prepare a 1 mL working solution, you could start by dissolving the required amount of this compound in a small volume of DMSO, then sequentially add PEG300, Tween 80, and finally saline/PBS, ensuring the solution is clear after each addition.
-
The final concentration of the formulation should be calculated based on the desired dosage (e.g., 30 or 60 mg/kg) and the average weight of the mice.[1]
3. Administration:
-
Administer the this compound formulation or vehicle control to the mice via intragastric gavage.
-
The dosing schedule will depend on the experimental design. A once-daily or every-other-day administration is a common starting point.
4. Monitoring and Endpoint Analysis:
-
Monitor the health and body weight of the mice throughout the study.
-
At the experimental endpoint, euthanize the animals and collect tissues of interest.
-
Tissues can be processed for various downstream analyses, such as Western blotting to assess p-STAT3 levels, immunohistochemistry, or histological analysis to evaluate the therapeutic effect.
Troubleshooting Guide
Q1: I am not observing any inhibition of STAT3 phosphorylation after treating my cells with this compound. What could be the issue? A1:
-
Inhibitor Concentration: The concentration of this compound may be too low for your specific cell line. It is recommended to perform a dose-response curve to determine the optimal inhibitory concentration.
-
Treatment Duration: The treatment time might be insufficient. Consider a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal duration for observing STAT3 inhibition.
-
Inhibitor Activity: Ensure that your stock solution of this compound has been stored correctly and has not undergone multiple freeze-thaw cycles, which can reduce its activity.[1]
-
Basal STAT3 Activity: Your cell line may have low basal levels of phosphorylated STAT3. Consider stimulating the cells with a known activator of STAT3 (e.g., IL-6) to induce phosphorylation before adding the inhibitor.
-
Western Blotting Issues: Ensure that your Western blot protocol is optimized, including the use of fresh lysis buffer with phosphatase inhibitors and validated antibodies for p-STAT3 and total STAT3.
Q2: I am observing significant cell death at concentrations where I expect to see specific inhibition. What should I do? A2:
-
Toxicity: High concentrations of the inhibitor or the solvent (e.g., DMSO) can be toxic to cells. Try lowering the concentration of this compound and ensure the final concentration of the vehicle is not exceeding a non-toxic level (typically <0.5% for DMSO).
-
Off-Target Effects: At higher concentrations, small molecule inhibitors may have off-target effects that contribute to cytotoxicity. Focus on using the lowest effective concentration that provides significant inhibition of STAT3 phosphorylation.
Q3: The inhibitor is precipitating in my cell culture medium. How can I resolve this? A3:
-
Solubility: this compound may have limited solubility in aqueous solutions. Ensure that the final concentration of the solvent from your stock solution is low. If precipitation persists, you may need to explore different formulation strategies, although this may require extensive optimization. It is crucial to ensure the inhibitor is fully dissolved in the medium before adding it to the cells.
Visualizations
Signaling Pathway Diagrams
Caption: Canonical STAT3 signaling pathway and the point of inhibition by this compound.
Experimental Workflow Diagram
Caption: Workflow for assessing this compound efficacy by Western blot.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. STAT3 as a Potential Target for Tumor Suppressive Effects of 15-Deoxy-Δ12,14-prostaglandin J2 in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Stat3-IN-15 Specificity for STAT3: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the precise validation of a small molecule inhibitor's specificity is paramount. This guide provides an objective comparison of Stat3-IN-15, a known STAT3 inhibitor, with other alternative inhibitors. By presenting supporting experimental data and detailed methodologies, this document aims to facilitate informed decisions in the selection of research tools for targeting the STAT3 signaling pathway.
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular processes such as proliferation, survival, and differentiation. Its constitutive activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This compound has emerged as a potent inhibitor of STAT3 phosphorylation. This guide delves into the experimental validation of its specificity and compares its performance with other commercially available STAT3 inhibitors.
Comparative Analysis of STAT3 Inhibitors
The following table summarizes the inhibitory potency of this compound and a selection of alternative STAT3 inhibitors. It is important to note that IC50 values can vary depending on the cell line and assay conditions used.
| Inhibitor | Target(s) | IC50 (STAT3) | Assay Type | Cell Line | Reference |
| This compound | STAT3 | 0.47 µM | Cell proliferation | NIH-3T3 | [1] |
| YY002 | STAT3 (dual pY705/pS727) | 1-10 nM | Luciferase reporter, ATP production, OXPHOS | Pancreatic cancer cell lines | [2] |
| cpd 23 | STAT3 (selective) | 25.7 ± 2.2 µM | Not specified | Not specified | [3] |
| cpd 46 | STAT3, STAT1 (dual) | 23.7 ± 1.8 µM | Not specified | Not specified | [3] |
| S3I-1757 | STAT3 (SH2 domain) | 13.5 ± 0.5 µM | Fluorescence polarization | In vitro | [4] |
| Stattic | STAT3 | 5.1 µM | Cell-free | In vitro | |
| S3I-201 | STAT3 (DNA-binding) | 86 ± 33 µM | DNA-binding activity | In vitro | |
| Niclosamide | STAT3 | 0.7 µM | Cell-free | In vitro | |
| Cryptotanshinone | STAT3 | 4.6 µM | Cell-free | In vitro | |
| WP1066 | JAK2, STAT3 | 2.43 µM (STAT3) | Not specified | HEL cells | |
| BP-1-102 | STAT3 | 4-6.8 µM | Not specified | Not specified | |
| C188-9 | STAT3 | - | Not specified | Not specified |
Key Experimental Protocols for Specificity Validation
To rigorously assess the specificity of a STAT3 inhibitor, a combination of biochemical and cellular assays is essential. Below are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of STAT3 or other kinases.
Protocol:
-
Reagents: Recombinant active STAT3 protein, kinase buffer, ATP, substrate peptide (e.g., a biotinylated peptide containing the STAT3 phosphorylation site), and the test inhibitor.
-
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and varying concentrations of the inhibitor in a kinase buffer.
-
Initiate the reaction by adding a final concentration of ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the phosphorylated substrate using a suitable method, such as an antibody-based detection system (e.g., HTRF, ELISA) or by measuring the depletion of ATP (e.g., Kinase-Glo).
-
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve. To assess specificity, this assay should be performed in parallel against a panel of other kinases, particularly other STAT family members and upstream kinases like JAKs.
Western Blotting for Phospho-STAT3 Inhibition
This cellular assay determines the inhibitor's effect on STAT3 phosphorylation within a cellular context.
Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cell line with constitutive STAT3 activation (e.g., various cancer cell lines) or stimulate cells with a known STAT3 activator (e.g., IL-6).
-
Treat the cells with varying concentrations of the inhibitor for a specific duration.
-
-
Protein Extraction:
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3, typically Tyr705).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for p-STAT3 and normalize to a loading control (e.g., total STAT3 or a housekeeping protein like GAPDH or β-actin).
-
Determine the concentration-dependent inhibition of STAT3 phosphorylation.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement of an inhibitor with its protein target in a cellular environment.
Protocol:
-
Cell Treatment: Treat intact cells with the inhibitor or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing stabilized, unbound protein) from the precipitated, denatured protein by centrifugation.
-
Protein Quantification: Analyze the amount of soluble target protein (STAT3) in the supernatant at each temperature by Western blotting or other protein quantification methods.
-
Data Analysis: A specific inhibitor will bind to and stabilize STAT3, leading to a shift in its melting curve to higher temperatures compared to the vehicle-treated control.
STAT3-Dependent Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3 in cells.
Protocol:
-
Cell Transfection: Co-transfect cells with a plasmid containing a luciferase reporter gene driven by a STAT3-responsive promoter and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Cell Treatment: Treat the transfected cells with a STAT3 activator (e.g., IL-6) in the presence of varying concentrations of the inhibitor.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.[2]
-
Data Analysis: Normalize the STAT3-dependent firefly luciferase activity to the control Renilla luciferase activity. Calculate the percentage of inhibition of STAT3 transcriptional activity and determine the IC50 value.
Visualizing Key Pathways and Workflows
To further clarify the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz.
Caption: The canonical STAT3 signaling pathway.
Caption: Workflow for Western Blot analysis of p-STAT3.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Conclusion
The validation of an inhibitor's specificity is a multi-faceted process that requires a combination of in vitro and cellular assays. While this compound demonstrates potent inhibition of STAT3, a comprehensive understanding of its specificity in comparison to other inhibitors necessitates a standardized panel of assays. This guide provides the foundational knowledge and experimental frameworks for researchers to critically evaluate and select the most appropriate STAT3 inhibitor for their specific research needs. The presented data and protocols should serve as a valuable resource for the rigorous scientific validation of STAT3-targeting compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparison of a selective STAT3 inhibitor with a dual STAT3/STAT1 inhibitor using a dextran sulfate sodium murine colitis model: new insight into the debate on selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel inhibitor of STAT3 homodimerization selectively suppresses STAT3 activity and malignant transformation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to STAT3 Inhibitors: Stat3-IN-15, Stattic, and S3I-201
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in a multitude of cellular processes, including proliferation, survival, differentiation, and apoptosis.[1][2] Its aberrant or constitutive activation is a hallmark of numerous human cancers and inflammatory diseases, making it a prime target for therapeutic intervention.[3][4] This guide provides an objective comparison of three small-molecule STAT3 inhibitors—Stat3-IN-15, Stattic, and S3I-201—for researchers, scientists, and drug development professionals.
Mechanism of Action
The primary mechanism for STAT3 activation involves phosphorylation at the Tyrosine 705 (Tyr705) residue by upstream kinases like Janus kinases (JAKs).[1][5] This event triggers the dimerization of STAT3 monomers via reciprocal SH2 domain-phosphotyrosine interactions. The dimer then translocates to the nucleus to regulate the expression of target genes.[2][3][5] The inhibitors discussed here interrupt this cascade at different points.
-
This compound: This is a potent and orally active inhibitor that primarily prevents STAT3 phosphorylation.[6] It occupies the phosphotyrosine (pY) subpocket of STAT3, forming hydrogen bonds with key residues such as Lys591 and Ser636.[6]
-
Stattic: As the first-identified non-peptidic small-molecule inhibitor of STAT3, Stattic selectively targets the STAT3 SH2 domain.[7][8] By binding to this domain, it directly prevents STAT3 dimerization, activation, and subsequent nuclear translocation.[7][9][10][11][12] It shows high selectivity for STAT3 over other STAT family members like STAT1.[7]
-
S3I-201 (NSC 74859): Identified through structure-based virtual screening, S3I-201 also targets the STAT3 SH2 domain.[13][14][15] Its primary inhibitory effect is the disruption of STAT3-STAT3 complex formation, which in turn blocks STAT3's DNA-binding and transcriptional activities.[13][15][16][17][18] However, some studies suggest that S3I-201 may act as a non-selective alkylating agent, covalently modifying cysteine residues on STAT3 and other cellular proteins.[14]
Quantitative Data Presentation
The efficacy and potency of these inhibitors can be compared through their half-maximal inhibitory concentrations (IC50) in various assays.
| Inhibitor | Target/Assay | IC50 Value | Selectivity Notes | Reference(s) |
| This compound | NIH-3T3 Cell Proliferation | 0.47 µM | N/A | [6] |
| Stattic | STAT3 SH2 Domain Binding (cell-free) | 5.1 µM | Highly selective over STAT1. | [7][10][11][12] |
| HNSCC Cell Lines (cellular) | 2.2 - 3.5 µM | Inhibits p-STAT3 (Tyr705) with little effect on p-STAT1 (Tyr701). | [9] | |
| T-ALL Cell Lines (cellular) | 3.2 - 4.9 µM | [19] | ||
| S3I-201 | STAT3-STAT3 DNA Binding (cell-free) | 86 µM | Preferentially inhibits STAT3-STAT3 (86 µM) over STAT1-STAT3 (160 µM) and STAT1-STAT1 (>300 µM). | [13][16][17][20] |
| Various Cancer Cell Lines (cellular) | 37.9 - 200 µM | [16][20] |
In Vivo Efficacy
Each inhibitor has demonstrated therapeutic potential in preclinical animal models for different pathologies.
-
This compound: In a mouse model of idiopathic pulmonary fibrosis, oral administration of this compound (30 and 60 mg/kg) was shown to alleviate bleomycin-induced pulmonary fibrosis, reducing collagen deposition and improving the lung structure.[6]
-
Stattic: Stattic has shown in vivo antitumor activity. In a head and neck squamous cell carcinoma (HNSCC) xenograft model, Stattic pre-treatment sensitized tumors to radiation, leading to significantly reduced tumor growth.[9] It also markedly inhibited tumor growth in a T-cell acute lymphoblastic leukemia (T-ALL) xenograft model.[19]
-
S3I-201: This inhibitor has demonstrated antitumor effects in vivo, inducing the regression of human breast tumors in xenograft models.[13][15][16] It has also been shown to suppress liver fibrogenesis and angiogenesis in a mouse model of liver fibrosis.[18][21]
Experimental Protocols & Workflows
The evaluation of STAT3 inhibitors relies on a set of standardized biochemical and cell-based assays.
References
- 1. JCI - What does Stat3 do? [jci.org]
- 2. STAT3 - Wikipedia [en.wikipedia.org]
- 3. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are STAT3 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. apexbt.com [apexbt.com]
- 10. Stattic | STAT3 Inhibitor V | STAT3 inhibitor | TargetMol [targetmol.com]
- 11. Stattic | Cell Signaling Technology [cellsignal.com]
- 12. axonmedchem.com [axonmedchem.com]
- 13. pnas.org [pnas.org]
- 14. Signal transducer and activator of transcription 3 (STAT3) inhibitor, S3I-201, acts as a potent and non-selective alkylating agent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective chemical probe inhibitor of Stat3, identified through structure-based virtual screening, induces antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. axonmedchem.com [axonmedchem.com]
- 17. selleckchem.com [selleckchem.com]
- 18. The STAT3 inhibitor S3I-201 suppresses fibrogenesis and angiogenesis in liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Stattic suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Effects of Stat3-IN-15
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the STAT3 inhibitor, Stat3-IN-15, with other known STAT3 inhibitors. The information is compiled from various preclinical studies to aid researchers in evaluating its potential for further investigation.
Introduction to STAT3 and Its Inhibition
Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor involved in numerous cellular processes, including cell growth, proliferation, and apoptosis. The constitutive activation of the STAT3 signaling pathway is a hallmark of many cancers and inflammatory diseases, making it a prime target for therapeutic intervention. A variety of small-molecule inhibitors have been developed to target STAT3, each with distinct mechanisms of action and efficacy. This guide focuses on comparing this compound with other notable STAT3 inhibitors.
Mechanism of Action of STAT3 Inhibitors
STAT3 activation is a tightly regulated process. Upon stimulation by cytokines or growth factors, Janus kinases (JAKs) phosphorylate STAT3 at a specific tyrosine residue (Tyr705). This phosphorylation event triggers the dimerization of STAT3 monomers, which then translocate to the nucleus to regulate the transcription of target genes. Most STAT3 inhibitors are designed to interfere with this signaling cascade at different points.
Caption: STAT3 signaling pathway and the inhibitory action of this compound.
In Vitro Efficacy of STAT3 Inhibitors
The following table summarizes the in vitro efficacy of this compound and other selected STAT3 inhibitors from various studies. It is important to note that these values were obtained from different experimental setups, and direct comparison should be made with caution.
| Inhibitor | Assay | Cell Line/System | IC50/EC50/Kd | Reference |
| This compound | Cell Proliferation | NIH-3T3 | 0.47 µM | [Not Available] |
| Cryptotanshinone | Cell-free STAT3 inhibition | - | 4.6 µM | |
| JAK2 phosphorylation | - | ~5 µM | [1] | |
| Cell Viability | EC109 | 2.57 µM (72h) | [2] | |
| Cell Viability | CAES17 | 10.07 µM (72h) | [2] | |
| Cell Viability | Hey | 18.4 µM (24h) | [3] | |
| Cell Viability | A2780 | 11.2 µM (24h) | [3] | |
| Napabucasin (BBI608) | Cancer Stem-like Cell Inhibition | Various | 0.14 - 1.25 µM | [4] |
| Stattic | Cell Viability | MKN-45 | ~5 µM (72h) | [5] |
| Cell Viability | CCRF-CEM | 3.188 µM (24h) | [6] | |
| Cell Viability | Jurkat | 4.89 µM (24h) | [6] | |
| OPB-31121 | STAT3 Binding Affinity | - | 10 nM (Kd) | [7] |
| TTI-101 | STAT3 Inhibition | - | Not specified | [8][9] |
In Vivo Efficacy of STAT3 Inhibitors
The in vivo effects of this compound have been demonstrated in a model of pulmonary fibrosis. The table below includes available in vivo data for this compound and other inhibitors.
| Inhibitor | Animal Model | Dosing and Administration | Key Findings | Reference |
| This compound | Bleomycin-induced pulmonary fibrosis in mice | Not specified | Alleviated pulmonary fibrosis | [Not Available] |
| Cryptotanshinone | Esophageal squamous-cell carcinoma xenograft in nude mice | 20 mg/kg/day, i.p. | Inhibited tumor growth | [2] |
| Napabucasin (BBI608) | Pancreatic cancer (PaCa-2) xenograft in mice | 20 mg/kg, i.p. | Inhibited tumor growth, relapse, and metastasis | [10] |
| Stattic | Head and neck squamous cell carcinoma orthotopic xenograft in mice | Not specified | Reduced tumor growth | [11] |
| TTI-101 | Phase 1 Clinical Trial in patients with advanced solid tumors | Oral, dose escalation | Well-tolerated, promising antitumor activity | [12][13] |
| OPB-31121 | Phase 1 Clinical Trial in patients with advanced solid tumors | Oral, dose escalation | Well-tolerated, preliminary antitumor activity | [14][15] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are general protocols for commonly used assays in the evaluation of STAT3 inhibitors.
In Vitro Assays
1. STAT3 Phosphorylation Assay (Western Blot)
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with various concentrations of the STAT3 inhibitor for a specified duration. A positive control (e.g., IL-6 stimulation) and a vehicle control should be included.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
2. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the STAT3 inhibitor and incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[16] The absorbance is directly proportional to the number of viable cells.
In Vivo Model
Bleomycin-Induced Pulmonary Fibrosis in Mice
-
Animal Model: Use C57BL/6 mice, which are susceptible to bleomycin-induced fibrosis.[2]
-
Induction of Fibrosis: Anesthetize the mice and intratracheally instill a single dose of bleomycin (e.g., 1.5-3 mg/kg) in sterile saline.[17] Control animals receive saline only.
-
Inhibitor Treatment: Begin treatment with the STAT3 inhibitor at a specified dose and route of administration (e.g., oral gavage, intraperitoneal injection) at a predetermined time point post-bleomycin instillation (e.g., day 7 or day 14) and continue for a set duration (e.g., 14-21 days).
-
Assessment of Fibrosis: At the end of the treatment period, euthanize the mice and collect the lungs.
-
Histology: Fix the lungs in formalin, embed in paraffin, and section for staining with Masson's trichrome to visualize collagen deposition and assess the extent of fibrosis using a scoring system (e.g., Ashcroft score).[2]
-
Hydroxyproline Assay: Quantify the total collagen content in the lung tissue by measuring the hydroxyproline concentration.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Analyze the BAL fluid for total and differential cell counts and cytokine levels to assess inflammation.
-
Experimental Workflow for Evaluating STAT3 Inhibitors
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel STAT3 inhibitor.
Caption: A general experimental workflow for the preclinical development of STAT3 inhibitors.
Conclusion
This compound demonstrates potent inhibition of STAT3 signaling in vitro and shows promise in an in vivo model of pulmonary fibrosis. While direct comparative data with other STAT3 inhibitors is limited, the information gathered in this guide provides a valuable starting point for researchers. The provided experimental protocols and workflow offer a framework for further investigation and head-to-head comparisons, which will be essential to fully elucidate the therapeutic potential of this compound relative to other agents in this class. Further studies are warranted to establish a more comprehensive profile of this compound and its potential clinical applications.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
- 3. revvity.com [revvity.com]
- 4. broadpharm.com [broadpharm.com]
- 5. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stattic suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. item.fraunhofer.de [item.fraunhofer.de]
- 8. TTI-101: A competitive inhibitor of STAT3 that spares oxidative phosphorylation and reverses mechanical allodynia in mouse models of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Phase I Study of OPB-31121, an Oral STAT3 Inhibitor, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. Bleomycin-induced pulmonary fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
Stat3-IN-15: A Focused Look at Selectivity Against the STAT Protein Family
Executive Summary
Stat3-IN-15 has been identified as a potent inhibitor of STAT3, demonstrating activity in cellular assays by inhibiting STAT3 phosphorylation and downstream cellular processes such as proliferation. However, a detailed quantitative selectivity profile, including IC50 or Ki values against other STAT family members (STAT1, STAT2, STAT4, STAT5A, STAT5B, and STAT6), is not currently available in published literature. This guide will therefore focus on the known inhibitory effects of this compound on STAT3-mediated pathways and present the standard experimental methodologies used to determine inhibitor selectivity, providing a framework for how such a comparative analysis would be structured.
Data Presentation: Comparative Inhibitory Activity
A comprehensive selectivity profile of this compound would ideally be presented in a table summarizing its inhibitory potency (IC50 or Ki) against each of the seven STAT proteins. In the absence of specific data for this compound across the STAT family, the following table serves as a template to be populated as data becomes available. For illustrative purposes, the known IC50 value for NIH-3T3 cell proliferation is included.
| STAT Protein | IC50 / Ki (nM) | Assay Type | Reference |
| This compound | |||
| STAT1 | Data Not Available | - | - |
| STAT2 | Data Not Available | - | - |
| STAT3 | 470 (NIH-3T3 cell proliferation) | Cell-based | [Vendor Data] |
| STAT4 | Data Not Available | - | - |
| STAT5A | Data Not Available | - | - |
| STAT5B | Data Not Available | - | - |
| STAT6 | Data Not Available | - | - |
Signaling Pathway Overview
The JAK-STAT signaling cascade is a critical pathway for transmitting information from extracellular cytokine and growth factor signals to the nucleus, culminating in the regulation of gene expression. The pathway's specificity is in part determined by which of the seven STAT proteins are activated.
Caption: The canonical JAK-STAT signaling pathway.
Experimental Protocols
To ensure the reproducibility and validity of selectivity data, detailed experimental protocols are crucial. Below are generalized methodologies for key assays used to profile the selectivity of STAT inhibitors.
Biochemical Assay: Fluorescence Polarization (FP)
This assay directly measures the binding of an inhibitor to the SH2 domain of a STAT protein, which is a critical step for STAT dimerization and activation.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against each STAT protein.
Materials:
-
Recombinant human STAT1, STAT2, STAT3, STAT4, STAT5A, STAT5B, and STAT6 proteins (SH2 domain or full-length).
-
Fluorescently labeled phosphotyrosine peptide probe specific for each STAT protein's SH2 domain.
-
Assay buffer (e.g., 100 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
This compound serially diluted in DMSO.
-
384-well black, low-volume microplates.
-
Plate reader capable of measuring fluorescence polarization.
Procedure:
-
Add assay buffer to all wells of the microplate.
-
Add the fluorescently labeled peptide probe to each well at a final concentration optimized for each STAT protein.
-
Add the respective recombinant STAT protein to each well at a concentration that yields a significant polarization signal.
-
Add serially diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to reach binding equilibrium.
-
Measure fluorescence polarization on a compatible plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation.
Caption: Workflow for a Fluorescence Polarization assay.
Cell-Based Assay: Western Blotting for STAT Phosphorylation
This assay determines the ability of an inhibitor to block the phosphorylation of STAT proteins within a cellular context, which is a direct measure of its functional activity.
Objective: To assess the inhibitory effect of this compound on cytokine-induced phosphorylation of endogenous STAT proteins in a relevant cell line.
Materials:
-
Human cell line expressing multiple STAT proteins (e.g., HeLa, A549, or a hematopoietic cell line).
-
Appropriate cytokines to activate specific STAT pathways (e.g., IFN-γ for STAT1, IL-6 for STAT3, IL-4 for STAT6).
-
This compound.
-
Cell lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies specific for the phosphorylated and total forms of each STAT protein.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Western blotting equipment.
Procedure:
-
Seed cells in multi-well plates and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
Wash cells with cold PBS and lyse them.
-
Determine protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-STAT and total-STAT.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine the extent of phosphorylation inhibition.
Caption: Workflow for a Western Blotting experiment.
Conclusion
While this compound is a promising inhibitor of STAT3 signaling, a comprehensive understanding of its selectivity across the entire STAT protein family is essential for its further development and application. The experimental protocols outlined in this guide provide a standardized framework for generating the necessary comparative data. As more research becomes available, a clearer picture of the selectivity profile of this compound will emerge, enabling a more precise evaluation of its therapeutic potential. Researchers are encouraged to perform these or similar assays to contribute to the collective understanding of this and other STAT inhibitors.
Confirming STAT3 Target Engagement in Cells: A Comparative Guide to Stat3-IN-15
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) is a compelling therapeutic target in a variety of diseases, including cancer and inflammatory disorders. Developing small molecule inhibitors of STAT3 is a key focus of drug discovery, and confirming that these molecules directly engage STAT3 within the complex cellular environment is a critical step in their validation. This guide provides a comparative overview of methods to confirm the target engagement of Stat3-IN-15, a known STAT3 inhibitor, and contrasts its performance with other alternative STAT3 inhibitors.
Introduction to this compound and Target Engagement
This compound is a potent, orally active inhibitor of STAT3 that functions by inhibiting the phosphorylation of STAT3. This post-translational modification is crucial for STAT3 activation, dimerization, nuclear translocation, and subsequent regulation of gene transcription. Therefore, confirming the engagement of this compound with its target, STAT3, is paramount to understanding its mechanism of action and therapeutic potential. This guide will explore three common methods for confirming target engagement: Western Blotting for phosphorylated STAT3 (p-STAT3), Cellular Thermal Shift Assay (CETSA), and STAT3 Reporter Gene Assays.
Comparative Analysis of STAT3 Inhibitors
To provide a comprehensive understanding of this compound's performance, this section compares its activity with other well-characterized STAT3 inhibitors: S3I-201, YL064, and Niclosamide. The following tables summarize their key characteristics and performance in various assays.
| Inhibitor | Target Domain | Mechanism of Action | Reported IC50 |
| This compound | SH2 Domain (predicted) | Inhibits STAT3 phosphorylation | Not explicitly reported for phosphorylation; inhibits NIH-3T3 cell proliferation with an IC50 of 0.47 μM[1] |
| S3I-201 | SH2 Domain | Inhibits STAT3 DNA-binding activity | 86 ± 33 μM (for DNA binding)[2][3][4] |
| YL064 | SH2 Domain | Inhibits STAT3 phosphorylation at Tyr705[5] | Not explicitly reported |
| Niclosamide | Multiple (including SH2) | Inhibits STAT3 phosphorylation and transcriptional activity[6] | 0.7 μM (for STAT3 inhibition)[1]; 0.25 µM (in STAT3 reporter assay)[6] |
Methods for Confirming STAT3 Target Engagement
This section details the experimental protocols for three key methods used to confirm that a compound is engaging STAT3 in a cellular context.
Western Blot for Phosphorylated STAT3 (p-STAT3)
Western blotting is a fundamental technique to assess the phosphorylation status of STAT3 at key residues, most notably Tyrosine 705 (Tyr705), which is critical for its activation. A reduction in the p-STAT3 signal upon treatment with an inhibitor like this compound provides strong evidence of target engagement.
Experimental Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with various concentrations of this compound or other inhibitors for a specified time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for p-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Detect the chemiluminescent signal using an imaging system. To normalize for protein loading, strip the membrane and re-probe with an antibody for total STAT3 and a housekeeping protein like β-actin or GAPDH. Quantify the band intensities to determine the relative decrease in p-STAT3 levels.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.
Experimental Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a set time (e.g., 3 minutes). This creates a temperature gradient.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis by Western Blot: Collect the supernatant containing the soluble proteins and analyze the amount of soluble STAT3 at each temperature by Western blotting, as described in the previous section.
-
Data Interpretation: In the vehicle-treated samples, the amount of soluble STAT3 will decrease as the temperature increases. In the this compound-treated samples, if the compound binds and stabilizes STAT3, the protein will remain soluble at higher temperatures. This "thermal shift" is indicative of direct target engagement.
STAT3 Reporter Gene Assay
A STAT3 reporter gene assay measures the transcriptional activity of STAT3. In these assays, a reporter gene (e.g., luciferase) is placed under the control of a promoter containing STAT3 binding elements. A decrease in reporter gene expression upon inhibitor treatment indicates a reduction in STAT3 transcriptional activity.
Experimental Protocol:
-
Cell Line: Use a cell line that has been stably or transiently transfected with a STAT3-responsive reporter construct. This construct typically contains multiple copies of a STAT3-binding DNA element upstream of a minimal promoter driving the expression of a reporter gene like firefly luciferase. A constitutively expressed control reporter (e.g., Renilla luciferase) is often co-transfected to normalize for transfection efficiency and cell viability.
-
Cell Seeding and Treatment: Seed the reporter cells in a 96-well plate. After adherence, treat the cells with different concentrations of this compound or other inhibitors. Include a positive control (e.g., a known STAT3 activator like IL-6) and a vehicle control.
-
Incubation: Incubate the cells for a sufficient period (e.g., 6-24 hours) to allow for changes in gene expression.
-
Lysis and Luciferase Assay: Lyse the cells and measure the activity of both the firefly and Renilla luciferases using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. A dose-dependent decrease in the normalized luciferase activity in the presence of this compound indicates inhibition of the STAT3 signaling pathway.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the STAT3 signaling pathway, the experimental workflow for confirming target engagement, and the logical relationship of the comparative analysis.
References
- 1. prostate-apoptosis-response-protein-par-4.com [prostate-apoptosis-response-protein-par-4.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Stat3-IN-15 Results with siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used methods for inhibiting Signal Transducer and Activator of Transcription 3 (STAT3) signaling: the small molecule inhibitor Stat3-IN-15 and small interfering RNA (siRNA). Cross-validation of results obtained from pharmacological and genetic inhibition is crucial for robust target validation in drug discovery and academic research. This document offers a framework for such a comparison, complete with experimental data, detailed protocols, and visual aids to facilitate understanding.
Data Presentation: this compound vs. STAT3 siRNA
The following table summarizes the expected quantitative outcomes of treating cancer cells with either this compound or STAT3 siRNA. The data presented is a synthesis from multiple studies on STAT3 inhibitors and siRNA and should be considered representative. Specific results will vary depending on the cell line, experimental conditions, and specific reagents used.
| Parameter | This compound (Small Molecule Inhibitor) | STAT3 siRNA (Genetic Knockdown) | Key Considerations |
| Mechanism of Action | Binds to the SH2 domain of STAT3, preventing its phosphorylation and subsequent activation. | Degrades STAT3 mRNA, leading to a reduction in total STAT3 protein levels. | This compound offers acute and reversible inhibition, while siRNA provides a more sustained but potentially less immediate effect. |
| Effect on pSTAT3 (Tyr705) | Dose-dependent decrease in phosphorylated STAT3. IC50 for pSTAT3 inhibition is typically in the nanomolar to low micromolar range. | Significant reduction in total STAT3 protein leads to a proportional decrease in pSTAT3 levels. | The effect of this compound is on the activation state, while siRNA affects the total protein pool available for phosphorylation. |
| Downstream Target Expression (e.g., Bcl-2, Cyclin D1) | Dose-dependent decrease in both mRNA and protein levels of STAT3 target genes. | Significant reduction in both mRNA and protein levels of STAT3 target genes. | Both methods are expected to yield similar downstream effects, confirming the on-target action of this compound. |
| Cell Viability (IC50) | Cell line-dependent, typically in the low to mid-micromolar range. | Does not have a direct IC50 value; reduction in cell viability is observed over time (e.g., 48-72 hours post-transfection). | The apparent potency can differ based on the assay endpoint and duration of treatment. |
| Induction of Apoptosis | Dose- and time-dependent increase in apoptotic cells (e.g., Annexin V positive). | Time-dependent increase in apoptosis following knockdown of STAT3. | The magnitude of apoptosis induction should be comparable to validate the pro-apoptotic effect of STAT3 inhibition. |
| Off-Target Effects | Potential for off-target kinase inhibition or other unforeseen interactions. | Potential for off-target gene silencing due to sequence similarity. Use of multiple siRNAs targeting different regions of STAT3 mRNA is recommended. | Both methods require appropriate controls (e.g., inactive analogue for inhibitor, scrambled siRNA) to assess specificity. |
Signaling Pathway and Experimental Workflow
To visually conceptualize the intervention points and the experimental process, the following diagrams are provided.
Caption: STAT3 signaling pathway and points of inhibition.
Downstream Gene Expression Analysis: A Comparative Guide to Stat3-IN-15 and Other STAT3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor implicated in a myriad of cellular processes, including proliferation, survival, and differentiation. Its constitutive activation is a hallmark of numerous cancers and fibrotic diseases, making it a prime target for therapeutic intervention. This guide provides a comparative analysis of the downstream gene expression effects of Stat3-IN-15, a potent STAT3 inhibitor, alongside other well-characterized STAT3-targeting alternatives.
Introduction to STAT3 Inhibition
STAT3 signaling is a tightly regulated process. Upon activation by upstream kinases, STAT3 dimerizes, translocates to the nucleus, and binds to specific DNA sequences to regulate the transcription of a wide array of target genes. Dysregulation of this pathway leads to the overexpression of genes involved in oncogenesis and fibrosis.[1] A variety of inhibitors have been developed to target different nodes of the STAT3 signaling cascade, from preventing phosphorylation to blocking DNA binding.
This guide focuses on comparing the effects of:
-
This compound: A potent and orally active small molecule inhibitor that targets STAT3 phosphorylation.[2]
-
BP-1-102: A small molecule inhibitor that targets the SH2 domain of STAT3, preventing its dimerization.
-
C188-9: Another small molecule inhibitor that also targets the STAT3 SH2 domain.
-
STAT3 Decoy Oligonucleotides: Double-stranded DNA molecules that mimic STAT3 binding sites, sequestering activated STAT3 and preventing it from binding to genomic DNA.
Comparative Analysis of Downstream Gene Expression
While direct head-to-head comparative studies with this compound using RNA sequencing (RNA-seq) or quantitative PCR (qPCR) are not extensively available in public literature, we can infer its effects based on its mechanism and compare them with the documented impacts of other inhibitors on key STAT3 target genes.
This compound has been shown to be effective in idiopathic pulmonary fibrosis (IPF) by inhibiting STAT3 phosphorylation. This leads to a reduction in the expression of fibrotic markers such as α-smooth muscle actin (α-SMA) and collagen I at the protein level. Its impact on the mRNA levels of canonical STAT3 target genes involved in cell proliferation and survival is yet to be quantitatively detailed in published studies.
The following table summarizes the reported effects of alternative STAT3 inhibitors on the mRNA expression of well-established STAT3 target genes. It is important to note that the experimental conditions (e.g., cell lines, inhibitor concentrations, and treatment durations) vary across studies, which may influence the magnitude of the observed effects.
| Target Gene | Function | BP-1-102 | C188-9 | STAT3 Decoy Oligonucleotide |
| c-Myc | Cell cycle progression, Proliferation | Downregulated[3][4] | Downregulated[5] | Downregulated |
| Cyclin D1 | Cell cycle progression | Downregulated[3][4] | Downregulated | Downregulated[6] |
| Bcl-xL | Anti-apoptosis, Survival | Downregulated[3] | Downregulated | Downregulated by 40% |
| Survivin | Anti-apoptosis, Survival | Downregulated[3] | Downregulated | Not Reported |
| VEGF | Angiogenesis | Downregulated | Not Reported | Not Reported |
| MMP9 | Metastasis, Invasion | Not Reported | Not Reported | Not Reported |
Data is compiled from multiple sources and experimental conditions may vary.
Signaling Pathways and Inhibitor Mechanisms
The following diagrams illustrate the STAT3 signaling pathway and the distinct mechanisms of action of the compared inhibitors.
Experimental Protocols
To enable researchers to conduct their own comparative studies, we provide detailed methodologies for analyzing downstream gene expression after treatment with STAT3 inhibitors.
Experimental Workflow
The general workflow for assessing the impact of STAT3 inhibitors on gene expression is as follows:
Total RNA Isolation and Quality Control
-
Cell Lysis: After treating cells with the STAT3 inhibitor or vehicle control for the desired time, lyse the cells using a reagent like TRIzol.
-
RNA Extraction: Perform phase separation using chloroform and precipitate the RNA from the aqueous phase with isopropanol.
-
RNA Wash and Resuspension: Wash the RNA pellet with 75% ethanol and resuspend it in RNase-free water.
-
Quality Control: Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop for A260/280 and A260/230 ratios) and a microfluidics-based platform (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN). A RIN value > 8 is generally recommended for RNA-seq.
RNA Sequencing (RNA-Seq)
-
Library Preparation: Start with high-quality total RNA. Enrich for mRNA using oligo(dT) magnetic beads.
-
Fragmentation and cDNA Synthesis: Fragment the enriched mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
-
End Repair and Adapter Ligation: Perform end-repair, A-tailing, and ligate sequencing adapters to the cDNA fragments.
-
PCR Amplification: Amplify the library to generate a sufficient quantity for sequencing.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome using a splice-aware aligner (e.g., STAR).
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR to identify genes that are significantly differentially expressed between the inhibitor-treated and control groups.[2]
-
Quantitative Real-Time PCR (qPCR) for Validation
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase kit with oligo(dT) or random primers.
-
Primer Design: Design and validate primers specific to the target genes of interest and at least one stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
qPCR Reaction Setup: Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers, and diluted cDNA. Set up reactions in triplicate for each sample and gene.
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument with a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each reaction.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression between the treated and control samples using the 2-ΔΔCt method.
-
Conclusion
This compound is a promising therapeutic agent that effectively inhibits STAT3 phosphorylation. While its detailed impact on the transcriptome is an area for further investigation, its mechanism of action suggests a significant overlap in the downregulation of pro-proliferative and anti-apoptotic genes with other STAT3 inhibitors like BP-1-102, C188-9, and STAT3 decoy oligonucleotides. The provided experimental protocols offer a robust framework for researchers to conduct comprehensive comparative analyses and further elucidate the downstream effects of these potent therapeutic compounds. Future studies employing RNA-seq and qPCR will be invaluable in precisely quantifying the gene expression changes induced by this compound and solidifying its position in the landscape of STAT3-targeted therapies.
References
- 1. STAT3 Target Genes Relevant to Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spatially distinct molecular patterns of gene expression in idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multi-omics profiling reveals key signaling pathways in ovarian cancer controlled by STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting the transcriptional activity of STAT3 by a novel fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Battle for STAT3 Pathway Supremacy: Stat3-IN-15 vs. JAK Inhibitors
For researchers, scientists, and drug development professionals navigating the complex landscape of STAT3 signaling, the choice between a direct STAT3 inhibitor and an upstream JAK inhibitor is a critical decision. This guide provides an objective comparison of Stat3-IN-15, a direct STAT3 inhibitor, and prominent JAK inhibitors, offering a comprehensive overview of their mechanisms, supporting experimental data, and detailed protocols for evaluation.
The Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor implicated in a myriad of cellular processes, including proliferation, survival, and differentiation. Its aberrant activation is a hallmark of numerous cancers and inflammatory diseases, making it a compelling therapeutic target.[1][2] Inhibition of the STAT3 pathway can be achieved through two primary strategies: direct targeting of the STAT3 protein itself or blockade of the upstream Janus kinases (JAKs) that are responsible for its activation.[3][4]
This guide delves into a comparative analysis of these two approaches, focusing on this compound, a representative direct STAT3 inhibitor, and two widely studied JAK inhibitors, Ruxolitinib and Tofacitinib.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and JAK inhibitors lies in their point of intervention within the JAK-STAT signaling cascade.
JAK inhibitors , such as Ruxolitinib and Tofacitinib, function as ATP-competitive inhibitors of the JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2).[5][6] By binding to the kinase domain of JAKs, these small molecules prevent the phosphorylation and subsequent activation of STAT3 in response to cytokine and growth factor signaling.[5][6] This upstream blockade effectively shuts down the entire downstream signaling cascade initiated by those receptors that rely on JAKs.
This compound , on the other hand, is designed to directly interact with the STAT3 protein. While the precise binding site and inhibitory mechanism are proprietary, direct STAT3 inhibitors generally aim to disrupt critical events in STAT3 activation, such as its phosphorylation, dimerization, or DNA binding. This targeted approach offers the potential for greater specificity in inhibiting STAT3-mediated transcription without affecting other signaling pathways that may be regulated by JAKs.
Signaling Pathway Intervention Points
The following diagram illustrates the distinct points of intervention for this compound and JAK inhibitors within the canonical JAK-STAT3 signaling pathway.
Caption: Intervention points of JAK inhibitors and this compound in the JAK-STAT3 pathway.
Performance Data: A Comparative Overview
Direct comparative studies of this compound and JAK inhibitors in the same experimental systems are limited in the public domain. The following tables summarize available quantitative data from separate studies to provide an indirect comparison of their efficacy in inhibiting the STAT3 pathway. It is crucial to note that these values were obtained from different studies, employing varied cell lines and experimental conditions, and therefore should not be considered a direct head-to-head comparison.
Table 1: Inhibition of STAT3 Phosphorylation
| Inhibitor | Target | Cell Line/System | IC50 / % Inhibition | Reference |
| This compound | STAT3 | HNSCC Cell Lines | Dose-dependent decrease in pSTAT3 (significant at ≥ 0.1μM) | [7] |
| Ruxolitinib | JAK1/2 | Peripheral Blood Mononuclear Cells (IL-6 stimulated) | Dose-dependent inhibition of pSTAT3 (40% at 5mg to >90% at 200mg single dose) | [5][8] |
| UKE-1 and SET-1 MPN cell lines | Inhibition of pSTAT3 at 100 nM | [9] | ||
| PANC02-H7 pancreatic tumor cells (in vivo) | Significant inhibition of pSTAT3 at 50 mg/kg | [10] | ||
| Tofacitinib | pan-JAK | Human Peripheral Blood Mononuclear Cells (IL-6 stimulated) | IC50 of 73 nM for pSTAT3 inhibition | [11] |
| C28/I2 human chondrocytes (IL-6 stimulated) | Dose-dependent decrease in pSTAT3 (2.5nM–100nM) | [12] |
Table 2: Functional Cellular Assays
| Inhibitor | Assay | Cell Line | Effect | Reference |
| This compound | Cell Growth | HNSCC Cell Lines | Inhibition of cell growth | [7] |
| Colony Formation | HNSCC Cell Lines | Inhibition of colony formation | [7] | |
| Ruxolitinib | Cell Viability | UKE-1, SET-2, HEL MPN cell lines | IC50 of 73 nM, 55 nM, and 325 nM, respectively (72h) | [9] |
| Tumor Growth (in vivo) | HNSCC xenografts | Significant inhibition of tumor growth | [7] | |
| Tofacitinib | Endometriosis Lesion Regression (in vivo) | Mouse model of endometriosis | Significant lesion regression at 10 mg/kg | [13] |
Experimental Protocols
For researchers aiming to evaluate and compare STAT3 pathway inhibitors, the following are detailed methodologies for key experiments.
Western Blot for STAT3 Phosphorylation
This protocol is essential for directly measuring the phosphorylation status of STAT3 at Tyrosine 705 (Y705), a critical step in its activation.
Workflow Diagram:
Caption: Step-by-step workflow for Western blot analysis of STAT3 phosphorylation.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with desired concentrations of this compound, JAK inhibitors, or vehicle control for a specified duration. If investigating stimulus-induced phosphorylation, add the respective cytokine (e.g., IL-6) for a short period (e.g., 15-30 minutes) before harvesting.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated STAT3 (p-STAT3 Y705), total STAT3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the p-STAT3 levels to total STAT3 and the loading control.
STAT3 Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of STAT3.
Workflow Diagram:
Caption: Workflow for assessing STAT3 transcriptional activity using a luciferase reporter assay.
Methodology:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with a STAT3-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).
-
Cell Plating: Seed the transfected cells into 96-well plates.
-
Inhibitor Treatment: After 24 hours, treat the cells with various concentrations of this compound, JAK inhibitors, or vehicle control.
-
Cytokine Stimulation: After a pre-incubation period with the inhibitors (e.g., 1 hour), stimulate the cells with a STAT3-activating cytokine (e.g., IL-6).
-
Incubation: Incubate the cells for a further 6-24 hours to allow for luciferase expression.
-
Cell Lysis and Luciferase Reaction: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in STAT3 activity relative to the vehicle-treated control.
Conclusion: Choosing the Right Tool for the Job
The choice between a direct STAT3 inhibitor like this compound and a JAK inhibitor depends on the specific research question and therapeutic goal.
-
JAK inhibitors offer a broad approach by targeting the upstream kinases, which can be advantageous when multiple cytokine pathways converging on JAKs contribute to the pathology. Their clinical validation in various inflammatory diseases and myeloproliferative neoplasms provides a strong rationale for their use.
-
This compound and other direct STAT3 inhibitors provide a more targeted strategy. This specificity could potentially reduce off-target effects associated with inhibiting multiple JAK isoforms and their diverse downstream signaling pathways. For pathologies where STAT3 hyperactivation is the central driver, direct inhibition may offer a more precise and potentially safer therapeutic intervention.
Ultimately, the selection of an inhibitor should be guided by a thorough understanding of the underlying disease biology and supported by robust preclinical data. The experimental protocols provided in this guide offer a framework for generating the necessary data to make an informed decision in the pursuit of modulating the critical STAT3 signaling pathway.
References
- 1. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STAT3 in Cancer—Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STAT3 GOF - Wikipedia [en.wikipedia.org]
- 7. STAT3 activation as a predictive biomarker for ruxolitinib response in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modification of the Histone Landscape with JAK Inhibition in Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Tofacitinib alters STAT3 signaling and leads to endometriosis lesion regression - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Small Molecule STAT3 Inhibitors
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical protein involved in numerous cellular processes, including proliferation, differentiation, and apoptosis.[1][2][3] Its persistent activation is a hallmark of many cancers, making it a prime therapeutic target.[4][5] Small molecule inhibitors that directly target STAT3 have emerged as a promising strategy for cancer therapy. This guide provides a head-to-head comparison of prominent small molecule STAT3 inhibitors, focusing on their mechanism of action, performance in preclinical and clinical studies, and the experimental data supporting their efficacy.
The STAT3 Signaling Pathway and Points of Inhibition
The activation of STAT3 is a tightly regulated process. In the canonical pathway, cytokines and growth factors bind to cell surface receptors, leading to the activation of Janus kinases (JAKs).[2][4] JAKs then phosphorylate STAT3 at a critical tyrosine residue (Tyr705).[2][6] This phosphorylation event triggers the dimerization of STAT3 monomers through their Src Homology 2 (SH2) domains.[4][7] The activated STAT3 dimers translocate to the nucleus, where they bind to specific DNA sequences and regulate the transcription of target genes involved in cell survival, proliferation, and angiogenesis.[2][8] Small molecule inhibitors are designed to interfere with this cascade at various points, most commonly by targeting the SH2 domain to prevent dimerization or by inhibiting the DNA-binding domain.[1][7][9]
Comparative Performance of STAT3 Inhibitors
The efficacy of STAT3 inhibitors is evaluated through various in vitro and in vivo assays. Key metrics include the half-maximal inhibitory concentration (IC50) in biochemical and cell-based assays, which indicates the inhibitor's potency. The following tables summarize publicly available data for several notable small molecule STAT3 inhibitors.
| Inhibitor | Target Domain | Mechanism of Action | Developer/Origin | Clinical Status |
| Napabucasin (BBI608) | Indirect (affects STAT3 transcription) | Cancer Stemness Inhibitor | Otsuka Pharmaceutical | Phase III Trials[10] |
| TTI-101 | SH2 Domain | Direct inhibitor of STAT3 dimerization | Tvardi Therapeutics | Phase I Trial[11] |
| OPB-31121 | SH2 Domain | Inhibits STAT3 phosphorylation and dimerization | Otsuka Pharmaceutical | Phase I Trials[10] |
| C188-9 | SH2 Domain | Binds to the SH2 domain, preventing dimerization | N/A (Research) | Preclinical[3] |
| Stattic | SH2 Domain | Prevents STAT3 dimerization and activation | N/A (Research Tool) | Preclinical[12][13] |
| Niclosamide | DNA-Binding Domain | Prevents STAT3 from binding to DNA | N/A (Repurposed Drug) | Preclinical (for STAT3)[12][14] |
Table 1: Overview of selected small molecule STAT3 inhibitors.
| Inhibitor | Assay Type | Cell Line / System | IC50 / EC50 | Reference |
| Stattic | Cell Viability (MTT) | MDA-MB-231 | 0.29 ± 0.09 µM | [14] |
| Niclosamide | STAT3-DNA Binding (ELISA) | Recombinant Protein | 1.93 ± 0.70 µM | [14] |
| Niclosamide | Cell Viability (MTT) | MDA-MB-231 | 1.09 ± 0.9 µM | [14] |
| S3I-1757 | SH2 Binding (FP) | Recombinant Protein | 7.39 ± 0.95 µM | [14] |
| YY002 | Cell Viability (MTS) | Capan-2 (Pancreatic Cancer) | ~10 nM | [6] |
| OPB-31121 | Cell Viability | Breast Cancer Cells | ~1-5 µM | [13] |
Table 2: Comparative in vitro potency of STAT3 inhibitors. Data is compiled from various sources and may not be directly comparable due to differing experimental conditions.
Key Experimental Methodologies
The characterization of STAT3 inhibitors relies on a suite of standardized biochemical and cell-based assays. Below are the detailed protocols for three fundamental experiments.
STAT3-Dependent Luciferase Reporter Assay
This assay quantifies the transcriptional activity of STAT3. Cells are co-transfected with a plasmid containing a STAT3-responsive element driving the expression of luciferase and a control plasmid (e.g., Renilla luciferase) for normalization. A reduction in luciferase activity upon treatment with an inhibitor indicates successful targeting of the STAT3 pathway.[6][15]
Protocol:
-
Cell Seeding: Seed HEK293T cells into 96-well plates at a density of approximately 1 x 10^4 cells per well and allow them to attach overnight.[15]
-
Transfection: Co-transfect the cells with a STAT3-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent like Lipofectamine 2000.[15]
-
Inhibitor Treatment: After 24 hours, replace the medium with fresh medium containing the small molecule inhibitor at various concentrations.
-
STAT3 Activation: After a pre-incubation period with the inhibitor, stimulate the cells with a known STAT3 activator, such as Interleukin-6 (IL-6) at 20 ng/mL.[6][15]
-
Lysis and Measurement: After 6-24 hours of stimulation, lyse the cells and measure the Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.[6]
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Plot the normalized values against the inhibitor concentration to determine the IC50 value.
Fluorescence Polarization (FP) Assay for SH2 Domain Binding
This biochemical assay directly measures the ability of an inhibitor to disrupt the interaction between the STAT3 SH2 domain and its phosphorylated peptide partner. A fluorescently labeled peptide is used, and its polarization increases upon binding to the larger STAT3 protein. A successful inhibitor will displace the peptide, leading to a decrease in fluorescence polarization.[14]
Protocol:
-
Reagent Preparation: Prepare an assay buffer containing recombinant STAT3 protein and a fluorescein-labeled phosphopeptide probe.
-
Compound Addition: Dispense the test inhibitors into a 384-well microplate across a range of concentrations.
-
Reaction Incubation: Add the recombinant STAT3 protein and the fluorescent peptide to the wells. Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.[14]
-
Measurement: Measure the fluorescence polarization of each well using a suitable plate reader.
-
Data Analysis: The displacement of the fluorescent probe by the inhibitor results in a decrease in the polarization value. Calculate the percent inhibition at each concentration and fit the data to a dose-response curve to determine the IC50.
Western Blot for STAT3 Phosphorylation
This assay is used to directly observe the effect of an inhibitor on STAT3 activation within a cellular context. It measures the levels of phosphorylated STAT3 (p-STAT3) relative to the total amount of STAT3 protein.
Protocol:
-
Cell Treatment: Culture cancer cells known to have active STAT3 signaling. Treat the cells with the STAT3 inhibitor for a specified period.
-
Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins. Quantify the total protein concentration.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a protein-rich solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (Tyr705). Subsequently, strip and re-probe the same membrane with an antibody for total STAT3 as a loading control.[15]
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate and capture the image.
-
Analysis: Quantify the band intensities to determine the ratio of p-STAT3 to total STAT3, showing the inhibitor's effect on STAT3 activation.
References
- 1. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Update on Development of Small-Molecule STAT3 Inhibitors for Cancer Therapy: From Phosphorylation Inhibition to Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of STAT3 Inhibitors: Recent Advances and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. researchgate.net [researchgate.net]
- 10. What STAT inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 11. Global STAT3 Inhibitor Clinical Trials Insight 2028 [globenewswire.com]
- 12. scbt.com [scbt.com]
- 13. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of Stat3-IN-15 for STAT3 over STAT1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the inhibitor Stat3-IN-15, with a focus on its selectivity for Signal Transducer and Activator of Transcription 3 (STAT3) over the closely related STAT1. Achieving high selectivity is a critical challenge in the development of STAT3 inhibitors due to the significant homology between STAT family members, particularly within the SH2 domain, which is a primary target for many inhibitors.[1] This guide synthesizes available data on this compound, outlines the experimental protocols necessary to definitively determine its selectivity, and provides context through diagrams of the relevant signaling pathways.
STAT1 vs. STAT3: Opposing Roles in Cellular Processes
STAT1 and STAT3 are key transcription factors that mediate cellular responses to a variety of cytokines and growth factors. Despite their structural similarities, they often have opposing roles in critical cellular processes such as cell proliferation, apoptosis, and immune responses.[2][3]
-
STAT3 is frequently considered an oncogene, as its constitutive activation is observed in a wide range of human cancers.[4] It promotes cell survival, proliferation, and angiogenesis while suppressing anti-tumor immunity.[2]
-
STAT1 , in contrast, is generally viewed as a tumor suppressor. It can induce apoptosis and inhibit cell proliferation, playing a crucial role in anti-tumor immune responses.[2][3]
Given these opposing functions, the selectivity of a STAT3 inhibitor is paramount. Non-selective inhibition that also targets STAT1 could counteract the therapeutic benefits of STAT3 inhibition and potentially lead to undesired side effects.
This compound: A Potent STAT3 Inhibitor
This compound is a potent and orally active inhibitor of STAT3.[5] Its mechanism of action involves the inhibition of STAT3 phosphorylation.[5] In cellular assays, this compound has been shown to inhibit the proliferation of NIH-3T3 fibroblasts with a half-maximal inhibitory concentration (IC50) of 0.47 μM.[5] This cell line's proliferation is dependent on STAT3 signaling, indicating that this compound is active in a cellular context.
While the inhibitory activity of this compound against STAT3 has been established, comprehensive, publicly available data directly comparing its potency against STAT1 is limited. To definitively assess its selectivity, head-to-head biochemical or cellular assays are required.
Quantitative Assessment of Inhibitor Selectivity
A direct comparison of the inhibitory activity of this compound against both STAT3 and STAT1 is necessary to determine its selectivity profile. This is typically expressed as a selectivity ratio, calculated from the IC50 values against each target.
| Inhibitor | Target | IC50 | Selectivity (STAT1/STAT3) | Reference |
| This compound | STAT3 (cellular, proliferation) | 0.47 µM | Data not available | [5] |
| STAT1 | Data not available | |||
| S3I-201 (Example) | STAT3 (biochemical, DNA binding) | 86 ± 33 µM | > 3.5-fold | [6] |
| STAT1 (biochemical, DNA binding) | > 300 µM | [6] | ||
| Stattic (Example) | STAT3 (biochemical, peptide binding) | 5.1 µM | Selective over STAT1 | [7] |
| STAT1 | Not specified | [7] |
Note: Data for S3I-201 and Stattic are provided for illustrative purposes to demonstrate how selectivity is typically presented.
Experimental Protocols
To determine the selectivity of this compound for STAT3 over STAT1, the following experimental protocols can be employed.
Biochemical Kinase Assay for IC50 Determination
This assay directly measures the ability of an inhibitor to prevent the phosphorylation of STAT3 and STAT1 by their respective upstream kinases (e.g., JAKs) in a cell-free system.
Materials:
-
Recombinant human STAT3 and STAT1 proteins
-
Recombinant active JAK1 or JAK2 kinase
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound
-
Phospho-STAT3 (Tyr705) and Phospho-STAT1 (Tyr701) specific antibodies
-
Detection reagents (e.g., HRP-conjugated secondary antibody, chemiluminescent substrate)
-
96-well microplates
Procedure:
-
Enzyme and Substrate Preparation: Prepare a solution of the recombinant JAK kinase and the respective STAT protein (STAT3 or STAT1) in the assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in the assay buffer.
-
Reaction Initiation: In a 96-well plate, add the kinase/STAT solution, followed by the diluted inhibitor or DMSO (vehicle control). Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a solution containing EDTA.
-
Detection: Coat a separate microplate with a capture antibody for the specific STAT protein. Transfer the reaction mixture to this plate and incubate to allow the STAT protein to bind.
-
Phosphorylation Measurement: Wash the plate and add a detection antibody specific for the phosphorylated form of the STAT protein (p-STAT3 or p-STAT1).
-
Signal Generation: Add an HRP-conjugated secondary antibody, followed by a chemiluminescent substrate.
-
Data Acquisition: Read the luminescence on a plate reader.
-
IC50 Calculation: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Phosphorylation Assay by Western Blot
This assay measures the inhibition of STAT3 and STAT1 phosphorylation in a cellular context in response to a specific stimulus.
Materials:
-
Cell line responsive to both STAT3 and STAT1 activating cytokines (e.g., A549, HeLa)
-
Cell culture medium and supplements
-
STAT3-activating cytokine (e.g., IL-6)
-
STAT1-activating cytokine (e.g., IFN-γ)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-total STAT3, anti-p-STAT1 (Tyr701), anti-total STAT1, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Pre-treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours).
-
Cytokine Stimulation: Stimulate the cells with the appropriate cytokine (IL-6 for STAT3 activation, IFN-γ for STAT1 activation) for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C. Use separate blots for p-STAT3/total STAT3 and p-STAT1/total STAT1.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the phosphorylated STAT levels to the total STAT levels and the loading control.
-
Data Interpretation: Compare the levels of phosphorylated STAT3 and STAT1 in the inhibitor-treated samples to the cytokine-stimulated control to assess the inhibitory effect of this compound.
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the molecular interactions and the process of evaluating inhibitor selectivity, the following diagrams have been generated.
Caption: Canonical STAT3 signaling pathway and the inhibitory action of this compound.
Caption: Canonical STAT1 signaling pathway, highlighting the potential for off-target inhibition.
Caption: Workflow for assessing the selectivity of this compound.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Chemical Probes that Competitively and Selectively Inhibit Stat3 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. axonmedchem.com [axonmedchem.com]
A Comparative Guide to the Experimental Reproducibility of Stat3-IN-15
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental findings for the STAT3 inhibitor, Stat3-IN-15, against other known STAT3-targeting agents. The data presented is collated from available scientific literature to aid in the evaluation and potential reproduction of key experiments.
Introduction to STAT3 and this compound
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in numerous cellular processes, including proliferation, survival, and inflammation. Upon activation by upstream signals like cytokines (e.g., IL-6) and growth factors, Janus kinases (JAKs) phosphorylate STAT3 at the tyrosine 705 residue (Tyr705).[1] This phosphorylation triggers STAT3 dimerization, nuclear translocation, and the activation of target gene transcription.[1] Aberrant, constitutive activation of STAT3 is a hallmark of various diseases, including numerous cancers and idiopathic pulmonary fibrosis (IPF), making it a significant therapeutic target.[2][3]
This compound (also identified in its discovery phase as compound 10k) is a potent, orally active small-molecule inhibitor of STAT3.[2][4][5] It is specifically being investigated for its therapeutic potential in idiopathic pulmonary fibrosis.[2][4] Its primary mechanism of action is the inhibition of STAT3 phosphorylation.[4]
Comparative Analysis of STAT3 Inhibitors
The following tables summarize quantitative data for this compound and alternative STAT3 inhibitors to provide a baseline for performance comparison. It is important to note that these values are derived from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: In Vitro Potency of STAT3 Inhibitors
| Compound | Mechanism of Action | Assay / Cell Line | IC50 / GI50 / Kd | Reference |
| This compound (10k) | Inhibits STAT3 Phosphorylation | NIH-3T3 cell proliferation | 0.47 µM (IC50) | [4][5] |
| TTI-101 (C188-9) | Binds STAT3 SH2 Domain | AML Cell Lines | 4-7 µM (IC50) | [4][6] |
| Primary AML Samples | 8-18 µM (IC50) | [4] | ||
| STAT3 Binding Affinity | 4.7 nM (Kd) | [4][7] | ||
| KT-333 | STAT3 Protein Degrader | ALCL Cell Lines | 8.1 - 57.4 nM (GI50) | [8] |
| SU-DHL-1 Cell Line | 11.8 nM (Degradation) | [8] | ||
| Stattic | Inhibits STAT3 Activation | Cell-free assay | 5.1 µM (IC50) | [9] |
| CCRF-CEM T-ALL Cells | 3.188 µM (IC50) | [10] | ||
| Jurkat T-ALL Cells | 4.89 µM (IC50) | [10] |
Table 2: In Vivo Efficacy of STAT3 Inhibitors
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| This compound (10k) | Bleomycin-induced pulmonary fibrosis (mouse) | 30 and 60 mg/kg, intragastric | Alleviated fibrosis, reduced p-Stat3Tyr705 | [4] |
| TTI-101 (C188-9) | Head and Neck Cancer Xenograft (mouse) | 100 mg/kg, intraperitoneal | Suppressed tumor growth | [11] |
| KT-333 | SU-DHL-1 Xenograft (mouse) | 10, 15, 45 mg/kg, i.v., once weekly | Complete tumor regression | [8] |
| SUP-M2 Xenograft (mouse) | 20, 30 mg/kg, i.v., once weekly | Complete tumor regression | [8] | |
| Stattic | T-ALL Xenograft (mouse) | 7.5, 15, 30 mg/kg | Markedly inhibited tumor growth | [10] |
Signaling Pathways and Experimental Workflows
STAT3 Signaling Pathway
The diagram below illustrates the canonical JAK-STAT3 signaling pathway. Cytokines or growth factors activate JAKs, leading to STAT3 phosphorylation, dimerization, and nuclear translocation to regulate gene expression.
Caption: Canonical JAK-STAT3 signaling pathway.
Mechanism of Action of this compound
This compound acts by directly interfering with the phosphorylation of STAT3, thereby preventing its activation and subsequent downstream signaling events.
References
- 1. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. revvity.com [revvity.com]
- 7. mesoscale.com [mesoscale.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. tvarditherapeutics.com [tvarditherapeutics.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Benchmarking Stat3-IN-15 Against Gold Standard STAT3 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular processes such as proliferation, survival, and differentiation.[1][2][3][4] Its persistent activation is a hallmark of numerous cancers and inflammatory diseases, making it a prime therapeutic target.[1][5][6] This guide provides an objective comparison of the novel inhibitor Stat3-IN-15 against established, gold-standard STAT3 inhibitors, supported by experimental data and detailed protocols.
Quantitative Data Summary
The following table summarizes key performance indicators for this compound and benchmark inhibitors, offering a clear comparison of their mechanisms and potencies.
| Inhibitor | Target(s) & Mechanism of Action | Potency (IC50 / Kd / Ki) | Key Applications & Findings |
| This compound | Inhibits STAT3 phosphorylation by occupying the pY (phosphotyrosine) subpocket.[7] | IC50: 0.47 μM (NIH-3T3 cell proliferation)[7] | Potent, orally active inhibitor developed for idiopathic pulmonary fibrosis (IPF); inhibits TGF-β1-induced epithelial-mesenchymal transition (EMT).[7] |
| Stattic | Binds to the STAT3 SH2 domain, inhibiting STAT3 activation, dimerization, and nuclear translocation.[8][9][10][11] | IC50: 5.1 μM (cell-free assay)[11] | Widely used as a benchmark STAT3 inhibitor; shows selectivity for STAT3 over STAT1.[11] Some studies report STAT3-independent effects.[8] |
| SH-4-54 | Potent dual inhibitor that binds to the SH2 domains of STAT3 and STAT5.[12][13][14] | Kd: 300 nM (for STAT3), 464 nM (for STAT5)[12][13] | Shows unprecedented cytotoxicity in glioblastoma stem cells and exhibits blood-brain barrier permeability.[12][13] |
| Cryptotanshinone | Natural compound that inhibits STAT3 Tyr705 phosphorylation, potentially by binding to the SH2 domain and blocking dimerization.[15][16][17][18] | IC50: 4.6 μM (cell-free assay)[15][18] | Inhibits proliferation in prostate cancer cells (DU145) with a GI50 of 7 μM; shows selectivity over STAT1 and STAT5.[15] |
| TTI-101 (C188-9) | Small molecule inhibitor targeting the STAT3 SH2 domain, specifically inhibiting pY705.[19] | Data not available in provided search results. | Orally bioavailable inhibitor that has entered Phase I/II clinical trials for advanced solid tumors, including hepatocellular carcinoma and head and neck cancer.[20][21][22] |
Visualized Signaling Pathways and Workflows
To better illustrate the underlying biology and experimental strategies, the following diagrams have been generated using Graphviz.
Caption: Canonical STAT3 signaling pathway.
Caption: Experimental workflow for STAT3 inhibitor evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are protocols for key assays used to evaluate STAT3 inhibitors.
STAT3 Phosphorylation Assay (Western Blot)
This assay directly measures the phosphorylation status of STAT3 at key residues (Tyrosine 705 and Serine 727), providing evidence of target engagement within the cell.
-
Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231, which have constitutively active STAT3) and allow them to adhere overnight. Treat cells with various concentrations of the STAT3 inhibitor (e.g., this compound, Stattic) for a specified time (e.g., 24 hours). For inducible STAT3 activation, cells like HEK293T can be serum-starved and then stimulated with a STAT3 activator like Interleukin-6 (IL-6) (e.g., 20 ng/mL) in the presence or absence of the inhibitor.[23]
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-STAT3 (Tyr705), phospho-STAT3 (Ser727), and total STAT3. A loading control like GAPDH or β-actin should also be used.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to determine the ratio of phosphorylated STAT3 to total STAT3.
Cell Viability / Proliferation Assay (MTT Assay)
This assay assesses the effect of the inhibitor on cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the STAT3 inhibitor for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and plot the results to determine the EC50 or IC50 value.[8]
Fluorescence Polarization (FP) Assay
This in vitro assay measures the ability of an inhibitor to directly disrupt the binding of the STAT3 SH2 domain to a phosphopeptide, confirming a direct interaction.[24][25]
-
Reaction Setup: In a 96-well black plate, combine recombinant full-length human STAT3 protein (e.g., 100 nM) with a fluorescein-labeled phosphopeptide (e.g., 10 nM of 5-FAM–G(pTyr)LPQTV-CONH2) derived from the gp130 receptor.[25]
-
Inhibitor Addition: Add the STAT3 inhibitor at various concentrations to the reaction wells.
-
Incubation: Incubate the plate at room temperature for a set period to allow the reaction to reach equilibrium.
-
Measurement: Measure fluorescence polarization using a plate reader equipped with appropriate filters. A large, slow-rotating complex (STAT3 bound to the peptide) will have high polarization, while a small, fast-rotating free peptide will have low polarization.
-
Data Analysis: An effective inhibitor will displace the fluorescent peptide from STAT3, causing a decrease in polarization. Plot the polarization values against the inhibitor concentration to calculate the IC50.[25]
STAT3-Dependent Dual-Luciferase Reporter Assay
This cell-based assay quantifies the transcriptional activity of STAT3 by measuring the expression of a reporter gene under the control of a STAT3-responsive promoter.[23][26]
-
Transfection: Co-transfect cells (e.g., HEK293T) with a firefly luciferase reporter plasmid containing STAT3 binding sites and a Renilla luciferase plasmid (as a transfection control) using a transfection reagent like Lipofectamine.[23][26]
-
Cell Seeding and Treatment: After transfection, seed the cells into a 96-well plate. Treat the cells with the STAT3 inhibitor, followed by stimulation with a STAT3 activator like IL-6 (20 ng/mL).[23][26]
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. The inhibitory effect is determined by comparing the normalized luciferase activity in inhibitor-treated cells to that in stimulated, untreated cells.
References
- 1. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Stat3 Signaling Pathway: A Future Therapeutic Target for Bone-Related Diseases [frontiersin.org]
- 4. JCI - What does Stat3 do? [jci.org]
- 5. Exploring Novel Frontiers: Leveraging STAT3 Signaling for Advanced Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STAT3 inhibitors for cancer therapy | Semantic Scholar [semanticscholar.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stattic: a small-molecule inhibitor of STAT3 activation and dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. STAT3 Inhibitor V, Stattic [sigmaaldrich.com]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. STAT3/STAT5 Dual Inhibitor, SH-4-54 | Sigma-Aldrich [sigmaaldrich.com]
- 15. selleckchem.com [selleckchem.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. adooq.com [adooq.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Facebook [cancer.gov]
- 21. STAT3 Inhibitors Drugs Market Clinical Pipeline Insight - BioSpace [biospace.com]
- 22. ascopubs.org [ascopubs.org]
- 23. Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A novel inhibitor of STAT3 homodimerization selectively suppresses STAT3 activity and malignant transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Stat3-IN-15: A Guide for Laboratory Professionals
For immediate reference, Stat3-IN-15 must be disposed of as hazardous chemical waste. It is harmful if swallowed and very toxic to aquatic life with long-lasting effects. Researchers and laboratory personnel must adhere to strict disposal protocols to mitigate environmental and health risks. This guide provides essential safety information and procedural steps for the proper disposal of this compound.
Key Safety and Disposal Information
The following table summarizes the critical safety and disposal data for this compound, based on its Safety Data Sheet (SDS).
| Hazard Classification & Precautionary Statements | Disposal and Handling Guidelines |
| GHS Hazard Statements | Disposal: |
| H302: Harmful if swallowed.[1] | P501: Dispose of contents/container to an approved waste disposal plant.[1] |
| H410: Very toxic to aquatic life with long lasting effects.[1] | Environmental Precautions: |
| GHS Precautionary Statements | P273: Avoid release to the environment.[1] |
| P264: Wash skin thoroughly after handling.[1] | P391: Collect spillage.[1] |
| P270: Do not eat, drink or smoke when using this product.[1] | Safe Handling: |
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] | Avoid inhalation, contact with eyes and skin.[1] |
| P330: Rinse mouth.[1] | Use only in areas with appropriate exhaust ventilation.[1] |
Experimental Protocol: Standard Disposal Procedure for this compound
Materials:
-
Appropriate personal protective equipment (PPE): safety goggles with side-shields, protective gloves (chemically resistant), and impervious clothing.[1]
-
Leak-proof, sealable waste container clearly labeled "Hazardous Chemical Waste" and "this compound".
-
Chemical spill kit.
Procedure:
-
Preparation:
-
Ensure all personnel handling the waste are trained on the hazards of this compound.
-
Designate a specific, well-ventilated area for waste accumulation.
-
Have a chemical spill kit readily accessible.
-
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containerization:
-
Place all solid waste contaminated with this compound (e.g., weighing paper, contaminated tips, gloves) into the designated hazardous waste container.
-
For solutions containing this compound, use a separate, compatible, and clearly labeled hazardous liquid waste container.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Chemical Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Environmental Hazard").
-
-
Storage:
-
Store the sealed waste container in a cool, well-ventilated, and secure area, away from incompatible materials.[1]
-
-
Disposal:
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
STAT3 Signaling Pathway Overview
This compound is a small molecule inhibitor that targets the Signal Transducer and Activator of Transcription 3 (STAT3) protein. STAT3 is a transcription factor that, when activated, plays a crucial role in cell survival, proliferation, and differentiation. In many cancers, STAT3 is constitutively active, promoting tumor growth. This compound works by inhibiting the phosphorylation of STAT3, a critical step in its activation pathway.[2] This inhibition blocks the downstream signaling cascade, leading to reduced proliferation of cancer cells.
Caption: Inhibition of STAT3 phosphorylation by this compound.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for Stat3-IN-15
Researchers and drug development professionals handling Stat3-IN-15, a potent and orally active STAT3 inhibitor, must adhere to strict safety protocols to mitigate risks and ensure a secure laboratory environment.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe handling of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[2] Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure.
Table 1: Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must have side-shields to protect against splashes.[2] |
| Hand Protection | Protective Gloves | Chemically resistant gloves are required.[2] |
| Body Protection | Impervious Clothing | A lab coat or other protective clothing that covers exposed skin.[2][3] |
| Respiratory Protection | Suitable Respirator | To be used to avoid inhalation of dust or aerosols.[2] |
Operational Plan for Handling this compound
A systematic approach to handling this compound, from preparation to disposal, is critical for laboratory safety.
1. Preparation:
-
Ensure a designated and well-ventilated area, preferably with an exhaust ventilation system, is prepared for handling the compound.[2]
-
Verify that a safety shower and an eye wash station are readily accessible.[2]
-
Assemble all necessary PPE as specified in Table 1 and ensure it is in good condition.
2. Handling the Compound:
-
Always wear the full required PPE before handling this compound.
-
Avoid the formation of dust and aerosols.[2]
-
Prevent all contact with eyes, skin, and clothing.[2]
-
Do not eat, drink, or smoke in the designated handling area.[2]
-
After handling, wash your hands and any exposed skin thoroughly.[2]
3. Storage:
-
Keep the container tightly sealed when not in use.[2]
-
Store in a cool, well-ventilated area away from direct sunlight and sources of ignition.[2]
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[2]
4. Accidental Release Measures:
-
In case of a spill, evacuate personnel from the affected area to a safe location.[2]
-
Ensure adequate ventilation in the spill area.[2]
-
Wear full personal protective equipment before attempting to clean the spill.[2]
-
For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.[2]
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[2]
-
Collect all contaminated materials for proper disposal.[2]
5. First Aid Measures:
-
Eye Contact: Immediately flush eyes with large amounts of water, removing any contact lenses. Seek prompt medical attention.[2]
-
Skin Contact: Rinse the affected skin area thoroughly with large amounts of water. Remove contaminated clothing and shoes and seek medical advice.[2]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide respiratory support and seek medical help.[2]
-
Ingestion: If swallowed, call a poison center or doctor immediately. Rinse the mouth with water. Do not induce vomiting.[2]
6. Disposal Plan:
-
Dispose of this compound and any contaminated materials at an approved waste disposal plant.[2]
-
Avoid releasing the substance into the environment.[2] Collect any spillage.[2]
Experimental Workflow for Safe Handling
To visualize the procedural steps for safely handling this compound, the following workflow diagram has been created.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
